molecular formula C6H3F2IO B1604422 3,5-Difluoro-4-iodophenol CAS No. 1000574-74-2

3,5-Difluoro-4-iodophenol

Cat. No.: B1604422
CAS No.: 1000574-74-2
M. Wt: 255.99 g/mol
InChI Key: KLSDPJZCUXBUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4-iodophenol is a useful research compound. Its molecular formula is C6H3F2IO and its molecular weight is 255.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoro-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2IO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSDPJZCUXBUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650254
Record name 3,5-Difluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000574-74-2
Record name 3,5-Difluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1000574-74-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and iodine atoms into molecular scaffolds is a proven method for modulating physicochemical and biological properties. 3,5-Difluoro-4-iodophenol (CAS No. 1000574-74-2) emerges as a particularly valuable building block, offering a unique combination of functionalities.[1][2][3] The electron-withdrawing nature of the two fluorine atoms significantly influences the acidity of the phenolic hydroxyl group, while the iodine atom provides a reactive handle for a variety of cross-coupling reactions. This guide offers a comprehensive examination of the core physicochemical properties of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally dictated by its physical and chemical characteristics. These properties govern its solubility, reactivity, and handling requirements. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 1000574-74-2[1][3]
Molecular Formula C₆H₃F₂IO[4]
Molecular Weight 255.99 g/mol [3][4]
Appearance Data not specified; likely a solid at room temperature based on related structures.
Melting Point Not explicitly available in search results. Related compound 3,5-Difluorophenol melts at 54-57 °C.[5]
Boiling Point Not explicitly available in search results. Related compound 3,5-Difluorophenol boils at 65-68°C at 1 mmHg.[5]
Solubility Data not specified. Low water solubility is expected.[6] Soluble in ethanol.[5]
pKa Not explicitly available in search results. The pKa of the related 3,5-Difluorophenol is predicted to be 7.97.[5]

Spectroscopic Profile for Structural Verification

Confirmation of a compound's identity and purity is paramount. Spectroscopic analysis provides the definitive structural fingerprint. For this compound, a full suite of spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, is essential for unambiguous characterization. While specific spectra are proprietary to suppliers, data are generally available upon request from commercial vendors.[2][4][7]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would confirm the presence and splitting patterns of the aromatic protons. ¹³C NMR would identify the number of unique carbon environments, and ¹⁹F NMR would be crucial for confirming the presence and environment of the fluorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the phenol, C-F stretches, and C-I stretches, confirming the presence of these key functional groups.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.

Synthesis, Reactivity, and Application Potential

While specific synthesis routes for this compound are not detailed in the provided results, a logical synthetic pathway would involve the iodination of 3,5-difluorophenol. The synthesis of 3,5-difluorophenol itself is well-documented, often starting from materials like 3,5-difluorobromobenzene or 2,4,6-trifluorobenzoic acid.[8][9][10][11]

The true value of this molecule lies in its reactivity profile, which is dictated by its three key functional groups.

Caption: Functional group contributions to reactivity and applications.

  • Phenolic Hydroxyl Group: This group can undergo O-alkylation or O-acylation to form ethers and esters. Its acidity is significantly increased by the two electron-withdrawing fluorine atoms, which can influence reaction conditions and biological interactions.

  • Aromatic Ring with Di-Fluoro Substitution: The fluorine atoms act as powerful modulators of the ring's electronic properties. In drug development, fluorine substitution is a common strategy to block metabolic oxidation, increase binding affinity, and alter lipophilicity.[9]

  • Iodine Atom: As an excellent leaving group, the iodine atom is primed for participation in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, making it a cornerstone for building molecular complexity. This is analogous to the utility of 4-iodophenol in organic synthesis.[12][13]

These features make this compound a valuable intermediate for synthesizing complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[10][11][14] Its application is particularly relevant in the development of enzyme inhibitors and other targeted therapeutics where precise molecular interactions are key.[15]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for user safety. Based on available safety data for this and structurally related compounds, the following hazards and precautions should be noted.[16]

Hazards:

  • Causes skin irritation (H315).[16]

  • Causes serious eye irritation (H319).[16]

  • May cause respiratory irritation (H335).[16]

  • Harmful if swallowed.[6]

Recommended Precautions:

  • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[6][17] Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[16][18]

  • Handling: Avoid breathing dust/fume/gas/mist/vapors/spray.[16] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[16]

  • Storage: Store in a well-ventilated, dry, and cool place.[6] Keep the container tightly closed and store in a locked-up area.[16][18]

Experimental Protocol: Melting Point Determination

The melting point is a fundamental and readily accessible indicator of a solid compound's purity. The following protocol describes a standard method for its determination.

Objective: To determine the melting point range of a solid sample of this compound.

Materials:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry.

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom.

    • Repeat until a packed sample column of 2-3 mm in height is achieved.

  • Apparatus Setup:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Set the apparatus to a rapid heating rate (e.g., 10-15 °C/minute) to quickly approach the expected melting point. A preliminary run may be necessary if the melting point is unknown.

  • Melting Point Determination:

    • Observe the sample through the magnifying eyepiece.

    • Once the melting point is roughly identified, prepare a new sample and allow the apparatus to cool.

    • Set the heating rate to a much slower value (1-2 °C/minute) starting from a temperature approximately 15-20 °C below the expected melting point.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (T₂).

  • Reporting:

    • The melting point is reported as the range from T₁ to T₂. A pure compound will typically have a sharp melting range of 1-2 °C.

Caption: Workflow for Melting Point Determination.

References

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to 3,5-Difluoro-4-iodophenol: Synthesis, Properties, and Applications

For distribution to researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of this compound, a valuable halogenated building block for organic synthesis. We will explore its chemical identity, a robust synthetic strategy, key physicochemical properties, and its significant potential in the fields of medicinal chemistry and materials science. As a Senior Application Scientist, the goal is to present this information with both scientific rigor and practical insight.

This compound is a polysubstituted aromatic compound featuring a hydroxyl group, two fluorine atoms, and an iodine atom. This unique combination of functional groups makes it a highly versatile reagent. The fluorine atoms can enhance metabolic stability and modulate the acidity of the phenolic proton, while the iodine atom provides a reactive site for carbon-carbon and carbon-heteroatom bond formation.

Table 1: Core Compound Identifiers

Identifier Value Source(s)
CAS Number 1000574-74-2 AbacipharmTech[1], ACUBIOCHEM[2]
Molecular Formula C₆H₃F₂IO PubChem[3]
Molecular Weight 255.99 g/mol PubChem[3]

| SMILES | Oc1cc(F)c(I)c(F)c1 | |

While comprehensive experimental data for this compound is not widely published, we can infer its properties from its structure and data from its immediate precursor, 3,5-difluorophenol.

Table 2: Physicochemical Properties

Property Value Notes
Appearance (Predicted) White to off-white or tan solid Based on similar halogenated phenols.
Melting Point 54-57 °C Data for precursor: 3,5-Difluorophenol. The iodinated product is expected to have a higher melting point due to increased molecular weight and stronger intermolecular forces.
Solubility (Predicted) Soluble in organic solvents like ethanol, methanol, dichloromethane, and ethyl acetate. Based on the properties of 3,5-difluorophenol and general characteristics of aryl iodides.

| Storage | Store in a cool, dry, dark place (2-8°C recommended). | Standard for halogenated, light-sensitive organic compounds. |

Synthesis and Mechanistic Considerations

A practical and efficient synthesis of this compound can be envisioned as a two-step process starting from the commercially available 3,5-difluorophenol. The key transformation is a regioselective electrophilic aromatic substitution.

Step 1: Understanding the Substrate

The starting material, 3,5-difluorophenol, possesses a phenol ring that is strongly activated towards electrophilic substitution by the hydroxyl group, which is an ortho-, para-director. However, the two fluorine atoms are deactivating and meta-directing. The directing effects are as follows:

  • -OH group: Directs electrophiles to the ortho (positions 2, 6) and para (position 4) positions.

  • -F groups: Directs electrophiles to the ortho (positions 2, 4, 6) and para (position 4, relative to one fluorine) positions.

Crucially, all activating and directing effects converge on positions 2, 4, and 6. The para-position (4) is the most electronically favorable and sterically accessible site for substitution, making regioselective iodination highly probable.

Step 2: Electrophilic Iodination

The introduction of iodine onto the aromatic ring requires an electrophilic iodine source ("I⁺"). While molecular iodine (I₂) itself is not highly electrophilic, its reactivity can be significantly enhanced by using an oxidizing agent.[4][5] A common and effective method involves the use of N-Iodosuccinimide (NIS) as the iodine source, often in the presence of an acid catalyst.[6]

The proposed reaction mechanism proceeds as follows:

  • The acid catalyst protonates the N-Iodosuccinimide, making the iodine atom significantly more electrophilic.

  • The electron-rich phenol ring of 3,5-difluorophenol attacks the electrophilic iodine. The attack occurs at the C4 position (para to the hydroxyl group) to form a resonance-stabilized carbocation intermediate (a sigma complex).

  • A base (e.g., the solvent or the conjugate base of the acid catalyst) removes the proton from the C4 position, restoring the aromaticity of the ring and yielding the final product, this compound.

Proposed Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure based on established chemical principles. It must be performed by trained professionals in a suitable laboratory setting with all appropriate safety precautions.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluorophenol (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.

  • Addition of Reagent: Add N-Iodosuccinimide (NIS) (1.05 eq) to the solution in portions at room temperature.

  • Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 0.1 eq).[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Electrophilic Iodination cluster_2 Final Product A 3,5-Difluorophenol B Add N-Iodosuccinimide (NIS) + Trifluoroacetic Acid (cat.) in Acetonitrile A->B C Reaction Stirring (Monitor by TLC) B->C D Aqueous Workup (Na₂S₂O₃, Extraction) C->D E Purification (Silica Gel Chromatography) D->E F This compound E->F

Caption: Proposed workflow for the synthesis of this compound.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its utility as a versatile synthetic intermediate. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions.[6] These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.[7]

Key Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, ideal for creating biaryl structures.[8][9] This is one of the most widely used reactions in pharmaceutical discovery.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to a vast array of substituted anilines and related compounds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, leading to conjugated enyne systems.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

The presence of the fluorine atoms is particularly advantageous in drug design. They can block sites of metabolism, increase binding affinity, and alter the pKa of nearby functional groups, all of which are critical parameters in optimizing lead compounds.

G A This compound (Building Block) D Suzuki-Miyaura Cross-Coupling A->D B Aryl Boronic Acid (R-B(OH)₂) B->D C Pd(0) Catalyst + Base (e.g., K₂CO₃) C->D Catalyzes E New Biaryl Product (Complex Molecule) D->E Forms C-C bond

Caption: Role of this compound in a Suzuki-Miyaura coupling reaction.

Safety and Handling

As with any halogenated aromatic compound, this compound must be handled with appropriate care. The Safety Data Sheet (SDS) is the primary source of information for safe handling procedures.

Table 3: GHS Hazard Information

Hazard Class Code Statement
Skin Irritation H315 Causes skin irritation
Eye Irritation H319 Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) H335 May cause respiratory irritation

Source: Fluorochem Safety Data Sheet[8]

Recommended Handling Protocol
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.

  • Spills: In case of a spill, wear appropriate PPE, contain the spill, and collect the material using a non-sparking tool. Dispose of the waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for synthetic chemistry. Its well-defined reactivity, particularly at the carbon-iodine bond, allows for its incorporation into complex molecules via robust and reliable cross-coupling methodologies. The strategic placement of fluorine atoms further enhances its utility in the design of novel pharmaceuticals and advanced materials. Proper understanding of its synthesis, properties, and handling is essential for leveraging its full potential in a research and development setting.

References

1H NMR and 13C NMR spectra of 3,5-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Difluoro-4-iodophenol

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[1] This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of this compound, a halogenated aromatic compound of interest in medicinal chemistry and materials science.[2] As a senior application scientist, this document moves beyond simple data reporting to explain the underlying principles governing the spectral features. We will dissect the influence of molecular symmetry, the electronegativity of fluorine, and the heavy-atom effect of iodine on chemical shifts and coupling constants. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and in-depth molecular characterization.

Molecular Structure and Symmetry: The Foundation for Spectral Prediction

Before delving into the spectra, a critical examination of the molecular structure of this compound is essential. The molecule possesses a C₂ axis of symmetry that bisects the C1-OH and C4-I bonds. This symmetry element dictates that specific atoms are chemically and magnetically equivalent.

  • Proton Equivalence : The protons at positions 2 and 6 (H-2, H-6) are equivalent.

  • Carbon Equivalence : The carbons at positions 2 and 6 (C-2, C-6) are equivalent, as are the fluorine-bearing carbons at positions 3 and 5 (C-3, C-5).

Consequently, the spectra are simpler than what would be expected for an asymmetric analogue. We anticipate:

  • ¹H NMR : One signal for the two aromatic protons and one signal for the phenolic hydroxyl proton.

  • ¹³C NMR : Four distinct signals for the six aromatic carbon atoms (C-1, C-2/6, C-3/5, and C-4).

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis: Unraveling Proton Environments

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule.[3]

Chemical Shifts and Assignments
  • Aromatic Protons (H-2, H-6) : These two equivalent protons reside in the aromatic region of the spectrum, typically between 6.0 and 9.0 ppm.[4] Their precise chemical shift is influenced by the electronic effects of the substituents. The hydroxyl group (-OH) is an ortho, para-director and electron-donating, which would typically shield these protons (shift them upfield). However, the highly electronegative fluorine atoms at the meta positions and the iodine atom exert an electron-withdrawing inductive effect, which deshields them (shifts them downfield). The net effect results in a chemical shift that is a balance of these competing factors. For the related compound 3,5-difluorophenol, the corresponding protons appear around 6.5-6.7 ppm.[5] The addition of iodine at C-4 is expected to cause a minor downfield shift for these meta protons.

  • Hydroxyl Proton (-OH) : The chemical shift of the phenolic proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding.[4] It typically appears as a broad singlet and can range from 4.0 to 12.0 ppm.[6] In a solvent like DMSO-d₆, this peak would be more pronounced and less broad compared to CDCl₃.

Spin-Spin Coupling

The signal for the aromatic protons (H-2/H-6) will not be a simple singlet due to spin-spin coupling with the neighboring fluorine atoms.

  • Proton-Fluorine Coupling (JHF) : Each proton (H-2 and H-6) is coupled to two fluorine atoms.

    • ⁴JHF (meta-coupling) : Coupling to the fluorine on the adjacent carbon but one (e.g., H-2 to F-3) is expected. This four-bond coupling is typically in the range of 4-8 Hz.

    • ⁵JHF (para-coupling) : Coupling to the fluorine across the ring (e.g., H-2 to F-5) is a five-bond coupling, which is generally smaller, around 0-3 Hz.

  • Proton-Proton Coupling (JHH) : The two equivalent protons H-2 and H-6 do not split each other.

Given these couplings, the signal for H-2/H-6 is expected to appear as a triplet or a doublet of doublets , depending on the relative magnitudes of the ⁴JHF and ⁵JHF coupling constants.

Summary of ¹H NMR Data

The predicted ¹H NMR spectral data are summarized below.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzIntegration
H-2, H-6~6.8 - 7.2Triplet (t) or Doublet of Doublets (dd)⁴JHF ≈ 4-8 Hz, ⁵JHF ≈ 0-3 Hz2H
-OHVariable (4.0 - 12.0)Broad Singlet (br s)N/A1H

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides insight into their chemical environment.[7] Spectra are typically acquired with proton decoupling, so all signals appear as singlets unless C-F coupling is present.[8]

Chemical Shifts and Assignments

Four signals are expected, corresponding to the four sets of equivalent carbons.

  • C-1 (C-OH) : The carbon bearing the hydroxyl group is deshielded and typically appears in the 155-160 ppm range.[9] It will exhibit coupling to the two meta-fluorine atoms (³JCF).

  • C-2, C-6 (C-H) : These carbons are adjacent to the C-OH and C-F carbons. Their chemical shift will be in the aromatic region, likely around 105-115 ppm. They will show coupling to the adjacent fluorine (²JCF) and the fluorine across the ring (⁴JCF).

  • C-3, C-5 (C-F) : These carbons are directly bonded to highly electronegative fluorine atoms, causing a very strong deshielding effect. This signal will appear far downfield, typically between 160-168 ppm, and will be split into a large doublet due to the one-bond C-F coupling (¹JCF).

  • C-4 (C-I) : This carbon is attached to iodine. A phenomenon known as the "heavy atom effect" causes significant shielding of the attached carbon nucleus.[10] Therefore, the C-4 signal is expected to be shifted significantly upfield, often appearing in the 70-90 ppm range, which is unusually low for an aromatic carbon. This signal will also be split by coupling to the two ortho-fluorine atoms (²JCF).

Summary of ¹³C NMR Data

The predicted ¹³C NMR spectral data are summarized in the following table.

Carbon AssignmentPredicted δ (ppm)Multiplicity (due to C-F coupling)Coupling Constant (J) in Hz
C-4 (C-I)~75 - 90Triplet (t)²JCF ≈ 15-25 Hz
C-2, C-6 (C-H)~105 - 115Doublet of Doublets (dd)²JCF ≈ 10-20 Hz, ⁴JCF ≈ 2-5 Hz
C-1 (C-OH)~155 - 160Triplet (t)³JCF ≈ 8-12 Hz
C-3, C-5 (C-F)~160 - 168Doublet (d)¹JCF ≈ 240-260 Hz

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is paramount.

Sample Preparation
  • Weighing : Accurately weigh 10-20 mg of this compound.

  • Dissolution : Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Acetone-d₆.[11] CDCl₃ is a common first choice for many organic compounds.

  • Referencing : The solvent should contain an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm for both ¹H and ¹³C spectra.[12][13]

  • Homogenization : Gently agitate or vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

Spectrometer Setup and Data Acquisition
  • Instrumentation : Utilize a modern NMR spectrometer with a field strength of at least 400 MHz for ¹H observation.[8]

  • Tuning and Matching : Tune and match the probe to the specific solvent and nucleus being observed to maximize sensitivity.

  • Locking : Lock the field frequency to the deuterium signal of the solvent.

  • Shimming : Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

  • ¹H Acquisition : Acquire the ¹H spectrum using a standard single-pulse experiment. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C Acquisition : Acquire the ¹³C spectrum using a pulse program with proton decoupling (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the low natural abundance of ¹³C and its longer relaxation times.

Visualizing the NMR Analysis Workflow

The logical process of NMR analysis, from sample preparation to final structure confirmation, can be visualized as a clear workflow.

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Weigh Sample Solvent Add Deuterated Solvent with TMS Sample->Solvent Dissolve Homogenize Solvent->Dissolve Load Insert into Spectrometer Dissolve->Load Tune Tune & Shim Load->Tune Acquire Acquire 1D Spectra (¹H and ¹³C) Tune->Acquire Process Process Data (FT, Phasing, Baseline) Acquire->Process Analyze Assign Signals (δ, J, Integration) Process->Analyze Structure Confirm Structure Analyze->Structure

Caption: A streamlined workflow for NMR-based structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative, with distinct features that are directly correlated to its unique molecular structure. The key diagnostic signals include the upfield-shifted C-I carbon in the ¹³C spectrum (a classic heavy-atom effect) and the characteristic splitting patterns in both spectra arising from C-F and H-F coupling. This guide provides a robust framework for predicting, acquiring, and interpreting these spectra, serving as a valuable resource for scientists engaged in the synthesis and analysis of complex halogenated aromatics.

References

Technical Guide: Fourier Transform Infrared (FT-IR) Spectroscopic Analysis of 3,5-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract: This technical guide provides a comprehensive framework for the Fourier Transform Infrared (FT-IR) spectroscopic analysis of 3,5-Difluoro-4-iodophenol, a key intermediate in pharmaceutical and materials science synthesis. Moving beyond a simple data report, this document elucidates the causal reasoning behind the experimental setup, provides a detailed, self-validating protocol, and offers an in-depth interpretation of the resulting spectrum. The methodologies and analyses presented herein are designed for researchers, quality control analysts, and drug development professionals who require robust and reliable characterization of substituted phenolic compounds.

Introduction: The Analytical Imperative for this compound

This compound is a highly substituted aromatic compound whose utility in organic synthesis is significant. Its unique arrangement of electron-withdrawing fluorine atoms, a bulky iodine atom, and a hydrogen-bonding hydroxyl group creates a molecule with specific reactivity and conformational properties. Accurate and unambiguous structural confirmation is therefore not merely a procedural step but a critical prerequisite for its successful application in downstream processes, such as the synthesis of active pharmaceutical ingredients (APIs) or advanced polymers.

Fourier Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for this purpose. The infrared spectrum provides a unique molecular fingerprint, revealing the presence and electronic environment of its key functional groups. This guide establishes a definitive protocol for acquiring and interpreting the FT-IR spectrum of this specific analyte, ensuring data integrity and analytical confidence.

Foundational Principles: Vibrational Modes in a Substituted Phenol

The interaction of infrared radiation with this compound induces vibrations in its covalent bonds. Only vibrations that result in a change in the molecule's net dipole moment are IR-active. The frequency of these vibrations is determined by the mass of the bonded atoms, the bond strength, and the overall molecular geometry. In this molecule, we are primarily concerned with:

  • Stretching Vibrations: Changes in the inter-atomic distance along the bond axis (e.g., O-H, C-H, C=C, C-F, C-I).

  • Bending Vibrations: Changes in the angle between two bonds (e.g., C-H bending).

The electronic effects of the substituents (-F, -I, -OH) play a crucial role. The strongly electronegative fluorine atoms induce a significant inductive effect, altering the electron density across the aromatic ring and influencing the vibrational frequencies of adjacent bonds.

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of any spectral data hinges on a meticulously controlled experimental workflow. The following protocol is designed to minimize artifacts and ensure reproducibility.

Sample Preparation: Attenuated Total Reflectance (ATR)

For a solid powder like this compound, Attenuated Total Reflectance (ATR) is the preferred method over traditional KBr pellets.

  • Rationale (Expertise): ATR provides superior sample-to-sample reproducibility by ensuring consistent contact with the IR beam via a high-pressure clamp. It eliminates the laborious process of grinding and pressing KBr pellets, which can introduce atmospheric moisture (showing broad O-H bands around 3400 cm⁻¹) and potentially induce polymorphic changes in the sample. The path length in ATR is independent of sample thickness, leading to more consistent peak intensities.

Step-by-Step Protocol:

  • Crystal Cleaning: Before analysis, thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to ratio out the instrument's and ambient environment's (H₂O, CO₂) infrared signature from the final sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the sampling area.

  • Apply Pressure: Engage the ATR pressure arm and apply a consistent, high pressure to ensure intimate contact between the sample and the crystal surface. A torque-limiting clamp is ideal to guarantee the same pressure is applied for every measurement.

  • Sample Spectrum Acquisition: Collect the sample spectrum.

Instrumentation & Data Acquisition Parameters
  • Spectrometer: A research-grade FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is standard.

  • ATR Accessory: A single-reflection diamond ATR accessory is recommended for its robustness and chemical inertness.

  • Resolution: Set to 4 cm⁻¹. This provides sufficient detail to resolve most fundamental vibrational modes without introducing excessive noise.

  • Scans: Co-add 32 scans. This improves the signal-to-noise ratio (S/N) by a factor of √32, which is essential for identifying weak signals.

  • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹. This covers the entire mid-infrared region where fundamental molecular vibrations occur.

The logical flow for this experimental setup is illustrated in the diagram below.

G cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing Clean 1. Clean ATR Crystal Background 2. Acquire Background Spectrum Clean->Background Apply_Sample 3. Apply Sample Powder Background->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum 5. Collect Sample Spectrum (32 Scans, 4 cm⁻¹ Res.) Apply_Pressure->Acquire_Spectrum Process 6. ATR & Baseline Correction 7. Peak Picking Acquire_Spectrum->Process Final_Spectrum Interpretable Spectrum Process->Final_Spectrum

Caption: Experimental workflow for FT-IR analysis using ATR.

Spectral Analysis and Interpretation

The FT-IR spectrum of this compound is a composite of absorptions from its constituent functional groups. The interpretation relies on correlating observed absorption bands (peaks) with known vibrational frequencies.

Below is a diagram illustrating the key vibrational modes of the molecule.

Caption: Molecular structure and key IR-active vibrational modes.

Detailed Peak Assignments

The following table summarizes the expected and commonly observed vibrational frequencies for this compound.

Wavenumber (cm⁻¹)Vibrational ModeIntensityRationale and Technical Insights
~3350 - 3200O-H Stretch (Intermolecular H-Bonded)Broad, StrongThe phenolic O-H group forms hydrogen bonds between molecules in the solid state. This interaction broadens the peak and shifts it to a lower frequency compared to a "free" O-H (~3600 cm⁻¹). The specific position within this range provides insight into the strength of the H-bonding network in the crystal lattice.
~3080 - 3030C-H Aromatic StretchWeak-MediumThese absorptions are characteristic of C-H bonds where the carbon is sp² hybridized. Their intensity is typically weaker than aliphatic C-H stretches and they appear at frequencies just above 3000 cm⁻¹.
~1610, ~1580, ~1470C=C Aromatic Ring StretchMedium-StrongAromatic rings exhibit several characteristic stretching vibrations. The presence of strong electron-withdrawing substituents (F, I) and an electron-donating group (OH) perturbs the ring's electron density, causing shifts in these frequencies compared to unsubstituted benzene. The observation of multiple sharp bands in this region is a strong confirmation of the aromatic core.
~1440 - 1400In-plane O-H BendMediumThis bending vibration often couples with C-O stretching vibrations and can be found in this region. Its identification can sometimes be complicated by the presence of aromatic ring stretches.
~1350 - 1150C-F StretchVery StrongThe C-F bond is highly polar, resulting in a very strong absorption band. For aryl fluorides, this stretch typically appears in the 1300-1100 cm⁻¹ range. The presence of two fluorine atoms may lead to asymmetric and symmetric stretching modes, potentially resulting in a complex or broadened band structure in this region. This is one of the most diagnostically significant peaks in the spectrum.
~1250 - 1180C-O Stretch (Phenolic)StrongThe stretching vibration of the C-O bond in phenols is typically strong and appears in this region. Its frequency is higher than that of aliphatic alcohols due to the partial double-bond character from resonance with the aromatic ring.
~870 - 850C-H Out-of-Plane BendStrongThe position of C-H out-of-plane bending ("wagging") vibrations is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,3,5-tetrasubstituted ring with two adjacent hydrogens, a strong band is expected in this region. This provides powerful evidence for the specific isomer.
Below 600C-I StretchWeak-MediumThe Carbon-Iodine bond is weak and involves a heavy atom (Iodine), causing its stretching frequency to be very low. It is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹. Its observation is often at the lower limit of standard mid-IR spectrometers but is a key feature for confirming the presence of the iodine substituent.

Conclusion: A Tool for Quality and Consistency

The FT-IR spectrum of this compound provides a rich dataset for unambiguous chemical identification and quality assessment. By following the robust ATR-based protocol and utilizing the detailed spectral assignments provided in this guide, researchers and analysts can confidently verify the structure and purity of this important chemical intermediate. The presence, position, and relative intensity of key bands—specifically the strong C-F stretch, the broad O-H stretch, and the diagnostic C-H out-of-plane bend—serve as a reliable fingerprint for ensuring batch-to-batch consistency and validating synthetic outcomes.

A Senior Application Scientist's Guide to the Mass Spectrometry of 3,5-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

In the landscape of modern drug discovery and development, the precise structural elucidation of small molecules is paramount. Compounds like 3,5-Difluoro-4-iodophenol represent a class of halogenated intermediates that are pivotal in the synthesis of complex pharmaceutical agents. Their journey from a synthetic concept to a final product relies on rigorous analytical characterization at every stage. Mass spectrometry (MS) stands as a cornerstone of this process, offering unparalleled sensitivity and structural insight.[1][2]

This guide is crafted from the perspective of a seasoned application scientist. It is not merely a collection of data but a narrative that explains the "why" behind the "how." We will delve into the core principles of analyzing this compound by mass spectrometry, focusing on the causal links between instrumental parameters, molecular structure, and the resulting spectral data. Our objective is to provide you, the researcher, with a robust framework for acquiring, interpreting, and validating mass spectrometry data for this and similar halogenated phenols, ensuring the highest degree of scientific integrity in your work.

Understanding the Analyte: this compound

Before any analysis, a thorough understanding of the target molecule is critical. This compound (C₆H₃F₂IO) is a substituted aromatic compound with a molecular weight of approximately 255.99 g/mol .[3] Its structure presents several key features that will dictate our analytical strategy:

  • Aromatic Ring: Provides a stable, electron-rich core.

  • Hydroxyl Group (-OH): A site for potential protonation or deprotonation, making it amenable to soft ionization techniques.

  • Halogens (F, I): The presence of fluorine and, most notably, iodine, creates a distinct isotopic signature and influences fragmentation pathways. Iodine is monoisotopic (¹²⁷I), which simplifies the isotopic pattern of the molecular ion compared to compounds with chlorine or bromine.[4][5][6]

Strategic Selection of Ionization Technique

The first and most critical decision in our workflow is the choice of ionization source. This choice directly impacts the type of information we can obtain. Mass spectrometry is a versatile technique that allows for both "hard" and "soft" ionization methods to generate charged molecules or molecular fragments for analysis.[1][7]

Electron Ionization (EI): The "Hard" Approach for Structural Detail

Electron Ionization (EI) is a classic, high-energy technique that bombards the analyte with 70 eV electrons.[8][9] This high energy input not only ionizes the molecule but also causes extensive and reproducible fragmentation.[10][11]

Why Choose EI? For this compound, EI is invaluable for fingerprinting and structural confirmation. The resulting fragmentation pattern is highly characteristic and can be compared against spectral libraries like those from NIST for identification.[12][13][14]

Expected Outcome:

  • Molecular Ion (M•+): A peak corresponding to the intact radical cation, [C₆H₃F₂IO]•+, will be observed at m/z ~256.

  • Rich Fragmentation: The high energy will cause the molecular ion to break apart, providing a detailed map of the molecule's structure.[15][16]

Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for polar and thermally fragile molecules.[10][17] It generates ions directly from a solution by applying a high voltage to create an aerosol, resulting in minimal fragmentation.[17] This makes it the preferred method for unequivocally determining the molecular weight of an analyte.[2]

Why Choose ESI? Given the acidic nature of the phenolic hydroxyl group, this compound is an excellent candidate for negative-ion ESI. In this mode, the molecule is deprotonated to form the [M-H]⁻ ion. This approach is highly sensitive and provides a clear, unambiguous signal for the molecular ion.

Expected Outcome:

  • Deprotonated Molecule ([M-H]⁻): A strong signal at m/z ~255, corresponding to [C₆H₂F₂IO]⁻.

  • Minimal Fragmentation: The spectrum will be very "clean," dominated by the molecular ion peak, which is advantageous for confirming molecular weight and for quantitative studies when coupled with liquid chromatography (LC-MS).[17][18]

The logical workflow for a comprehensive analysis would be to first use ESI to confirm the molecular weight and then employ EI (often via Gas Chromatography-Mass Spectrometry, GC-MS) to elicit a detailed fragmentation pattern for structural confirmation.

Experimental Protocol: A Self-Validating Workflow

A trustworthy protocol is one that is reproducible and includes internal checks. The following outlines a robust workflow for the analysis of this compound.

Sample Preparation

Sample cleanliness is paramount for achieving high-quality mass spectrometry data.[18]

  • Solvent Selection: Dissolve the this compound sample in a high-purity solvent compatible with the chosen ionization method.

    • For ESI-MS: A mixture of water and a volatile organic solvent like methanol or acetonitrile is typical.[17] Adding a small amount of a basic modifier (e.g., ammonium hydroxide) can enhance deprotonation in negative ion mode.

    • For GC-MS (EI): Use a volatile solvent such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a stock solution (e.g., 1 mg/mL) and perform serial dilutions to find the optimal concentration for analysis (typically in the low µg/mL to ng/mL range for modern instruments).

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument's introduction system.

Instrumentation and Calibration

Accurate mass measurement is essential for determining the elemental composition of the analyte and its fragments.[1][19]

  • Mass Analyzer Calibration: Before analysis, calibrate the mass spectrometer using a known reference standard across the desired mass range.[19] This ensures high mass accuracy. For high-resolution instruments like Orbitrap or TOF analyzers, internal calibration (a "lock mass") can be used for real-time correction.[19]

  • LC-ESI-MS Parameters (Negative Ion Mode):

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). While seemingly counterintuitive for negative ion mode, formic acid can surprisingly aid in deiodination studies within the ESI source.[20][21] For simple molecular weight confirmation, a neutral or slightly basic mobile phase is preferable.

    • Flow Rate: 0.2-0.4 mL/min for standard analytical columns.

    • Ion Source Parameters: Optimize capillary voltage (~-3.0 kV), source temperature (~120 °C), and desolvation gas flow and temperature to achieve maximal signal intensity for the [M-H]⁻ ion.[22]

  • GC-EI-MS Parameters:

    • GC Column: A standard non-polar column (e.g., DB-5ms) is suitable.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the analyte.

    • Ion Source: Standard 70 eV electron energy.[8] Source temperature of ~230 °C.

Data Interpretation: Decoding the Mass Spectrum

The Molecular Ion and Isotopic Pattern

The molecular formula C₆H₃F₂IO provides the basis for our expected data. The monoisotopic mass is 255.9220 Da.

Ion SpeciesCalculated Monoisotopic Mass (Da)Common Ionization Mode
[M] 255.9220-
[M]•+ 255.9220EI
[M-H]⁻ 254.9142ESI (-)
[M+H]⁺ 256.9298ESI (+)

Table 1: Expected m/z values for this compound.

A key feature in the mass spectrum of an organic molecule is the M+1 peak, which arises from the natural abundance of ¹³C (~1.1%).[6] For a molecule with six carbon atoms, the intensity of the M+1 peak will be approximately 6 x 1.1% = 6.6% of the molecular ion peak. This provides a valuable check for confirming the number of carbon atoms in the parent ion.

Fragmentation Analysis (EI-MS)

Under electron ionization, the molecular ion will fragment in predictable ways, driven by the formation of stable ions and neutral radicals.[11][16] For this compound, the C-I bond is the weakest and most likely to cleave first.

Predicted Fragmentation Pathway:

Figure 1: Predicted EI fragmentation pathway for this compound.

Key Diagnostic Fragments:

m/z (Nominal)Proposed Fragment IonNeutral LossSignificance
256 [C₆H₃F₂IO]•+ -Molecular Ion (M•+)
129 [C₆H₃F₂O]⁺I•Loss of the iodine radical is a highly favorable pathway.
127 I⁺C₆H₃F₂O•A peak at m/z 127 is a hallmark of an iodine-containing compound.[23]
113 [C₅H₃F₂]⁺I•, COSubsequent loss of carbon monoxide from the m/z 129 fragment.

Table 2: Key diagnostic fragment ions for this compound in EI-MS.

The presence of a strong peak at m/z 127 and a large mass gap of 127 units between fragments is a powerful indicator for identifying iodine-containing compounds.[23] The fragmentation of the phenol moiety itself can also lead to characteristic losses, such as the loss of carbon monoxide (CO), forming stable five-membered ring structures.[12][24]

Conclusion: Synthesizing Data for Confident Characterization

The mass spectrometric analysis of this compound is a clear illustration of how a multi-faceted analytical approach yields a comprehensive and trustworthy structural characterization. By leveraging the strengths of different ionization techniques—the gentle confirmation of molecular weight by ESI and the detailed structural map provided by EI fragmentation—we can build a self-validating dataset.

The workflow presented here, from methodical sample preparation and instrument calibration to the logical interpretation of isotopic patterns and fragmentation pathways, provides a robust template for researchers. Adherence to these principles ensures not only the accuracy of the data for a single compound but also contributes to the overall integrity and reproducibility of the scientific process in drug development and beyond.

References

A Technical Guide to Quantum Chemical Calculations for 3,5-Difluoro-4-iodophenol: Bridging Theory and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist, Computational Chemistry Division

Abstract: 3,5-Difluoro-4-iodophenol is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science, primarily due to its potential to form specific, directional interactions such as halogen bonds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth protocol for performing quantum chemical calculations on this molecule. We detail the theoretical foundations, step-by-step computational workflows, and the interpretation of key results. By leveraging Density Functional Theory (DFT), this guide explains not just the "how" but the "why" behind methodological choices, ensuring scientific integrity and reproducibility. The calculated properties, including optimized geometry, electronic structure, and spectroscopic parameters, are discussed in the context of their direct applications in rational drug design, particularly in understanding reactivity and non-covalent interactions that govern molecular recognition.

Introduction to this compound

Molecular Profile and Significance

This compound (CAS: 1000574-74-2, Molecular Formula: C₆H₃F₂IO) is a substituted phenol featuring a unique arrangement of electron-withdrawing fluorine atoms and a large, polarizable iodine atom.[1][2] This substitution pattern makes it a valuable building block in organic synthesis for pharmaceuticals and advanced materials.[3][4] The presence of both fluorine and iodine atoms on the aromatic ring significantly modulates the molecule's electronic properties, acidity, and potential for intermolecular interactions.

In the context of drug development, the iodine atom is of particular importance. It can act as a potent halogen bond donor, a highly directional, non-covalent interaction that is increasingly being exploited in ligand-protein binding to enhance affinity and selectivity.[5] Understanding the electronic landscape of this compound is therefore crucial for designing molecules that can effectively participate in these key interactions.

The Power of Computational Chemistry

While experimental methods provide invaluable data, quantum chemical calculations offer a predictive, atom-level understanding of molecular properties that can be difficult to obtain through experimentation alone. These in silico techniques allow us to:

  • Determine the most stable three-dimensional structure of a molecule.

  • Visualize the distribution of electrons and predict sites of chemical reactivity.

  • Calculate spectroscopic properties (e.g., IR, NMR) to aid in experimental characterization.

  • Quantify the energies of molecular orbitals, which are fundamental to understanding electronic transitions and stability.[6]

By employing these methods, we can generate robust hypotheses, guide synthetic efforts, and accelerate the drug discovery process.[7]

Foundational Theory and Computational Methodology

Selecting the Right Tools: Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) provides the optimal balance between computational accuracy and resource requirements.[8] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy based on the spatially dependent electron density, making it highly efficient for polyatomic systems.[9]

The B3LYP/6-311++G(d,p) Level of Theory: An Informed Choice

The specific combination of a functional and a basis set is known as the "level of theory." For this guide, we select the B3LYP functional with the 6-311++G(d,p) basis set.

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for organic molecules.[10][11] It incorporates aspects of both Hartree-Fock theory and DFT, providing a reliable description of molecular geometries and electronic properties for a vast range of systems, including halogenated compounds.[8]

  • 6-311++G(d,p) Basis Set: This Pople-style basis set is chosen for its flexibility and comprehensiveness.[12]

    • 6-311G: A "triple-zeta" basis set that uses three functions to describe each valence electron, offering a more accurate representation than smaller basis sets.

    • ++: These two plus signs indicate the addition of diffuse functions on both heavy atoms (the first '+') and hydrogen atoms (the second '+'). Diffuse functions are crucial for describing species with electron density far from the nucleus, such as anions (the corresponding phenoxide) and systems involved in weak non-covalent interactions.[13]

    • (d,p): These letters denote the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for anisotropy in the electron distribution, which is essential for accurately modeling chemical bonds and intermolecular interactions.[11][14]

This level of theory has been shown to yield good agreement with experimental data for the geometries and properties of various halogenated organic molecules.[11]

Step-by-Step Computational Protocol

Prerequisite: Software and Structure Generation

All calculations described herein can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Q-Chem. The initial 3D structure of this compound can be built using any molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

Workflow Step 1: Geometry Optimization

The first and most critical step is to find the molecule's equilibrium geometry—the lowest energy arrangement of its atoms on the potential energy surface.

Experimental Protocol:

  • Input: Load the initial 3D structure of this compound into the software.

  • Job Specification: Define the calculation type as "Optimization" (Opt).

  • Method: Specify the chosen level of theory: B3LYP functional and 6-311++G(d,p) basis set.

  • Execution: Run the calculation. The software will iteratively adjust the bond lengths, angles, and dihedrals to minimize the total electronic energy.

  • Convergence: The optimization is complete when the forces on the atoms and the change in energy between steps fall below predefined convergence criteria.

G cluster_workflow Geometry Optimization & Frequency Analysis Workflow A 1. Initial 3D Structure B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Check Convergence Criteria B->C C->B Not Converged D 4. Frequency Calculation C->D Converged E 5. Check for Imaginary Frequencies D->E F Structure is a True Minimum (Proceed to Property Calculation) E->F Zero G Saddle Point Found (Modify Structure & Re-optimize) E->G One or More G->A

Fig 1. Workflow for geometry optimization and validation.
Workflow Step 2: Vibrational Frequency Analysis (Self-Validation)

This step is a non-negotiable quality control measure. A true energy minimum has real, positive vibrational frequencies for all its 3N-6 normal modes (3N-5 for linear molecules).

Trustworthiness: The presence of one or more imaginary frequencies indicates that the optimized structure is not a minimum but a saddle point (a transition state). If this occurs, the geometry must be perturbed along the imaginary frequency's vibrational mode and re-optimized.

Experimental Protocol:

  • Input: Use the optimized geometry from the previous step.

  • Job Specification: Define the calculation type as "Frequency" (Freq).

  • Method: Use the exact same level of theory (B3LYP/6-311++G(d,p)) as the optimization.

  • Execution: Run the calculation.

  • Verification: Analyze the output to confirm the absence of imaginary frequencies. The output will also provide thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the predicted IR spectrum.

Workflow Step 3: Calculation of Key Molecular Properties

Once a validated minimum energy structure is obtained, you can proceed to calculate various electronic and spectroscopic properties using "single-point energy" calculations on the optimized geometry. This includes Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and NMR shieldings.

Analysis and Interpretation of Results

Optimized Molecular Structure

The primary output of the geometry optimization is a set of Cartesian coordinates defining the position of each atom. From this, key structural parameters can be determined.

ParameterDescriptionPredicted Value (Å or °)
C-I Bond LengthThe distance between the carbon and iodine atoms.Calculated Value
C-F Bond LengthThe average distance for the two C-F bonds.Calculated Value
C-O Bond LengthThe distance between the carbon and oxygen atoms.Calculated Value
O-H Bond LengthThe distance between the oxygen and hydrogen atoms.Calculated Value
C-C-I Bond AngleThe angle formed by the aromatic ring and the iodine.Calculated Value
F-C-C-F DihedralThe angle describing the planarity of the ring.Calculated Value
(Note: Specific values are dependent on the output of the actual calculation.)
Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.

PropertyDescriptionPredicted Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital.Calculated Value
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital.Calculated Value
ΔE GapThe energy difference, E(LUMO) - E(HOMO).Calculated Value

The MEP is a color-coded map of the electrostatic potential projected onto the molecule's electron density surface. It is an invaluable tool for visualizing charge distribution and predicting intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are typically found around electronegative atoms like oxygen and fluorine.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack.

  • σ-hole: A key feature for halogen bonding is the region of positive electrostatic potential on the outermost portion of the iodine atom, directly opposite the C-I bond.[15] This "σ-hole" is responsible for the electrophilic nature of the halogen, allowing it to interact favorably with nucleophiles (e.g., lone pairs on oxygen or nitrogen atoms in a protein active site).

Spectroscopic Properties

The calculations can predict spectra that can be compared with experimental data for validation.

  • Vibrational Frequencies: The frequency calculation output lists the harmonic vibrational frequencies and their corresponding IR intensities. These can be used to simulate an IR spectrum and assign peaks to specific bond stretches or bends (e.g., O-H stretch, C-F stretch, aromatic C-C stretch).

  • NMR Chemical Shifts: Using the GIAO (Gauge-Including Atomic Orbital) method, one can calculate the isotropic magnetic shielding constants for each nucleus (¹H, ¹³C, ¹⁹F). These can be converted to chemical shifts (δ) by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

G cluster_conceptual From Quantum Calculations to Practical Applications cluster_calcs cluster_props cluster_apps A Core Calculations c1 Geometry Optimization c2 Frequency Analysis c3 Orbital Energies (HOMO/LUMO) c4 Electrostatic Potential (MEP) B Derived Molecular Properties C Practical Applications p1 3D Structure & Stability c1->p1 c2->p1 p3 Spectroscopic Signatures (IR, NMR) c2->p3 p2 Chemical Reactivity & Kinetics c3->p2 p4 Intermolecular Interactions (Halogen Bonding Potential) c4->p4 a1 Rational Drug Design p1->a1 a2 Structure-Activity Relationship (SAR) p1->a2 p2->a2 a4 Reaction Mechanism Prediction p2->a4 a3 Materials Science p3->a3 p4->a1 p4->a3

Fig 2. Conceptual link between calculations and applications.

Application in Drug Discovery and Design

Guiding Synthesis and Reactivity

The MEP and HOMO-LUMO data provide a clear roadmap for chemical reactivity. For instance, the most negative regions on the MEP map indicate where the molecule is most likely to be protonated or interact with an electrophile, while the LUMO distribution highlights the sites susceptible to nucleophilic attack.

The Role of Halogen Bonding

The most powerful application for this molecule is in understanding and designing halogen bonds. The MEP calculation directly visualizes and quantifies the σ-hole on the iodine atom. A strongly positive σ-hole (a deep blue region) indicates a high propensity for forming strong halogen bonds with electron-rich atoms in a biological target, such as the carbonyl oxygen of a peptide backbone or a histidine nitrogen.[5] This information allows medicinal chemists to rationally design ligands that exploit this interaction for improved binding affinity and specificity.[15][16]

Informing Structure-Activity Relationship (SAR) Studies

By systematically performing these calculations on a series of related analogues, researchers can build quantitative models that correlate calculated electronic properties (e.g., MEP value at the σ-hole, HOMO-LUMO gap, dipole moment) with experimentally observed biological activity.[6] This in silico SAR can reveal key molecular determinants of activity and guide the design of more potent and selective compounds.[17]

Conclusion

Quantum chemical calculations provide a robust, predictive framework for understanding the fundamental properties of this compound. By following the detailed, self-validating protocols outlined in this guide, researchers can reliably determine the molecule's geometry, electronic structure, and potential for intermolecular interactions. The insights gained from these calculations, particularly regarding the molecular electrostatic potential and the nature of the σ-hole on the iodine atom, are directly applicable to the rational design of novel therapeutics and functional materials, making this computational approach an indispensable tool in modern chemical research.

References

An In-depth Technical Guide to the Solubility and Stability of 3,5-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-4-iodophenol is a halogenated aromatic compound with significant potential in the fields of pharmaceutical and materials science. A comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is crucial for its effective application in research and development. This guide provides a detailed overview of both the theoretical and practical aspects of the solubility and stability of this compound. Although specific experimental data for this compound is not widely available in public literature, this guide offers detailed protocols for its determination, based on established principles for halogenated phenols. We will delve into the expected solubility profile in various solvents, discuss the methodology for conducting forced degradation studies to assess its intrinsic stability, and describe the development of a stability-indicating analytical method. Furthermore, potential degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress are proposed, drawing on the known reactivity of similar chemical structures. This document aims to serve as a practical resource for scientists, enabling them to generate essential data for their specific applications.

Introduction: The Significance of Physicochemical Characterization

The progression of a chemical compound from its initial discovery to a viable application is contingent upon a thorough understanding of its fundamental properties. For a molecule such as this compound, which possesses the combined characteristics of a phenol and multiple halogen substitutions, its solubility and stability are not merely academic points of interest; they are critical factors that determine its utility.

  • Solubility is a key factor that influences the choice of solvents for synthesis, purification, formulation, and biological screening. Low solubility can present a significant challenge in drug development, impacting bioavailability and the range of possible formulation strategies.

  • Stability refers to a compound's ability to resist chemical alteration over time and under different environmental influences. An unstable compound may result in a decrease in potency, the emergence of potentially harmful degradation products, and a restricted shelf life.

This guide is designed to provide a structured approach for the characterization of the solubility and stability of this compound, thereby equipping researchers to make well-informed decisions throughout the development lifecycle.

Predicted Physicochemical Properties

In the absence of extensive experimental data, we can infer several key properties of this compound based on its molecular structure and the known characteristics of analogous compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₃F₂IODerived from the chemical structure.
Molecular Weight 255.99 g/mol Calculated from the atomic weights of the constituent atoms.
Appearance Likely a white to off-white or light beige crystalline solidBased on the typical appearance of similar phenolic compounds.[1]
pKa Estimated to be slightly lower than that of phenol (pKa ~10)The electron-withdrawing nature of the fluorine atoms is expected to increase the acidity of the phenolic proton.
LogP (Octanol-Water Partition Coefficient) Predicted to be higher than that of phenol (LogP ~1.5)The presence of the large, lipophilic iodine atom and two fluorine atoms is expected to significantly enhance its lipophilicity.

Solubility Profile: A Practical Approach to Determination

The solubility of this compound is expected to show considerable variation across different solvents, a result of the interplay between its polar phenolic hydroxyl group and the nonpolar halogenated aromatic ring.

General Solubility Expectations
  • Aqueous Solubility: This is anticipated to be low. The increased lipophilicity conferred by the iodine and fluorine atoms will likely lead to poor water solubility.[2] The solubility will also be influenced by pH, with an expected increase at pH values above the pKa due to the formation of the more soluble phenolate salt.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted in these solvents, owing to their capacity to solvate both the polar and nonpolar regions of the molecule.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Moderate to good solubility is anticipated, aided by hydrogen bonding interactions with the phenolic hydroxyl group.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is likely, as these solvents are unable to effectively solvate the polar hydroxyl group.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol details the widely recognized shake-flask method for determining the equilibrium solubility of a compound.[3]

Objective: To ascertain the solubility of this compound in a selection of relevant solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • A range of selected solvents (e.g., Water, pH 7.4 buffer, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, DMSO)

  • Vials equipped with screw caps

  • A shaking incubator or an orbital shaker

  • A centrifuge

  • A calibrated analytical balance

  • An HPLC system furnished with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Introduce an excess quantity of solid this compound into a vial that contains a known volume of the test solvent (e.g., 2 mL). A visible excess of the solid should be present.

    • For each solvent, prepare samples in triplicate.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a shaking incubator maintained at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium is achieved.

  • Sample Preparation for Analysis:

    • Following equilibration, let the vials remain undisturbed for a brief period to allow the excess solid to settle.

    • Carefully extract a known volume of the supernatant (the clear liquid phase) using a pipette.

    • To remove any suspended solid particles, centrifuge the extracted supernatant at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound at known concentrations in a suitable solvent (e.g., acetonitrile).

    • Construct a calibration curve by injecting these standard solutions into the HPLC system and plotting the resulting peak area against the concentration.

    • Dilute the supernatant samples with an appropriate solvent to ensure their concentration falls within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC and record the peak area.

  • Calculation of Solubility:

    • Utilizing the calibration curve, determine the concentration of this compound in the diluted samples.

    • Calculate the original concentration in the supernatant, making sure to account for the dilution factor. This value represents the solubility of the compound in the respective solvent.

Data Presentation:

The findings should be organized and presented in a clear and easily understandable table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25(Experimental Data)(Experimental Data)
pH 7.4 Buffer25(Experimental Data)(Experimental Data)
0.1 N HCl25(Experimental Data)(Experimental Data)
0.1 N NaOH25(Experimental Data)(Experimental Data)
Methanol25(Experimental Data)(Experimental Data)
Ethanol25(Experimental Data)(Experimental Data)
Acetonitrile25(Experimental Data)(Experimental Data)
DMSO25(Experimental Data)(Experimental Data)

Intrinsic Stability Assessment: Forced Degradation Studies

Forced degradation studies are a critical component in understanding the intrinsic stability of a molecule, achieved by exposing it to stress conditions that are more severe than those it would normally encounter.[4][5] These studies are indispensable for the identification of potential degradation products and for the development of a robust stability-indicating analytical method.

Design of Forced Degradation Studies

The following conditions are recommended, based on the International Council for Harmonisation (ICH) guidelines and standard practices within the pharmaceutical industry.[4]

  • Hydrolytic Degradation:

    • Acidic: 0.1 N HCl at a temperature range of 60-80 °C

    • Neutral: Water at a temperature range of 60-80 °C

    • Basic: 0.1 N NaOH at room temperature or a slightly elevated temperature (e.g., 40 °C)

  • Oxidative Degradation:

    • 3% Hydrogen Peroxide (H₂O₂) in a suitable solvent, maintained at room temperature.

  • Photolytic Degradation:

    • The compound, in both solid and solution form, should be exposed to a light source that emits both UV and visible light, as stipulated in the ICH Q1B guidelines. A control sample, shielded from light, should be run in parallel.

  • Thermal Degradation:

    • The solid form of the compound should be subjected to dry heat at a temperature below its melting point (e.g., 80-100 °C).

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Outcomes Outcomes Acid Acid Hydrolysis (0.1 N HCl, 60-80°C) HPLC_Analysis HPLC-UV/MS Analysis Acid->HPLC_Analysis Base Base Hydrolysis (0.1 N NaOH, RT/40°C) Base->HPLC_Analysis Neutral Neutral Hydrolysis (Water, 60-80°C) Neutral->HPLC_Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC_Analysis Photo Photolysis (ICH Q1B) Photo->HPLC_Analysis Thermal Thermal (Solid, 80-100°C) Thermal->HPLC_Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Mass_Balance Mass Balance Calculation Peak_Purity->Mass_Balance Deg_Pathways Identify Degradation Pathways Mass_Balance->Deg_Pathways Deg_Products Characterize Degradation Products Deg_Pathways->Deg_Products Method_Validation Validate Stability-Indicating Method Deg_Products->Method_Validation API This compound (API) API->Acid Expose to API->Base Expose to API->Neutral Expose to API->Oxidation Expose to API->Photo Expose to API->Thermal Expose to

Caption: A schematic representation of the workflow for conducting forced degradation studies.

Protocol for a Typical Forced Degradation Experiment (e.g., Acid Hydrolysis)

Objective: To examine the degradation profile of this compound under acidic conditions.

Materials:

  • This compound

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH) for neutralization purposes

  • An HPLC system equipped with a photodiode array (PDA) detector, and ideally, a mass spectrometer (MS)

  • A heating block or a water bath

  • A pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • In a vial, combine a small volume of the stock solution with a larger volume of 0.1 N HCl to obtain a final concentration of approximately 100 µg/mL.

  • Stress Application:

    • Place the vial in a heating block or water bath that is set to the desired temperature (e.g., 80 °C).

    • Collect aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching and Analysis:

    • Promptly cool the collected aliquot to room temperature.

    • Neutralize the sample by adding an equivalent amount of 0.1 N NaOH.

    • Inject the prepared sample into the HPLC-PDA/MS system.

  • Data Analysis:

    • Track the reduction in the peak area of the parent compound over time.

    • Look for the emergence of any new peaks, which are indicative of degradation products.

    • Employ the PDA detector to evaluate the peak purity of the parent compound at each time point.

    • Utilize the MS detector to determine the mass-to-charge ratio (m/z) of the degradation products, which will assist in their identification.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) as a result of degradation, and effectively separate it from its degradation products, process impurities, and any excipients present.[6]

Key Steps in Method Development:

  • Column and Mobile Phase Selection:

    • A reversed-phase C18 column is a suitable starting point.

    • A mobile phase typically composed of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is generally employed.

    • Gradient elution is frequently required to achieve separation of the parent compound from its more polar or less polar degradation products.

  • Forced Degradation Sample Analysis:

    • Analyze the samples generated from the forced degradation studies using the initial HPLC conditions.

    • The primary objective is to obtain baseline separation between the peak of the parent compound and all peaks corresponding to degradation products.

  • Method Optimization:

    • In cases of co-elution, the method should be optimized by adjusting parameters such as the composition of the mobile phase, the gradient profile, the pH of the aqueous phase, the column temperature, and the flow rate.

  • Method Validation:

    • Once an adequate separation has been achieved, the method must be validated in accordance with ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[7]

Example HPLC Method Parameters (Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (as determined by a UV scan)
Injection Volume 10 µL

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be predicted under various stress conditions.

Oxidative Degradation

Phenols are known to be susceptible to oxidation, which often leads to the formation of quinone-type structures. The presence of the electron-donating hydroxyl group activates the aromatic ring, making it more prone to oxidation.

Oxidative_Degradation A This compound B Phenoxy Radical Intermediate A->B [O] C p-Benzoquinone Derivative B->C Further Oxidation D Further Degradation Products (e.g., ring opening) C->D

Caption: A proposed pathway for the oxidative degradation of this compound.

Photolytic Degradation

Aromatic iodides are known to be sensitive to photolysis, which can result in the homolytic cleavage of the carbon-iodine bond, forming a radical intermediate. This radical can subsequently react with the solvent or other molecules. The C-I bond is the weakest among the carbon-halogen bonds, making this a probable degradation pathway.[8]

Photolytic_Degradation A This compound B Aryl Radical + Iodine Radical A->B hν (UV light) C 3,5-Difluorophenol B->C Hydrogen Abstraction D Other Products B->D Further Reactions

Caption: A proposed pathway for the photolytic degradation of this compound via C-I bond cleavage.

Hydrolytic and Thermal Degradation

Phenols are generally resistant to hydrolysis. However, under extreme conditions of pH and temperature, degradation may occur, although this is expected to be a slower process compared to oxidation and photolysis. The thermal degradation of the solid material at high temperatures could lead to decomposition and polymerization.[9]

Handling and Storage Recommendations

To maintain the integrity of this compound, the following handling and storage guidelines are recommended:

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment. It should be protected from light, particularly during long-term storage.

  • Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or within a fume hood. Contact with strong oxidizing agents should be avoided.

Conclusion

This technical guide offers a comprehensive framework for the understanding and evaluation of the solubility and stability of this compound. While specific experimental data for this compound may be limited, the protocols and theoretical considerations provided here serve as a robust starting point for researchers and drug development professionals. By systematically determining its solubility profile and intrinsic stability, scientists can fully explore the potential of this molecule in their respective applications. The principles and methodologies detailed in this guide are fundamental to sound scientific practice and are essential for the successful development of any new chemical entity.

References

An In-depth Technical Guide to the Synthesis and Purification of 3,5-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically-grounded guide for the synthesis and purification of 3,5-Difluoro-4-iodophenol, a key building block in the development of advanced pharmaceuticals and functional materials. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles that ensure reproducibility and high purity.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound is most effectively approached via a two-stage process. The initial stage focuses on the robust synthesis of the critical precursor, 3,5-Difluorophenol. The second stage involves the regioselective iodination of this precursor to yield the target molecule. This strategy allows for controlled introduction of the desired functional groups and facilitates purification at each key transformation.

Retrosynthetic Analysis

The logical disconnection of the target molecule, this compound, points to 3,5-Difluorophenol as the immediate precursor. This, in turn, can be synthesized from 3,5-difluorobromobenzene through a boronic acid intermediate, a common and reliable method in organic synthesis.[1][2]

G Target This compound Precursor1 3,5-Difluorophenol Target->Precursor1 Electrophilic Iodination Precursor2 3,5-Difluorophenylboronic Acid Precursor1->Precursor2 Oxidation StartingMaterial 3,5-Difluorobromobenzene Precursor2->StartingMaterial Lithiation & Borylation

Caption: Retrosynthetic pathway for this compound.

Stage 1: Synthesis of 3,5-Difluorophenol Precursor

The synthesis of 3,5-Difluorophenol from 3,5-difluorobromobenzene is a well-established procedure that proceeds through a lithium-halogen exchange followed by borylation and subsequent oxidation.[3]

Causality Behind Experimental Choices
  • Inert Atmosphere: The use of an inert gas like nitrogen is critical because the key intermediate, an aryllithium species, is highly reactive with atmospheric oxygen and moisture.

  • Anhydrous Solvents: Tetrahydrofuran (THF) must be anhydrous to prevent the quenching of the highly basic n-butyllithium and the aryllithium intermediate.

  • Low-Temperature Reaction: The lithium-halogen exchange is highly exothermic. Maintaining a very low temperature (-60°C to -70°C) is essential to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the THF solvent.[3]

Experimental Protocol: Synthesis of 3,5-Difluorophenol

This protocol is adapted from established patent literature.[1][2][3]

Step A: Synthesis of 3,5-Difluorophenylboronic Acid

  • Under a nitrogen atmosphere, add 193 g (1.0 mol) of 3,5-difluorobromobenzene to a dry 2L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • Add 1000 mL of anhydrous tetrahydrofuran (THF) and cool the solution to between -60°C and -70°C using a dry ice/acetone bath.[3]

  • Slowly add 320 g of n-butyllithium (in hexanes) dropwise, ensuring the internal temperature does not exceed -60°C.

  • After the addition is complete, stir the mixture at this temperature for 2 hours.

  • In a separate flask, dissolve 92 g (1.5 mol) of boric acid in THF. Add this solution to the reaction mixture, again maintaining the low temperature.

  • Continue stirring for 1 hour at -60°C, then allow the reaction mixture to slowly warm to room temperature overnight.

  • Monitor the reaction's completion using thin-layer chromatography (TLC).

  • Once complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Filter the resulting mixture and dry the solid under reduced pressure to obtain 3,5-difluorophenylboronic acid.

Step B: Oxidation to 3,5-Difluorophenol

  • Dissolve the crude 3,5-difluorophenylboronic acid in a suitable solvent such as THF or diethyl ether.

  • Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), portion-wise while controlling the temperature with an ice bath.

  • The reaction is often catalyzed by the presence of a base, like sodium hydroxide, to facilitate the oxidation.

  • After the reaction is complete (monitored by TLC), acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of 1-2.[4]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,5-Difluorophenol.

Reagent Summary Table
ReagentFormulaM.W. ( g/mol )RoleKey Hazards
3,5-DifluorobromobenzeneC₆H₃BrF₂192.99Starting MaterialIrritant, Flammable
n-ButyllithiumC₄H₉Li64.06Bromine-Lithium ExchangePyrophoric, Corrosive
Boric AcidH₃BO₃61.83Borylating AgentToxic
Tetrahydrofuran (THF)C₄H₈O72.11SolventFlammable, Peroxide former
Hydrogen PeroxideH₂O₂34.01Oxidizing AgentOxidizer, Corrosive

Stage 2: Regioselective Iodination of 3,5-Difluorophenol

The introduction of an iodine atom onto the 3,5-difluorophenol ring is an electrophilic aromatic substitution. The powerful activating, ortho-, para-directing nature of the hydroxyl group, combined with the ortho-, para-directing (though deactivating) fluorine atoms, strongly favors substitution at the C4 position, which is para to the hydroxyl group and flanked by the two fluorine atoms.

Mechanistic Rationale

The reaction proceeds by generating an electrophilic iodine species (e.g., I⁺) in situ. This electrophile is then attacked by the electron-rich aromatic ring. The hydroxyl group's strong activating effect overcomes the deactivating effect of the fluorine atoms, directing the substitution to the position of highest electron density, which is the C4 position.

Experimental Protocol: Iodination

This is a general protocol for phenol iodination adapted for this specific substrate.[5][6]

  • Dissolve 13.0 g (0.1 mol) of 3,5-Difluorophenol in a suitable solvent like methanol or a water/acetonitrile mixture in a reaction flask.

  • Add 16.6 g (0.1 mol) of potassium iodide (KI) and stir until dissolved.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of sodium hypochlorite (NaOCl, household bleach) or another suitable oxidizing agent dropwise. The NaOCl oxidizes the iodide (I⁻) to the electrophilic iodine species.

  • Monitor the reaction progress by TLC. The product spot should be less polar than the starting material.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess iodine.

  • Extract the product into an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Reagent Summary Table
ReagentFormulaM.W. ( g/mol )RoleKey Hazards
3,5-DifluorophenolC₆H₄F₂O130.09SubstrateIrritant
Potassium IodideKI166.00Iodine SourceIrritant
Sodium HypochloriteNaOCl74.44Oxidizing AgentCorrosive, Oxidizer
Sodium ThiosulfateNa₂S₂O₃158.11Quenching AgentLow Hazard

Purification of this compound

Achieving high purity is paramount for the utility of this compound in sensitive downstream applications. The two most effective methods for purifying this solid compound are recrystallization and flash column chromatography.

Protocol 1: Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of the desired compound and impurities in a chosen solvent at different temperatures.[7]

G A Dissolve Crude Product in Minimum Hot Solvent B Perform Hot Filtration (if insoluble impurities exist) A->B Optional C Slowly Cool Solution to Room Temperature A->C B->C D Cool in Ice Bath to Maximize Precipitation C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Purified Crystals F->G

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A good starting point for solvent screening would be a mixture of a non-polar solvent like hexanes or heptane with a slightly more polar solvent like ethyl acetate or toluene.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent system and heat the mixture gently with stirring. Continue adding hot solvent portion-wise until the solid is just completely dissolved.[7]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined, and pure crystals.

  • Crystallization: Once crystal formation at room temperature ceases, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly, either air-drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid purification method that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[8] This is particularly useful if recrystallization fails to remove impurities with similar solubility profiles.

G A Prepare Slurry of Silica Gel in Eluent B Pack Column with Slurry A->B D Load Sample onto Column B->D C Adsorb Crude Product onto a Small Amount of Silica C->D E Elute with Solvent System (Applying Gentle Pressure) D->E F Collect Fractions Sequentially E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions & Evaporate Solvent G->H

Caption: Workflow for flash column chromatography purification.

Step-by-Step Methodology:

  • Stationary Phase Selection: Standard silica gel is the most common stationary phase. For potentially acid-sensitive compounds, deactivated silica (e.g., washed with a triethylamine solution) can be used.[9]

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. Use TLC to determine an optimal solvent system that gives the product an Rf value between 0.2 and 0.4.[10] A good starting point for this compound would be a mixture of hexanes and ethyl acetate, starting with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle into a uniform bed, and then drain the excess solvent to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add this dry powder to the top of the packed column.[8]

  • Elution: Add the eluent to the column and apply gentle positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.

Purity Assessment

The purity of the final product should be rigorously assessed. A sharp melting point range close to the literature value is a strong indicator of high purity.[7] For definitive structural confirmation and purity analysis, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.

Conclusion

The synthesis and purification of this compound require a systematic and well-understood approach. By following the detailed protocols for the synthesis of the 3,5-Difluorophenol precursor and its subsequent regioselective iodination, researchers can reliably produce the crude target compound. Meticulous application of either recrystallization or flash column chromatography, guided by the principles outlined in this guide, will ensure the high purity required for demanding applications in pharmaceutical and materials science research.

References

A Technical Guide to 3,5-Difluoro-4-iodophenol: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Phenol

In the landscape of contemporary drug discovery and materials science, the strategic placement of functional groups on an aromatic scaffold is paramount. 3,5-Difluoro-4-iodophenol (CAS No: 1000574-74-2) emerges as a highly valuable and versatile building block, uniquely functionalized to empower researchers in the synthesis of complex molecular architectures. The presence of two fluorine atoms, an iodine atom, and a hydroxyl group on a single phenyl ring provides a confluence of reactivity and property-modulating effects. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds, while the iodine atom serves as a prime handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The phenolic hydroxyl group offers a site for etherification or can influence the electronic properties of the ring.

This guide provides an in-depth technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. It covers the compound's commercial availability, key chemical properties, a representative synthetic protocol, and its strategic application as an intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for its effective use in synthesis and research. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 1000574-74-2[1][2]
Molecular Formula C₆H₃F₂IO[3]
Molecular Weight 255.99 g/mol [3]
Appearance Off-white to light brown solidSupplier Data
Purity Typically ≥95%[2]
Storage Conditions Keep in dark place, sealed in dry, 2-8°C[3]

Spectroscopic data is essential for the verification of the compound's identity and purity. While specific spectra should always be obtained from the supplier for the particular batch in use, representative spectral data can be found in chemical databases. For instance, ChemicalBook provides access to ¹H NMR, IR, and MS data for this compound.[4]

Commercial Availability and Procurement

This compound is available from a range of specialized chemical suppliers. Procurement for research and development purposes is generally straightforward, with options for various quantities. When sourcing this material, it is crucial to consider purity specifications, available quantities, and the supplier's capability for custom synthesis or bulk scale-up.

SupplierTypical PurityAvailable QuantitiesNotes
AbacipharmTech Not specified250mg, 1gProvides catalog number AB19689.[1]
ChemicalBook ≥95%1g, 5g, 10gLists multiple suppliers, primarily in China.[2]
ACUBIOCHEM 95%1gOffers custom synthesis and packaging services.[3]
BLD Pharm Not specifiedInquire for availabilityProvides detailed storage information and GHS data.[3]

Researchers should note that while many suppliers list this compound, stock levels can vary. For larger quantities or specific purity requirements, inquiring about custom synthesis is often a viable option.[3]

Synthesis of this compound: A Representative Protocol

While commercially available, understanding the synthetic route to this compound provides valuable context for its purity profile and potential impurities. A common and logical approach is the electrophilic iodination of the readily available precursor, 3,5-difluorophenol. Phenols are activated systems, and the position para to the hydroxyl group is sterically accessible and electronically favored for substitution.

The following diagram illustrates the general workflow for this synthesis.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction & Work-up cluster_product Final Product Start 3,5-Difluorophenol Reaction Electrophilic Aromatic Iodination Start->Reaction Iodine Iodine (I₂) Iodine->Reaction Oxidant Oxidizing Agent (e.g., HIO₃, H₂O₂) Oxidant->Reaction Solvent Aqueous or Protic Solvent Solvent->Reaction Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography or Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the iodination of 3,5-difluorophenol.

Experimental Protocol: Electrophilic Iodination

This protocol is a representative method based on general procedures for the iodination of activated aromatic rings.[5][6][7] Causality: The hydroxyl group of 3,5-difluorophenol activates the aromatic ring towards electrophilic substitution. The use of an oxidizing agent is crucial to generate a more potent electrophilic iodine species (e.g., I⁺) in situ from molecular iodine, which is necessary to overcome the deactivating inductive effect of the fluorine atoms and achieve efficient iodination.[5][6]

  • Reaction Setup: To a solution of 3,5-difluorophenol (1.0 equiv.) in a suitable solvent (e.g., water or methanol) in a round-bottom flask, add molecular iodine (I₂) (1.1-1.2 equiv.).[7]

  • Addition of Oxidant: To the stirring mixture, add an oxidizing agent such as iodic acid (HIO₃) (approx. 0.6 equiv.) or hydrogen peroxide (H₂O₂) portion-wise or dropwise at room temperature.[7][8] The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Quench any unreacted iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Applications in Research and Drug Development

The true utility of this compound lies in its role as a versatile intermediate for constructing more complex molecules. The ortho-fluoro and para-iodo substitution pattern relative to the hydroxyl group provides a powerful platform for medicinal chemistry programs.

A Key Building Block for Cross-Coupling Reactions

The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making aryl iodides highly reactive substrates for palladium-catalyzed cross-coupling reactions.[9] This allows for milder reaction conditions and often higher yields in reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient formation of biaryl structures, a common motif in pharmacologically active compounds.[10][11]

The following diagram illustrates the central role of this compound as a scaffold for diversification.

G cluster_reactions Cross-Coupling Reactions cluster_products Diverse Molecular Libraries Core This compound Scaffold Suzuki Suzuki Coupling (with Boronic Acids/Esters) Core->Suzuki Pd Catalyst, Base Heck Heck Coupling (with Alkenes) Core->Heck Pd Catalyst, Base Sonogashira Sonogashira Coupling (with Alkynes) Core->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (with Amines) Core->Buchwald Pd Catalyst, Base, Ligand Biaryls Biaryl Derivatives Suzuki->Biaryls Stilbenes Stilbene Analogs Heck->Stilbenes Alkynes Aryl-Alkynes Sonogashira->Alkynes Amines Diaryl Amines Buchwald->Amines

Caption: Diversification of the this compound scaffold.

Application in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, particularly in oncology.[12] The development of small molecule kinase inhibitors often involves the synthesis of libraries of compounds based on a common scaffold.[2] The this compound structure is an excellent starting point for such libraries. The fluorinated phenol moiety can be designed to interact with the hinge region of a kinase's ATP-binding pocket, while the iodine allows for the introduction of various substituents via cross-coupling to explore the solvent-exposed regions and achieve potency and selectivity.[13] While many halogenated phenols have been used in the synthesis of inhibitors for targets like PTP1B and various kinases, the specific difluoro-iodo substitution pattern of this compound makes it a particularly interesting candidate for generating novel intellectual property.[9][14]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The information below is a summary derived from available Safety Data Sheets (SDS) and should be supplemented by consulting the specific SDS provided by the supplier.

Hazard CategoryDescription and Precautionary Statements
Acute Toxicity Harmful if swallowed. Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[15][16]
Skin Irritation Causes skin irritation. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[15][16]
Eye Irritation Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[15][16]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[15][16]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up in a cool, dry, dark place.[3][16]

Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for researchers in drug discovery and fine chemical synthesis. Its commercial availability from multiple suppliers facilitates its use in both small-scale research and larger-scale development campaigns. The compound's unique trifunctionalization—a reactive iodine for cross-coupling, a property-modulating difluorophenyl ring, and a versatile phenolic hydroxyl group—makes it an exceptionally powerful building block. By leveraging this scaffold, chemists can efficiently access diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents and advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,5-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide is particularly indispensable in the field of drug discovery and development.[3] The introduction of fluorine atoms into pharmacologically active molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks like 3,5-Difluoro-4-iodophenol highly valuable. The difluorinated phenol motif, in particular, is a key structural element in a variety of advanced materials and pharmaceutical agents, including novel treatments for diabetes and cancer.[4][5]

This document provides a detailed guide to the Suzuki-Miyaura coupling protocol using this compound. It is designed to offer researchers not just a set of instructions, but a deeper understanding of the reaction's mechanistic nuances and the rationale behind key experimental choices.

Mechanistic Overview: A Look Inside the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex.[1][6][7] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.[6][7] The high reactivity of the carbon-iodine bond makes aryl iodides excellent substrates for this initial step.[2]

  • Transmetalation: This crucial step involves the transfer of the organic group from the boronic acid to the palladium(II) complex.[1] The presence of a base is critical here, as it activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily reacts with the palladium center.[8][9][10]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Ad Oxidative Addition Pd(0)L2->Ox_Ad ArPd(II)IL2 Ar-Pd(II)(I)L₂ (Ar = 3,5-difluoro-4-hydroxyphenyl) Ox_Ad->ArPd(II)IL2 Transmetalation Transmetalation ArPd(II)IL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'L₂ Transmetalation->ArPd(II)Ar'L2 Red_Elim Reductive Elimination ArPd(II)Ar'L2->Red_Elim Red_Elim->Pd(0)L2 Product Ar-Ar' (Product) Red_Elim->Product ArI This compound ArI->Ox_Ad ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetalation caption Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade/Purity
This compoundAryl halide substrate>98%
Arylboronic acidCoupling partner>97%
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))CatalystVaries by catalyst
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Activates boronic acidAnhydrous, >99%
Solvent (e.g., 1,4-Dioxane, Toluene, DME)Reaction mediumAnhydrous, degassed
Deionized WaterFor biphasic systemsHigh purity
Inert Gas (Argon or Nitrogen)To prevent catalyst oxidationHigh purity
Standard GlasswareReaction vessel, condenser, etc.Dry and clean

Reaction Setup and Procedure

Experimental_Workflow start Start reagents 1. Add solid reagents to a dry flask: - this compound (1.0 equiv) - Arylboronic acid (1.2-1.5 equiv) - Base (2.0-3.0 equiv) - Palladium catalyst (1-5 mol%) start->reagents inert 2. Create an inert atmosphere (Evacuate and backfill with Ar/N₂ 3x) reagents->inert solvent 3. Add degassed solvent(s) inert->solvent heat 4. Heat the reaction to the target temperature (e.g., 80-110 °C) with stirring solvent->heat monitor 5. Monitor reaction progress (TLC, LC-MS) heat->monitor workup 6. Cool to room temperature and perform aqueous work-up monitor->workup purify 7. Purify the crude product (e.g., Column Chromatography) workup->purify characterize 8. Characterize the final product (NMR, MS) purify->characterize end End characterize->end caption Fig. 2: General Experimental Workflow.

Fig. 2: General Experimental Workflow.

  • Preparation: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.2–1.5 equivalents), the base (2.0–3.0 equivalents), and the palladium catalyst (1–5 mol%).

  • Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the vessel three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. If a biphasic system is used (e.g., Toluene/Water), add the degassed organic solvent first, followed by the degassed aqueous base solution.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Key Considerations and Rationale
  • Choice of Catalyst: For electron-deficient aryl halides like this compound, palladium catalysts with electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) can be highly effective, as they promote the oxidative addition step.[7][11] For many standard couplings, Pd(PPh₃)₄ or PdCl₂(dppf) are robust choices.

  • The Role of the Base: The choice of base is critical.[9] Stronger bases like K₃PO₄ or Cs₂CO₃ are often used with less reactive aryl chlorides, but for the more reactive this compound, milder bases like K₂CO₃ or Na₂CO₃ are often sufficient.[9] The base not only activates the boronic acid but can also influence the lifetime of the catalyst.[1]

  • Solvent Selection: The solvent system must be capable of dissolving the reagents and be stable at the reaction temperature. Common choices include ethereal solvents like 1,4-dioxane or DME, and aromatic hydrocarbons like toluene.[7] Often, a co-solvent of water is used to facilitate the dissolution of the inorganic base.[7][12]

  • The Phenolic Group: The free hydroxyl group on this compound can potentially complicate the reaction, for instance, by coordinating to the palladium center. However, Suzuki-Miyaura couplings on halophenols are well-documented and generally proceed efficiently.[13] In some cases, protection of the phenol may be considered, but it is often not necessary.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, incorrect base.Ensure an inert atmosphere, screen different palladium catalysts and ligands, increase the reaction temperature, try a stronger base.
Homocoupling of Boronic Acid Presence of oxygen, disproportionation of the Pd(II) intermediate.Thoroughly degas all solvents and ensure a strict inert atmosphere.[7]
Protodeborylation of Boronic Acid Presence of water and/or acidic conditions, prolonged reaction times.Use anhydrous solvents, ensure the base is sufficiently strong, and monitor the reaction to avoid unnecessarily long heating.
Catalyst Decomposition (Formation of Palladium Black) High temperature, inappropriate ligand.Lower the reaction temperature, use a more stable catalyst or ligand, or consider a ligand-to-palladium ratio greater than 1.[14]
Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of valuable fluorinated biaryl compounds. By understanding the underlying mechanism and the critical roles of the catalyst, base, and solvent, researchers can effectively troubleshoot and optimize this reaction for their specific needs. This protocol, combined with the provided insights, serves as a comprehensive guide for scientists and professionals in the pursuit of novel molecular entities in drug discovery and beyond.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,5-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,5-Difluoro-4-iodophenol in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties.[1] The this compound motif is a particularly valuable building block, offering a trifecta of functionalities: a nucleophilic hydroxyl group, ortho-fluorine atoms that can influence conformation and metabolic stability, and a reactive carbon-iodine bond poised for palladium-catalyzed cross-coupling reactions.[2] This unique combination makes it a highly sought-after precursor for the synthesis of a diverse array of complex molecules, from pharmacologically active agents to advanced organic materials.

This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rational selection of catalysts, ligands, and reaction conditions to empower researchers, scientists, and drug development professionals to effectively utilize this versatile substrate.

Core Principles: A Mechanistic Overview of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[3] The general catalytic cycle, illustrated below, typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[4]

The Catalytic Cycle: A Step-by-Step Examination
  • Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) species into the carbon-iodine bond of this compound. This is often the rate-determining step and is facilitated by the relatively weak C-I bond. The choice of a suitable phosphine ligand is crucial at this stage, as it stabilizes the palladium center and modulates its reactivity.[5][6]

  • Transmetalation/Migratory Insertion:

    • In Suzuki-Miyaura coupling , an organoboron reagent (e.g., a boronic acid) undergoes transmetalation with the palladium(II) complex. This step is typically promoted by a base, which activates the boronic acid.[7]

    • In the Heck reaction , an alkene coordinates to the palladium(II) center and subsequently inserts into the palladium-aryl bond.[8][9]

    • For the Sonogashira coupling , a copper(I) co-catalyst activates the terminal alkyne, which then transmetalates onto the palladium(II) complex.[2]

    • In the Buchwald-Hartwig amination , the amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[10][11]

  • Reductive Elimination: This final step involves the formation of the new carbon-carbon or carbon-nitrogen bond and the regeneration of the active palladium(0) catalyst, which then re-enters the catalytic cycle.[10]

Visualizing the Catalytic Cycle: A Generalized Scheme

Palladium Catalytic Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-I Ar-Pd(II)(L2)-I Pd(0)L2->Ar-Pd(II)(L2)-I Oxidative Addition (Ar-I) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-I->Ar-Pd(II)(L2)-R Transmetalation/Insertion (R-M or Alkene/Alkyne) Ar-Pd(II)(L2)-R->Pd(0)L2 Regeneration Ar-R Ar-R Ar-Pd(II)(L2)-R->Ar-R Reductive Elimination

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols: A Practical Guide

The following protocols are designed to serve as a robust starting point for the cross-coupling of this compound. Researchers should note that optimization of reaction parameters may be necessary for specific coupling partners.

Safety Precautions
  • Palladium catalysts and their precursors can be flammable and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • Organohalides and organometallic reagents can be hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and potential side reactions.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Phenols

This protocol details the synthesis of 2,6-difluoro-4'-hydroxy-biphenyl derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Add the 1,4-dioxane/water solvent mixture (5 mL).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium(II) precursor.
Ligand SPhosA bulky, electron-rich phosphine that promotes oxidative addition and reductive elimination.
Base K₃PO₄A moderately strong base that is effective in activating the boronic acid.
Solvent 1,4-Dioxane/WaterA common solvent system for Suzuki couplings that aids in dissolving both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barrier of the reaction.
Protocol 2: Heck Coupling for the Synthesis of Substituted Stilbenes

This protocol describes the synthesis of 3,5-difluoro-4-(styryl)phenol derivatives.

Materials:

  • This compound

  • Styrene or substituted styrene (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)

  • Triethylamine (Et₃N, 2 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol), and P(o-tol)₃ (0.02 mmol).

  • Add anhydrous DMF (5 mL) and stir for 10 minutes at room temperature.

  • Add the styrene derivative (1.5 mmol) followed by triethylamine (2.0 mmol).

  • Seal the flask and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂A reliable palladium source for Heck reactions.
Ligand P(o-tol)₃A bulky phosphine ligand that can improve catalyst stability and activity.
Base Et₃NActs as a scavenger for the HI generated during the reaction.
Solvent DMFA polar aprotic solvent that is well-suited for Heck couplings.
Temperature 100-120 °CHigher temperatures are often required to drive the Heck reaction to completion.
Protocol 3: Sonogashira Coupling for the Synthesis of Aryl Alkynes

This protocol outlines the synthesis of 3,5-difluoro-4-(alkynyl)phenol derivatives.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Diisopropylethylamine (DIPEA, 3 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous THF (5 mL) and stir to dissolve.

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Add DIPEA (3.0 mmol) and stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 2-6 hours), dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂A common and effective palladium catalyst for Sonogashira couplings.
Co-catalyst CuIActivates the terminal alkyne for transmetalation.
Base DIPEAA non-nucleophilic amine base that also acts as a solvent in some cases.
Solvent THFA suitable solvent for Sonogashira reactions, dissolving both organic and organometallic species.
Temperature Room TemperatureThe Sonogashira reaction can often be performed under mild temperature conditions.
Protocol 4: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Amines

This protocol provides a method for the synthesis of N-(3,5-difluoro-4-hydroxyphenyl)amine derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2 equivalents)

  • Toluene, anhydrous

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol).

  • Seal the flask and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6-18 hours), cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd₂(dba)₃A common palladium(0) source for Buchwald-Hartwig aminations.
Ligand XantphosA bidentate phosphine ligand that is effective for a wide range of amines.[11]
Base Cs₂CO₃A strong, non-nucleophilic base suitable for deprotonating the amine.
Solvent TolueneA non-polar solvent that is commonly used in Buchwald-Hartwig reactions.
Temperature 90-110 °CElevated temperatures are generally required for C-N bond formation.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Add this compound, Pd Catalyst, Ligand, and Base B Add Anhydrous Solvent A->B C Add Coupling Partner (Boronic Acid, Alkene, Alkyne, or Amine) B->C D Heat and Stir (Monitor by TLC/LC-MS/GC-MS) C->D E Cool to Room Temperature D->E F Aqueous Work-up (Extraction and Washing) E->F G Dry and Concentrate F->G H Flash Column Chromatography G->H

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion: A Versatile Platform for Innovation

The palladium-catalyzed cross-coupling reactions of this compound represent a robust and versatile synthetic platform for accessing a wide range of highly functionalized molecules. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and beyond. By understanding the underlying mechanistic principles and carefully selecting reaction parameters, the scientific community can continue to leverage the power of this valuable building block to drive innovation and discovery.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3,5-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3,5-Difluoro-4-iodophenol in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of targeted cancer therapy.[1] Kinases, as central regulators of cellular signaling pathways, are frequently dysregulated in various malignancies, making them high-value therapeutic targets.[2][3] The strategic design of small molecule inhibitors often hinges on the selection of versatile chemical building blocks that can be readily elaborated to explore the chemical space and optimize pharmacological properties. This compound has emerged as a particularly valuable starting material in this context.

The utility of this scaffold is threefold:

  • Orthogonal Reactivity: The presence of an iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5] This allows for the sequential and controlled introduction of diverse aryl, heteroaryl, and amino substituents.

  • Enhanced Biological Properties: The fluorine atoms at the 3 and 5 positions are not merely passive spectators. Their strong electron-withdrawing nature can significantly modulate the pKa of the phenolic hydroxyl group, influencing hydrogen bonding interactions with the kinase active site.[6] Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[4]

  • Structural Rigidity and Vectorial Elaboration: The phenyl ring provides a rigid core, and the specific positioning of the iodo, fluoro, and hydroxyl groups allows for precise, vectorially-defined elaboration of the molecule, which is critical for achieving high target selectivity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of kinase inhibitors. It outlines key synthetic strategies, detailed experimental protocols, and expert insights into the causality behind experimental choices.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling

The synthetic utility of this compound is primarily unlocked through palladium-catalyzed cross-coupling reactions. These methods are favored for their broad substrate scope, functional group tolerance, and generally mild reaction conditions.[7][8]

Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is an indispensable tool for forming C(sp²)-C(sp²) bonds, enabling the connection of the 3,5-difluorophenol core to a wide array of (hetero)aryl boronic acids or esters.[9] This reaction is foundational for constructing the core biaryl or heteroaryl-aryl structures common to many kinase inhibitors, such as those targeting RAF and VEGFR.[10][11]

The catalytic cycle, illustrated below, involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.[8]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Product Reductive Elimination->Ar-R Ar-I This compound R-B(OR)2 (Hetero)aryl Boronic Acid/Ester Base Base

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Introducing the Critical Nitrogen Linkage

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines.[5][12] This reaction is particularly crucial for synthesizing diarylamine-based inhibitors, a common pharmacophore in inhibitors targeting kinases like EGFR and RAF.[13][14] The introduction of a specific amine can be pivotal for establishing key hydrogen bond interactions within the kinase hinge region.

The catalytic cycle for the Buchwald-Hartwig amination shares mechanistic similarities with the Suzuki coupling, proceeding through oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally reductive elimination.[15][16]

Experimental Protocols: Synthesis of a Hypothetical Kinase Inhibitor Intermediate

The following protocols describe a two-step synthesis of a hypothetical kinase inhibitor intermediate, "KI-Intermediate-DFP," starting from this compound. This workflow illustrates a common and effective strategy for elaborating this versatile building block.

Step 1: Suzuki-Miyaura Coupling of this compound with Pyridine-4-boronic acid

This step introduces a pyridine ring, a common moiety in kinase inhibitors that can act as a hydrogen bond acceptor.

Table 1: Reagents and Materials for Suzuki-Miyaura Coupling

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
This compound254.001.0 g3.94
Pyridine-4-boronic acid122.920.58 g4.72
Pd(PPh₃)₄1155.56114 mg0.098
Sodium Carbonate (Na₂CO₃)105.991.25 g11.81
1,4-Dioxane-20 mL-
Water-5 mL-
Ethyl Acetate-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-
Silica Gel-As needed-

Detailed Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 3.94 mmol), pyridine-4-boronic acid (0.58 g, 4.72 mmol), and sodium carbonate (1.25 g, 11.81 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add 1,4-dioxane (20 mL) and water (5 mL) via syringe. Degas the resulting mixture by bubbling argon through it for an additional 15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (114 mg, 0.098 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (25 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-(2,6-difluoro-4-hydroxyphenyl)pyridine.

Expected Outcome:

  • Yield: 70-85%

  • Appearance: White to off-white solid.

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Buchwald-Hartwig Amination of an O-protected Intermediate with Aniline

For this step, we will first protect the phenolic hydroxyl group as a methoxymethyl (MOM) ether to prevent side reactions. The subsequent Buchwald-Hartwig amination will attach an aniline moiety. (Note: The protection step is a standard procedure and is not detailed here for brevity). We will assume the starting material is 4-(4-(methoxymethoxy)-2,6-difluorophenyl)pyridine, derived from the product of Step 1. For the purpose of this protocol, we will assume a hypothetical aryl halide precursor to demonstrate the Buchwald-Hartwig step. Let's consider the coupling of 4-bromo-3,5-difluoroanisole with aniline as a representative example.

Table 2: Reagents and Materials for Buchwald-Hartwig Amination

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
4-Bromo-3,5-difluoroanisole223.021.0 g4.48
Aniline93.130.46 mL5.38
Pd₂(dba)₃915.7241 mg0.045
XPhos476.6585 mg0.179
Sodium tert-butoxide (NaOtBu)96.100.60 g6.27
Toluene-20 mL-
Saturated aq. NH₄Cl-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Detailed Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 4-bromo-3,5-difluoroanisole (1.0 g, 4.48 mmol), Pd₂(dba)₃ (41 mg, 0.045 mmol), and XPhos (85 mg, 0.179 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add sodium tert-butoxide (0.60 g, 6.27 mmol). Add dry toluene (20 mL) followed by aniline (0.46 mL, 5.38 mmol) via syringe.

  • Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 110 °C for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water.

  • Purification: Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualization of the Synthetic Workflow

The overall synthetic strategy can be visualized as a linear progression from the starting material to a more complex, drug-like scaffold.

Synthetic_Workflow Start This compound Step1 Suzuki-Miyaura Coupling (+ Pyridine-4-boronic acid) Start->Step1 Intermediate1 4-(2,6-Difluoro-4-hydroxyphenyl)pyridine Step1->Intermediate1 Step2 Hydroxyl Protection (e.g., MOM-Cl) Intermediate1->Step2 Intermediate2 Protected Biaryl Intermediate Step2->Intermediate2 Step3 Buchwald-Hartwig Amination (Hypothetical step with another amine) Intermediate2->Step3 FinalProduct Kinase Inhibitor Scaffold Step3->FinalProduct

Figure 2: General Synthetic Workflow for Kinase Inhibitor Scaffolds.

Troubleshooting and Field-Proven Insights

  • Low Yield in Suzuki Coupling:

    • Cause: Inefficient catalyst activity or degradation. Incomplete degassing.

    • Solution: Ensure all reagents and solvents are properly degassed. Use a freshly opened bottle of catalyst or a pre-catalyst system. Consider alternative phosphine ligands that are more robust.

  • Dehalogenation Side Product:

    • Cause: This can occur in both Suzuki and Buchwald-Hartwig reactions, particularly at higher temperatures or with extended reaction times.

    • Solution: Lower the reaction temperature and monitor the reaction closely to stop it upon completion. The choice of base can also be critical; sometimes a weaker base like K₃PO₄ can mitigate this issue.[15]

  • Poor Solubility of Reagents:

    • Cause: The polarity of the solvent system may not be optimal for all reagents.

    • Solution: For Suzuki couplings, a co-solvent system like dioxane/water or DME/water is often effective. For Buchwald-Hartwig reactions, toluene or dioxane are common choices. Experiment with different solvent ratios.

  • Sterically Hindered Substrates:

    • Cause: Large substituents near the reaction center can impede the catalytic cycle.

    • Solution: For Buchwald-Hartwig amination of sterically hindered substrates, employing bulky, electron-rich phosphine ligands like XPhos or BrettPhos is often necessary to promote efficient coupling.[16]

Conclusion

This compound represents a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its unique combination of fluorine atoms for modulating physicochemical properties and an iodine atom for reliable cross-coupling chemistry provides a robust platform for generating diverse chemical libraries. By mastering cornerstone reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, medicinal chemists can efficiently construct complex molecular architectures with the potential to address the ongoing challenges in targeted cancer therapy. The protocols and insights provided herein serve as a foundational guide to unlock the full potential of this valuable synthetic intermediate.

References

The Strategic Application of 3,5-Difluoro-4-iodophenol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and iodine-mediated functionalities has become a cornerstone of rational drug design. The building block, 3,5-Difluoro-4-iodophenol, represents a confluence of desirable properties, offering medicinal chemists a powerful tool to address challenges in potency, selectivity, and pharmacokinetics. This guide provides an in-depth exploration of the applications of this versatile molecule, complete with detailed protocols and the scientific rationale behind its use.

The unique arrangement of substituents on the phenyl ring of this compound is not accidental. The two fluorine atoms, positioned meta to the hydroxyl group and ortho to the iodine, exert profound electronic and conformational effects.[1][2] Fluorine's high electronegativity can lower the pKa of the phenolic hydroxyl, influencing its ionization state at physiological pH and its ability to act as a hydrogen bond donor.[3] Furthermore, fluorine substitution is a well-established strategy to block metabolic oxidation, thereby enhancing the metabolic stability and half-life of drug candidates.[1][4]

The iodine atom at the 4-position is a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of molecular fragments.[5] Beyond its synthetic utility, the iodine atom is an effective halogen bond donor.[6] This non-covalent interaction, arising from the anisotropic distribution of electron density on the halogen, is increasingly recognized as a crucial interaction for enhancing ligand-protein binding affinity and specificity.[6][7]

This document will detail the application of this compound as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors, and provide robust protocols for its chemical modification.

Core Applications in Medicinal Chemistry

The 3,5-difluoro-4-hydroxyphenyl motif is a key structural element in a number of advanced drug candidates and approved therapeutics, particularly in the realm of oncology. Its utility stems from the synergistic effects of its constituent parts, which contribute to enhanced biological activity and favorable drug-like properties.

Kinase Inhibitors: A Case Study in Targeted Therapy

Protein kinases are a critical class of enzymes often dysregulated in cancer. The development of small molecule kinase inhibitors has revolutionized cancer treatment. The 3,5-difluorophenol moiety has been identified as a key pharmacophore in several potent kinase inhibitors.[2] It often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The fluorine atoms can enhance this interaction and contribute to improved metabolic stability.

A prime example of a drug class where this scaffold is relevant is MEK inhibitors. Trametinib, a potent and selective inhibitor of MEK1 and MEK2, contains a closely related 2-fluoro-4-iodophenylamino moiety.[8][9] The synthesis of Trametinib and its analogues often involves the coupling of an iodinated fluorophenyl component, highlighting the importance of building blocks like this compound for accessing this chemical space.[10]

The workflow for synthesizing a hypothetical kinase inhibitor fragment from this compound is depicted below, showcasing the sequential application of key synthetic transformations.

G cluster_0 Synthesis Workflow Start This compound Etherification Williamson Ether Synthesis (Protection/Modification) Start->Etherification Alkyl Halide, Base Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) Start->Coupling Direct Coupling Etherification->Coupling Boronic Acid/Ester, Alkyne, or Amine Deprotection Phenol Deprotection (if necessary) Coupling->Deprotection e.g., BBr3, H2/Pd Final Kinase Inhibitor Scaffold Deprotection->Final

Caption: General workflow for elaborating this compound.

Physicochemical Properties

Understanding the physicochemical properties of a building block is critical for its effective application in drug discovery.

PropertyValueSource
CAS Number 1000574-74-2[11]
Molecular Formula C₆H₃F₂IO[12]
Molecular Weight 255.99 g/mol [12]
pKa (estimated) ~7.97 (for 3,5-Difluorophenol)[13]
logP (estimated) ~2.4 (for 2,3-Difluoro-4-iodophenol)[14]

Experimental Protocols

The following protocols are designed to serve as a robust starting point for the chemical modification of this compound. All reactions should be conducted by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous and anaerobic conditions are recommended for the palladium-catalyzed reactions to ensure optimal catalyst performance and reproducibility.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a biaryl structure. This is a foundational reaction for building molecular complexity.[5][15]

Rationale: The Suzuki-Miyaura coupling is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[16] The use of a suitable ligand is crucial to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[13]

G cluster_1 Suzuki-Miyaura Coupling Workflow Setup Reaction Setup: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) Solvent Add Degassed Solvent: (e.g., Toluene/EtOH/H₂O) Setup->Solvent Reaction Heat to 80-100 °C (2-12 h under inert atmosphere) Solvent->Reaction Workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O, brine Reaction->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, and Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne, a powerful method for introducing a linear, rigid linker into a molecule.[17][18]

Rationale: The Sonogashira coupling provides direct access to arylalkynes, which are valuable intermediates and structural motifs in their own right.[11] The reaction typically employs a dual catalytic system of palladium and copper(I) iodide.[4] The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[18] An amine base is used to neutralize the HI generated and to act as a ligand.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF or DMF, followed by the amine base (e.g., Et₃N, 2-3 eq).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Slowly add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-65 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.[7][19]

Rationale: The Buchwald-Hartwig amination is a powerful and general method for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[14] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, as it promotes both the oxidative addition and the final reductive elimination step.[20] A strong, non-nucleophilic base is required to deprotonate the amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos or a similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate (EtOAc)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry Schlenk tube.

  • Add the anhydrous solvent (Toluene or Dioxane).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 4: Williamson Ether Synthesis

This protocol describes the O-alkylation of the phenolic hydroxyl group of this compound. This can be used to install metabolically stable ether linkages or as a protecting group strategy.[7][18]

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ether bonds.[21] It proceeds via an S_N2 mechanism, where the phenoxide, formed by deprotonation with a base, acts as a nucleophile, displacing a leaving group on an alkyl electrophile.[7]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetone or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq).

  • Add the anhydrous solvent (Acetone or MeCN).

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Heat the mixture to reflux and stir until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the combined filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate to yield the crude product, which can be further purified by column chromatography if necessary.

Conclusion

This compound is a strategically designed building block that offers a wealth of opportunities for medicinal chemists. The interplay between the electron-withdrawing fluorine atoms and the synthetically versatile iodine atom allows for the creation of novel molecular architectures with tailored properties. The fluorine atoms can enhance metabolic stability and modulate pKa, while the iodine provides a handle for introducing diverse functionalities through robust and well-established cross-coupling chemistries, as well as participating in beneficial halogen bonding interactions. The protocols provided herein serve as a guide for researchers to unlock the potential of this valuable scaffold in the pursuit of new and effective therapeutic agents. As the principles of rational drug design continue to evolve, the demand for such "smart" building blocks will undoubtedly grow, solidifying the role of this compound in the drug discovery arsenal.

References

Application Notes: The Strategic Use of 3,5-Difluoro-4-iodophenol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Halogen Bonding for Potent, Selective Leads

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel chemical starting points for drug development.[1][2][3] The core principle of FBDD is to screen low-molecular-weight compounds ("fragments") that, due to their simplicity, can explore chemical space more effectively and often form high-quality, efficient interactions with a protein target.[2][4] These weak-binding but highly ligand-efficient hits are then optimized into potent lead compounds through structure-guided elaboration.

A key interaction that has gained significant traction in modern medicinal chemistry is the halogen bond.[5][6] This is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic partner, such as a backbone carbonyl oxygen in a protein.[7] The strength of this interaction follows the trend I > Br > Cl > F, making iodine an ideal candidate for designing potent fragments.

This guide focuses on a particularly adept chemical probe: 3,5-Difluoro-4-iodophenol . This fragment is not merely a random assortment of atoms; it is a precisely engineered tool designed to exploit the principles of halogen bonding within an FBDD context.

  • The Iodine Atom: Serves as a powerful halogen bond donor.[5][7]

  • Ortho-Fluorine Atoms: These strongly electron-withdrawing groups flanking the iodine atom are critical. They polarize the C-I bond, significantly enhancing the magnitude of the σ-hole on the iodine. This results in a stronger, more specific, and more geometrically constrained halogen bond compared to a non-fluorinated iodophenol.[6][7]

  • The Phenolic Hydroxyl Group: Provides a crucial secondary interaction point, acting as both a hydrogen bond donor and acceptor. Critically, it also serves as a versatile synthetic handle for subsequent fragment elaboration or "growing" into unoccupied pockets of the binding site.

The strategic combination of these features within a scaffold that adheres to the fragment "Rule of Three" makes this compound an exemplary starting point for identifying and optimizing high-quality lead compounds.[8]

Physicochemical Profile of a Privileged Fragment

The utility of a fragment is defined by its physicochemical properties. This compound is designed to be "Rule of Three" compliant, ensuring it possesses the characteristics of a high-quality starting point.

PropertyValueSignificance in FBDD
Molecular Weight 255.99 g/mol Falls within the typical fragment range (<300 Da), allowing for significant molecular weight addition during optimization without creating "molecular obesity".[8]
cLogP ~2.5-3.0Provides a balance of solubility for screening and sufficient lipophilicity to cross cell membranes and engage with often-hydrophobic binding pockets.
Hydrogen Bond Donors 1 (Phenolic -OH)Offers a key polar interaction to anchor the fragment.
Hydrogen Bond Acceptors 1 (Phenolic -OH)Provides an additional vector for specific interactions.
Halogen Bond Donors 1 (Iodine)The primary feature for potent and directional binding.

The FBDD Workflow with this compound

The successful application of this fragment follows a structured, multi-stage process designed to identify and validate its interaction with a target protein, laying the groundwork for lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Optimization Screening Primary Screening (SPR or NMR) Hit_ID Hit Identification (Binding Confirmed) Screening->Hit_ID Data Analysis Validation Biophysical Validation (NMR, ITC) Hit_ID->Validation Orthogonal Method Structure Structural Biology (X-ray Crystallography) Validation->Structure Confirm Binding Mode SAR SAR by Analogs (Fragment Growing) Structure->SAR Structure-Guided Design Lead Potent Lead Compound SAR->Lead Improve Affinity & Properties

Caption: The FBDD workflow using this compound.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

Causality: SPR is an ideal primary screening technique for fragments because it is highly sensitive, label-free, and provides real-time binding data, allowing for the detection of the weak interactions typical of fragment hits.[1][9][10] Careful assay design is paramount to distinguish true binding from artifacts, especially those caused by the high refractive index of DMSO.[9]

Methodology:

  • Sensor Chip Preparation and Target Immobilization:

    • Rationale: A stable and highly active surface is critical for detecting small fragment binding events.[1] Amine coupling to a CM5 sensor chip is a robust and common method.

    • Select a Biacore CM5 sensor chip (or equivalent).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (typically 20-50 µg/mL in 10 mM sodium acetate, pH 4.0-5.5) until the desired immobilization level is reached (e.g., 8,000-12,000 Response Units). High immobilization levels are needed to maximize the signal from low-molecular-weight fragments.[11]

    • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes and non-specific binding.

  • Fragment Solution Preparation:

    • Rationale: Precise DMSO concentration matching between the running buffer and fragment samples is the most critical variable to control to avoid false positives.[9][11]

    • Prepare a high-concentration stock of this compound (e.g., 100 mM) in 100% DMSO.

    • Prepare the screening running buffer (e.g., PBS, 0.05% P20 surfactant, with a final matched DMSO concentration, typically 1-5%).

    • Serially dilute the fragment stock into the running buffer to achieve the desired screening concentrations (e.g., a single high concentration of 200 µM for a primary screen, or a dose-response series from 10 µM to 500 µM for affinity determination).

  • SPR Screening Execution:

    • Rationale: Short contact times are sufficient for the fast on/off kinetics typical of fragments. A DMSO calibration or "solvent correction" curve should be run to further minimize artifacts.

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solutions over the reference and active flow cells. A typical cycle would involve a 30-60 second contact time followed by a 60-120 second dissociation phase.[1]

    • After each cycle, wash the flow system with a high-concentration DMSO solution (e.g., 50% DMSO) to prevent sample carryover.[1]

  • Data Analysis and Hit Identification:

    • Rationale: Hits are identified by a response signal on the active surface that is significantly higher than the reference surface. Binding efficiency normalizes for molecular weight, prioritizing more "ligand-efficient" hits.

    • Perform reference-surface and buffer-blank subtraction for all sensorgrams.

    • A fragment is considered a "hit" if the binding response (RU) is statistically significant (e.g., >3 standard deviations above the mean of control injections).

    • For dose-response experiments, fit the equilibrium response (Req) versus concentration data to a steady-state affinity model to determine the dissociation constant (KD).

Protocol 2: Hit Validation and Binding Site Mapping by NMR Spectroscopy

Causality: NMR spectroscopy is a cornerstone of FBDD for its ability to robustly detect weak binding events with a low false-positive rate.[12] It can not only confirm binding but also provide crucial information about the location of the binding site on the protein target, which is invaluable for structure-guided design.[13][14]

A. Ligand-Observed NMR: Saturation Transfer Difference (STD)

Rationale: STD-NMR is excellent for rapidly confirming binders without the need for isotope-labeled protein. It works by irradiating the protein and observing the transfer of saturation to bound ligands, making only the binders visible in a difference spectrum.[14][15]

  • Sample Preparation: Prepare a sample containing the target protein (10-50 µM) and this compound (100-500 µM) in a suitable deuterated buffer (e.g., PBS in 99.9% D₂O).

  • NMR Acquisition:

    • Acquire a standard 1D ¹H reference spectrum.

    • Acquire the STD experiment by setting a selective on-resonance irradiation frequency for the protein (e.g., -1.0 ppm) and an off-resonance frequency where no signals are present (e.g., 40 ppm).

    • A train of Gaussian pulses is used for selective saturation of the protein.

  • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The appearance of signals in the difference spectrum corresponding to this compound confirms binding.

B. Protein-Observed NMR: ¹H-¹⁵N HSQC Titration

Rationale: This is the definitive NMR experiment for mapping the binding site. By monitoring chemical shift perturbations (CSPs) of the protein's backbone amide signals upon fragment addition, one can pinpoint the specific residues involved in the interaction.[12][14] This requires an isotopically labeled protein.

  • Sample Preparation: Prepare a sample of uniformly ¹⁵N-labeled protein (~100 µM) in an appropriate NMR buffer.

  • NMR Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group.

    • Prepare a concentrated stock of this compound in the same buffer (with matched DMSO if necessary).

    • Add aliquots of the fragment stock to the protein sample to achieve increasing molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:5, 1:10 protein:fragment).

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the series of HSQC spectra. Residues whose peaks shift or broaden upon fragment addition are located in or near the binding site.

    • Calculate the combined chemical shift perturbation for each residue.

    • Map the residues with significant CSPs onto the 3D structure of the protein to visualize the binding pocket.

Protocol 3: Structural Characterization by X-ray Crystallography

Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal in the early stages of FBDD.[4] It provides unambiguous proof of binding and reveals the precise binding mode, orientation, and specific atomic interactions—most importantly, confirming the geometry of the halogen bond.[7][16] This structural information is the blueprint for rational, structure-guided lead optimization.[4]

Methodology (Conceptual):

  • Protein Crystallization: Grow high-quality crystals of the target protein using methods like vapor diffusion (sitting or hanging drop). This requires screening a wide range of precipitants, buffers, and additives.[17]

  • Fragment Soaking:

    • Rationale: Soaking is often successful for fragments as their small size allows them to diffuse into pre-formed protein crystals without shattering them.

    • Prepare a "soaking solution" containing the original crystallization condition (mother liquor) supplemented with this compound (typically at 1-10 mM).

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryo-protectant solution (often the soaking solution plus 20-30% glycerol or ethylene glycol) to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[17]

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the known protein structure.

    • Carefully examine the resulting electron density maps. A clear, unambiguous region of positive difference density corresponding to the shape of this compound confirms its binding and reveals its pose.

    • Refine the model of the complex, paying close attention to the interaction geometry between the iodine atom and its nucleophilic partner (e.g., a backbone carbonyl). An I···O distance of <3.5 Å and a C-I···O angle of >160° is strong evidence of a halogen bond.[7]

From Hit to Lead: Structure-Guided Elaboration

The high-resolution structural data is the catalyst for the hit-to-lead phase. The goal is to "grow" the fragment into adjacent pockets to pick up additional favorable interactions, thereby increasing binding affinity and selectivity.[18]

Fragment_Elaboration cluster_0 Initial Hit cluster_1 Elaboration Strategies Core This compound (in binding pocket) Grow Fragment Growing Core->Grow Add functional groups at phenol -OH Link Fragment Linking Core->Link Connect to a second fragment in adjacent pocket Replace Vector Replacement Core->Replace Replace Iodine via cross-coupling to explore new vectors

Caption: Key strategies for elaborating the initial fragment hit.

Causality of Elaboration Choices:

  • Fragment Growing: The phenolic -OH is the most common and synthetically tractable point for elaboration. The crystal structure will reveal unoccupied space adjacent to this vector. Ether or ester linkages can be readily formed to introduce new functional groups designed to interact with specific nearby residues (e.g., a basic amine to form a salt bridge with a nearby aspartate).[19][20]

  • Vector Replacement: While the iodine is critical for initial binding, it can also be replaced in later stages using synthetic reactions like Suzuki or Sonogashira cross-coupling. This allows chemists to install different groups that can project into entirely new regions of the binding site, a powerful strategy for optimizing properties.

  • Structure-Activity Relationship (SAR): A systematic exploration of these modifications is performed.[21][22] Each new analog is synthesized and tested in the primary binding assay (e.g., SPR) to determine if the designed modification improved the binding affinity (lower Kᴅ). This iterative, structure-guided cycle is the engine of FBDD that drives a low-millimolar fragment hit into a potent nanomolar lead compound.[18]

Conclusion

This compound is a premier chemical tool for fragment-based drug discovery. Its design capitalizes on the power of halogen bonding, enhanced by ortho-fluorination, to deliver high-quality, structurally validated hits. The protocols outlined here provide a robust framework for leveraging this fragment's unique properties, from initial screening and hit validation to providing the critical structural insights needed to guide efficient hit-to-lead optimization. By integrating biophysical screening, NMR, and X-ray crystallography, researchers can effectively use this privileged fragment to accelerate the discovery of novel therapeutics.

References

Introduction: Harnessing the Power of Fluorinated Arylalkynes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Sonogashira Coupling Reactions with 3,5-Difluoro-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported in 1975 by Kenkichi Sonogashira, this palladium- and copper-cocatalyzed transformation provides a powerful and versatile route to construct conjugated enynes and arylalkynes under remarkably mild conditions.[4][5] Its utility is particularly pronounced in the synthesis of complex molecules, finding widespread application in the development of pharmaceuticals, natural products, and advanced organic materials.[1]

This guide focuses on a specific, highly valuable substrate: This compound . This building block is of significant interest in drug discovery and medicinal chemistry.[6][7][8] The strategic placement of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity.[7] The presence of the highly reactive carbon-iodine bond makes it an excellent substrate for cross-coupling, while the phenolic hydroxyl group offers a convenient handle for subsequent synthetic modifications. This combination makes this compound a powerful scaffold for creating novel molecular entities with therapeutic potential.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The classical Sonogashira reaction operates through two interconnected, independent catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][4] Understanding this dual mechanism is paramount for rational optimization and troubleshooting.

The Palladium Cycle:

  • Activation: The reaction typically starts with a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active palladium(0) species, often represented as Pd(0)L₂.[1][9]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of this compound. This is often the rate-determining step for less reactive aryl halides, but the high reactivity of aryl iodides, further enhanced by the electron-withdrawing fluorine atoms, facilitates this process.[4][10][11] This forms a square planar Pd(II) intermediate.

  • Transmetalation: The key copper acetylide species, generated in the copper cycle, transfers its acetylenic group to the palladium center. This step, known as transmetalation, displaces the halide and forms a new Pd(II)-alkynyl complex.[1][4][10]

  • Reductive Elimination: The newly formed complex undergoes reductive elimination, forging the final C(sp²)-C(sp) bond of the desired arylalkyne product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4]

The Copper Cycle:

  • π-Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne, forming a π-alkyne-copper complex.[4][10] This coordination significantly increases the acidity of the terminal alkyne's proton.

  • Deprotonation: An amine base deprotonates the activated alkyne, leading to the formation of a crucial copper(I) acetylide intermediate.[1][10][12] This species is now sufficiently nucleophilic to participate in the palladium cycle.

It is important to note that copper-free Sonogashira variants exist, which are advantageous for preventing the common side reaction of alkyne homocoupling (Glaser coupling).[13][14]

Sonogashira_Mechanism Fig. 1: The Dual Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkynyl Ar-Pd(II)-C≡CR(L)₂ Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regenerates Pd(0) Product Ar-C≡CR (Product) RedElim->Product Alkyne H-C≡CR PiComplex π-Alkyne-Cu Complex Alkyne->PiComplex CuI CuI CuI->PiComplex Cu_Acetylide Cu-C≡CR (Copper Acetylide) PiComplex->Cu_Acetylide Deprotonation Base Base (e.g., Et₃N) Base->PiComplex Cu_Acetylide->Transmetal Transfers Acetylide ArylIodide Ar-I (this compound) ArylIodide->OxAdd

Caption: Fig. 1: The Dual Catalytic Cycle

Optimizing the Reaction: A Guide to Key Parameters

The success of the Sonogashira coupling hinges on the careful selection of several key components. For a substrate like this compound, the high reactivity of the C-I bond provides a robust starting point, often allowing for mild reaction conditions.

Parameter Recommendation for this compound Rationale & Causality
Aryl Halide This compound (1.0 equiv)The C-I bond is the most reactive among aryl halides (I > Br > Cl > F), ensuring facile oxidative addition.[13] Electron-withdrawing fluorine groups further activate the substrate.[11]
Alkyne Terminal Alkyne (1.1 - 1.5 equiv)A slight excess is used to drive the reaction to completion. Must be a terminal alkyne with an acidic proton.
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%)These are common, reliable, and commercially available catalysts.[1][4] For challenging couplings, more specialized ligands may be needed, but they are often unnecessary for reactive aryl iodides.
Copper Co-catalyst Copper(I) Iodide (CuI) (2-10 mol%)CuI is the standard co-catalyst for activating the alkyne.[1] It is crucial to use a fresh, high-purity source as it can degrade over time.[9][13]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (≥ 2.0 equiv)An amine base is required to neutralize the HX byproduct and to deprotonate the alkyne in the copper cycle.[13] It can often serve as the solvent as well.[1]
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), TolueneThe solvent must be anhydrous and thoroughly deoxygenated to prevent catalyst decomposition and alkyne homocoupling.[9][13] The choice depends on substrate solubility.
Temperature Room Temperature to 40 °CThe high reactivity of the aryl iodide substrate means that elevated temperatures are usually not required.[13] Gentle heating can accelerate the reaction if progress is slow.
Atmosphere Inert (Nitrogen or Argon)This is critical. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the Pd(0) catalyst into inactive palladium black.[9][13]

Experimental Protocol: A Step-by-Step Workflow

This protocol provides a general procedure for the coupling of this compound with phenylacetylene. Reagent quantities should be adjusted proportionally for different scales.

Materials:

  • This compound

  • Phenylacetylene

  • Tris(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Protocol_Workflow Fig. 2: Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Start: Assemble dry Schlenk flask under N₂ add_solids Add Ar-I, PdCl₂(PPh₃)₂, and CuI start->add_solids evac_refill Evacuate and backfill with N₂ (3x) add_solids->evac_refill add_liquids Add anhydrous THF and Et₃N via syringe evac_refill->add_liquids degas Degas solvent via freeze-pump-thaw (3x) or N₂ bubbling add_liquids->degas add_alkyne Add terminal alkyne via syringe degas->add_alkyne react Stir at Room Temperature add_alkyne->react monitor Monitor progress by TLC react->monitor completion Reaction Complete monitor->completion filter Filter through Celite, rinse with EtOAc completion->filter concentrate Concentrate filtrate in vacuo filter->concentrate extract Perform aqueous workup (EtOAc / H₂O) concentrate->extract purify Purify by column chromatography extract->purify end End: Isolate pure product purify->end

Caption: Fig. 2: Experimental Workflow

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).

  • Inerting: Seal the flask and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration relative to the aryl iodide) and anhydrous Et₃N (2.0 equiv) via syringe.

  • Degassing: Thoroughly degas the resulting suspension. This can be achieved by bubbling nitrogen through the mixture for 15-20 minutes or by performing three freeze-pump-thaw cycles. The latter is more rigorous and recommended.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) dropwise via syringe to the stirring mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC). If the reaction is sluggish, it may be gently warmed to 35-40 °C.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-alkynyl-3,5-difluorophenol product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Pd catalyst.2. Degraded CuI co-catalyst.3. Insufficiently inert atmosphere.4. Impure reagents or wet solvents.1. Use a fresh source of palladium catalyst.2. Use a new bottle of CuI; it should be off-white, not green/brown.[9]3. Ensure rigorous degassing of solvents and maintenance of a positive inert gas pressure.[9][13]4. Use high-purity, anhydrous reagents and solvents.
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition due to oxygen.2. High reaction temperature.3. Impurities poisoning the catalyst.1. Improve inert atmosphere technique.[9]2. Run the reaction at a lower temperature; aryl iodides rarely need high heat.[9]3. Ensure purity of all starting materials.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. High concentration of CuI catalyst.1. Rigorously exclude oxygen from the reaction.[13]2. Reduce the loading of CuI. Add the alkyne slowly to the reaction mixture to keep its concentration low.[9]3. Consider switching to a copper-free protocol if the problem persists.[9][13]
Reaction Stalls / Incomplete Conversion 1. Insufficient catalyst loading.2. Base has been consumed or is not strong enough.1. Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%).2. Add an additional equivalent of fresh, anhydrous amine base.

Significance in Drug Development

The successful synthesis of 4-alkynyl-3,5-difluorophenols via the Sonogashira coupling opens a gateway to a diverse range of novel chemical entities for drug discovery programs.

  • Versatile Intermediate: The product retains the phenolic hydroxyl group, which can be readily derivatized into ethers, esters, or used in further cross-coupling reactions, allowing for rapid library synthesis.

  • Bioisosteric Replacement: The difluorophenyl motif is a well-established bioisostere that can enhance metabolic stability and modulate protein-ligand interactions.

  • Structural Scaffolding: The linear, rigid arylalkyne linker is a key structural element in many biologically active compounds, including enzyme inhibitors and receptor agonists, helping to orient functional groups in a precise three-dimensional arrangement.[1][15]

By providing efficient access to these valuable fluorinated scaffolds, the Sonogashira coupling of this compound serves as an enabling technology, accelerating the discovery and development of next-generation therapeutics.[16]

References

Application Notes & Protocols: 3,5-Difluoro-4-iodophenol as a Strategic Intermediate for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Difluoro-4-iodophenol is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique electronic properties—stemming from two electron-withdrawing fluorine atoms—and three distinct reactive sites (a nucleophilic hydroxyl group, an aryl iodide suitable for cross-coupling, and an activated ring) make it a versatile precursor for a range of complex bioactive molecules. These application notes provide a comprehensive technical guide on the strategic use of this intermediate, with a primary focus on its application in the synthesis of diaryl ethers, a core structural motif in thyroid hormone receptor modulators. Detailed protocols, mechanistic insights, and a survey of its synthetic potential are presented for professionals engaged in pharmaceutical research.

Introduction: A Multifunctional Synthetic Platform

The design of novel therapeutics often hinges on the availability of versatile chemical intermediates that allow for the systematic exploration of chemical space. This compound serves as an exemplary scaffold due to its confluence of functionalities:

  • Phenolic Hydroxyl Group: Acts as a potent nucleophile for etherification reactions (e.g., Williamson or Ullmann-type couplings) and can be used to introduce the entire substituted phenyl ring into a target molecule.

  • Aryl Iodide Moiety: Represents an ideal handle for a multitude of palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond), Buchwald-Hartwig (C-N bond), and Sonogashira (C-C triple bond) couplings. The carbon-iodine bond is highly reactive, often enabling these transformations under mild conditions.[1]

  • Difluorinated Aromatic Ring: The presence of two fluorine atoms meta to the hydroxyl group significantly lowers the pKa of the phenol, enhancing its nucleophilicity in deprotonated form. Furthermore, fluorine incorporation is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability of drug candidates.[2]

This combination of features allows for sequential and regioselective modifications, making it a powerful tool for building libraries of complex molecules for biological screening.

G cluster_start Starting Intermediate cluster_reactions Key Coupling Reactions cluster_products Bioactive Scaffolds start This compound Ullmann Ullmann Condensation (O-Arylation) start->Ullmann Phenol Nucleophile Suzuki Suzuki Coupling start->Suzuki Aryl Iodide Buchwald Buchwald-Hartwig Amination start->Buchwald Aryl Iodide Sonogashira Sonogashira Coupling start->Sonogashira Aryl Iodide Ethers Diaryl Ethers (e.g., Thyroid Hormone Analogs) Ullmann->Ethers Biaryls Biaryl Structures (e.g., Kinase Inhibitors) Suzuki->Biaryls Anilines Aryl Anilines Buchwald->Anilines Alkynes Aryl-Alkynes Sonogashira->Alkynes

Figure 1: Synthetic utility of this compound.

Core Application: Synthesis of Diaryl Ether-Based Thyroid Hormone Receptor Modulators

A paramount application of this compound is in the synthesis of diaryl ethers. This structural motif is the cornerstone of thyroid hormones (thyroxine T4 and triiodothyronine T3) and their synthetic analogs, which are critical for regulating metabolism.[3] Bioactive molecules that can modulate the thyroid hormone receptor (TR) are of significant therapeutic interest for treating metabolic diseases like dyslipidemia and nonalcoholic steatohepatitis (NASH).[4]

The general structure of these analogs involves two phenyl rings connected by an ether linkage. This compound can serve as a precursor to the "inner ring" of such molecules, with the fluorine atoms mimicking the native iodine substitutions. The key synthetic transformation is the formation of the diaryl ether bond, commonly achieved via an Ullmann-type condensation.

G cluster_ring1 Ring A Precursor cluster_ring2 Ring B Precursor cluster_core Core Bioactive Structure ring1 3,5-Dihalo-Phenol (e.g., this compound) core Diaryl Ether Linkage ring1->core ring2 Aryl Halide or Arylboronic Acid ring2->core caption General structure of a diaryl ether thyroid hormone analog.

Figure 2: Diaryl ether core of thyroid hormone analogs.

The Ullmann condensation is a copper-catalyzed reaction that couples an alcohol (in this case, a phenol) with an aryl halide to form a diaryl ether.[5] This method is particularly effective for constructing sterically hindered ethers and has been a mainstay in the synthesis of thyroid hormone analogs.[6][7]

Detailed Protocol: Copper-Catalyzed Diaryl Ether Synthesis (Ullmann Condensation)

This protocol describes a representative procedure for the O-arylation of a substituted phenol with this compound to synthesize a diaryl ether scaffold relevant to thyroid hormone receptor modulators.

Reaction Scheme: (Image of the Ullmann condensation reaction scheme showing this compound reacting with a generic substituted phenol (Ar-OH) in the presence of a copper catalyst and base to form the diaryl ether product)

Materials:

  • This compound (1.0 equiv)

  • Substituted Phenol (e.g., 4-hydroxy-3-isopropylbenzaldehyde) (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv, 10 mol%)

  • Picolinic Acid (0.2 equiv, 20 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (e.g., oven-dried Schlenk flask)

Causality Behind Experimental Choices:

  • Catalyst System: Copper(I) iodide is a classic and cost-effective catalyst for Ullmann couplings. Picolinic acid acts as a ligand that stabilizes the copper catalyst, improves its solubility, and facilitates the catalytic cycle, which is especially important for coupling sterically hindered substrates.[6]

  • Base: Potassium phosphate (K₃PO₄) is an effective base for deprotonating the phenol to form the more nucleophilic phenoxide. It is generally preferred over stronger bases like alkali metal hydroxides or carbonates in modern Ullmann protocols as it often leads to cleaner reactions and higher yields.

  • Solvent: Anhydrous DMSO is a polar aprotic solvent that effectively dissolves the reagents and the potassium phosphate base, facilitating the reaction at elevated temperatures.

  • Inert Atmosphere: Essential to prevent the oxidation of the Cu(I) catalyst to an inactive Cu(II) state and to avoid unwanted side reactions.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 272 mg), the substituted phenol (1.2 mmol), copper(I) iodide (0.1 mmol, 19 mg), picolinic acid (0.2 mmol, 25 mg), and potassium phosphate (2.0 mmol, 424 mg).

  • Inerting: Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous DMSO (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by brine.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure diaryl ether product.

Expanded Synthetic Potential

Beyond diaryl ether formation, the aryl iodide of this compound is a gateway to other important classes of bioactive molecules through various palladium-catalyzed cross-coupling reactions.

Reaction Type Coupling Partner Bond Formed Resulting Scaffold Potential Bioactive Class
Suzuki-Miyaura Arylboronic AcidC(sp²) - C(sp²)BiarylKinase Inhibitors, various APIs
Buchwald-Hartwig Amine / AmideC(sp²) - NAryl Amine / AnilideKinase Inhibitors, CNS agents
Sonogashira Terminal AlkyneC(sp²) - C(sp)Aryl AlkyneAntiviral, Anticancer agents
Heck Coupling AlkeneC(sp²) - C(sp²)Aryl AlkeneNatural Product Analogs

Table 1: Versatile Cross-Coupling Reactions using this compound.

Conclusion

This compound is a strategically designed intermediate offering multiple avenues for the synthesis of complex and biologically relevant molecules. Its utility is particularly pronounced in the construction of diaryl ethers, a foundational scaffold for thyroid hormone receptor modulators. The robust and adaptable nature of its functional groups allows for its integration into diverse synthetic pathways, including powerful palladium- and copper-catalyzed cross-coupling reactions. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to effectively leverage this versatile building block in drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: 3,5-Difluoro-4-iodophenol Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in coupling reactions with 3,5-Difluoro-4-iodophenol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding common byproducts encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions involving this versatile building block. Our focus is on understanding the root causes of these side reactions and providing actionable strategies to optimize your synthetic outcomes.

Introduction to the Challenges with this compound

This compound is a valuable reagent in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms and the synthetic versatility of the iodide and phenol functional groups. However, these same features can present challenges in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aryl iodide, while the acidic phenolic proton and the potential for the phenol to act as a nucleophile can lead to specific side reactions. This guide will address the most common byproducts and provide strategies for their mitigation.

Part 1: Troubleshooting Guide - Common Byproducts and Mitigation Strategies

This section is formatted in a question-and-answer style to directly address issues you may be encountering in the lab.

I. Issues in Suzuki-Miyaura Coupling Reactions

Question 1: I am observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What is causing this homocoupling, and how can I prevent it?

Answer:

The formation of a symmetrical biaryl from the boronic acid, known as homocoupling, is a prevalent side reaction in Suzuki-Miyaura couplings.[1] This byproduct not only reduces the yield of your desired product but can also complicate purification due to structural similarities.

Root Causes:

  • Presence of Oxygen: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.[2]

  • Palladium(II) Precatalysts: If you are using a Pd(II) salt such as Pd(OAc)₂ or PdCl₂, it must be reduced to the active Pd(0) species in situ. This reduction can be mediated by the boronic acid, leading to the formation of the homocoupled byproduct.[1]

  • Electron-Deficient Boronic Acids: Electron-deficient arylboronic acids have been shown to be more prone to homocoupling.[3]

Troubleshooting Workflow for Boronic Acid Homocoupling:

start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 What is the palladium source? a1_yes->q2 sol1 Implement thorough deoxygenation: - Sparging solvents with inert gas (Ar or N₂) - Using freeze-pump-thaw cycles - Maintaining a positive pressure of inert gas a1_no->sol1 end Reduced Homocoupling sol1->end a2_pdii Pd(II) (e.g., Pd(OAc)₂, PdCl₂) q2->a2_pdii Pd(II) a2_pd0 Pd(0) (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or Precatalyst q2->a2_pd0 Pd(0) / Precatalyst sol2 Switch to a Pd(0) source or a precatalyst (e.g., Buchwald G3/G4) to bypass the initial reduction step. a2_pdii->sol2 q3 What type of base is being used? a2_pd0->q3 sol2->end a3_strong Strong Base (e.g., NaOH, NaOEt) q3->a3_strong Strong a3_weak Weaker Base (e.g., K₂CO₃, K₃PO₄) q3->a3_weak Weaker sol3 Consider switching to a weaker inorganic base like K₂CO₃ or K₃PO₄. a3_strong->sol3 q4 Are you using an electron-deficient boronic acid? a3_weak->q4 sol3->end a4_yes Yes q4->a4_yes Yes sol4 Optimize ligand and temperature. Bulky, electron-rich ligands (e.g., SPhos, XPhos) can favor the desired cross-coupling. a4_yes->sol4 sol4->end

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

Question 2: My main byproduct is 3,5-difluorophenol. What is causing this dehalogenation, and how can I suppress it?

Answer:

The replacement of the iodine atom with a hydrogen atom, known as hydrodehalogenation or simply dehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions.[4] For your substrate, this results in the formation of 3,5-difluorophenol.

Root Causes:

  • Source of Hydride: The hydride species responsible for dehalogenation can originate from various sources, including the solvent (especially alcohols), the base, or even the phosphine ligand.

  • β-Hydride Elimination: If your boronic acid partner contains β-hydrogens, β-hydride elimination from the organopalladium intermediate can compete with reductive elimination of the desired product.[4]

  • Water: Water can be a source of protons that lead to dehalogenation, particularly with fluorinated substrates.

Mitigation Strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.

  • Solvent Choice: Avoid alcoholic solvents if dehalogenation is a significant issue. Anhydrous aprotic solvents like toluene, dioxane, or THF are generally preferred.

  • Base Selection: The choice of base is critical. Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often less prone to promoting dehalogenation compared to strong alkoxide bases.

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize the presence of water.

Question 3: I am observing the formation of a significant amount of arene derived from my boronic acid. What is this side reaction, and how can I avoid it?

Answer:

This side reaction is called protodeboronation, where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[4] This consumes your nucleophilic coupling partner and reduces the overall yield of the desired product.

Root Causes:

  • Presence of Protic Species: Water and other protic species in the reaction mixture can facilitate the protonolysis of the C-B bond.

  • Elevated Temperatures and Long Reaction Times: These conditions can promote the degradation of the boronic acid.

  • Base-Mediated Decomposition: While a base is necessary for the Suzuki-Miyaura reaction, certain bases can accelerate the rate of protodeboronation.[5]

Mitigation Strategies:

  • Use Anhydrous Conditions: Thoroughly dry all solvents and reagents.

  • Optimize Reaction Time and Temperature: Aim for the shortest reaction time and lowest temperature necessary for complete conversion of your starting material.

  • Choice of Base: Weaker bases like K₃PO₄ or CsF are often recommended to minimize protodeboronation.

  • Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.

Table 1: Summary of Byproducts in Suzuki-Miyaura Coupling of this compound and Mitigation Strategies

ByproductStructureCommon CausesRecommended Mitigation Strategies
Boronic Acid HomocouplingR-R (from R-B(OH)₂)O₂, Pd(II) precatalysts, electron-deficient boronic acidsRigorous deoxygenation, use Pd(0) source or precatalyst, screen bulky, electron-rich ligands, use weaker inorganic bases.
Dehalogenation3,5-DifluorophenolHydride sources (solvent, base), water, β-hydride eliminationUse bulky, electron-rich ligands, switch to anhydrous aprotic solvents, use weaker inorganic bases (K₃PO₄, Cs₂CO₃).
ProtodeboronationR-H (from R-B(OH)₂)Protic species (e.g., H₂O), high temperature, prolonged reaction time, strong basesUse anhydrous conditions, optimize reaction time and temperature, use weaker bases (K₃PO₄, CsF), consider using boronic esters.
II. Issues in Sonogashira Coupling Reactions

Question 4: I am getting a significant amount of a dimer of my terminal alkyne. What is this side reaction, and how can I prevent it?

Answer:

The formation of a symmetrical 1,3-diyne from the homocoupling of your terminal alkyne is known as Glaser-Hay coupling, a very common side reaction in Sonogashira couplings.[6][7]

Root Cause:

This reaction is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[6]

Mitigation Strategies:

  • Strictly Anaerobic Conditions: The most crucial step is to rigorously exclude oxygen from your reaction. This can be achieved by thoroughly degassing your solvents and running the reaction under a positive pressure of an inert gas like argon or nitrogen.[8]

  • Minimize Copper Catalyst Loading: Use the minimum amount of CuI necessary for the reaction to proceed efficiently.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help keep its concentration low, which disfavors the bimolecular homocoupling reaction.[8]

  • Copper-Free Sonogashira Protocols: If Glaser coupling remains a persistent issue, the most effective solution is to switch to a copper-free Sonogashira protocol.[6][9] Numerous ligand systems have been developed that facilitate the reaction in the absence of a copper co-catalyst.

Troubleshooting Diagram for Glaser-Hay Coupling:

start Significant Alkyne Homocoupling q1 Is the reaction under strictly anaerobic conditions? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Have you tried reducing the CuI loading? a1_yes->q2 sol1 Implement rigorous deoxygenation of all reagents and solvents. Maintain a positive inert gas pressure. a1_no->sol1 end Minimized Glaser-Hay Coupling sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is slow addition of the alkyne feasible? a2_yes->q3 sol2 Reduce CuI to the minimum effective concentration. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Add the alkyne solution dropwise over an extended period. a3_yes->sol3 sol4 Switch to a copper-free Sonogashira protocol. a3_no->sol4 sol3->end sol4->end

Caption: Decision tree for troubleshooting Glaser-Hay coupling in Sonogashira reactions.

III. Issues in Buchwald-Hartwig Amination

Question 5: My primary byproduct is 3,5-difluorophenol. How can I minimize this hydrodehalogenation?

Answer:

As with other palladium-catalyzed cross-coupling reactions, hydrodehalogenation of the aryl iodide is a potential side reaction in Buchwald-Hartwig amination.[10]

Root Causes:

  • β-Hydride Elimination: An unproductive side reaction can compete with reductive elimination where the palladium amide intermediate undergoes β-hydride elimination, leading to the dehalogenated arene and an imine.[11]

  • Hydride Sources: As in Suzuki coupling, hydride species can originate from the solvent, base, or other reagents.

Mitigation Strategies:

  • Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) have been specifically designed to promote the desired C-N bond formation and suppress side reactions like hydrodehalogenation.[12]

  • Base Selection: The strength and nature of the base can significantly impact the extent of dehalogenation. While strong bases like NaOtBu are often used, weaker bases such as Cs₂CO₃ or K₃PO₄ may be beneficial in cases where dehalogenation is problematic.[13][14]

  • Solvent Choice: Aprotic solvents like toluene and dioxane are generally preferred.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions.

Question 6: I am concerned about potential C-O coupling involving the phenolic hydroxyl group. Is this a common side reaction?

Answer:

While C-O bond formation is a known transformation under Buchwald-Hartwig type conditions, it is generally less favorable than C-N bond formation when an amine is present as the nucleophile. The relative nucleophilicity of the amine compared to the phenoxide, and the generally faster rate of C-N reductive elimination, usually favor the desired amination product. However, under certain conditions, particularly with less nucleophilic amines or at high temperatures, competitive C-O coupling could become a minor issue.

Preventative Measures:

  • Use of a Suitable Base: A base that is strong enough to deprotonate the amine for the catalytic cycle but not so strong as to generate a high concentration of the phenoxide is ideal. The use of carbonate or phosphate bases can be advantageous here.

  • Protecting the Phenol: If C-O coupling is confirmed as a significant byproduct, protecting the phenolic hydroxyl group with a suitable protecting group (e.g., methyl, benzyl, or a silyl ether) that is stable to the reaction conditions is the most straightforward solution.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The electron-withdrawing fluorine atoms deactivate the aromatic ring, which can affect the rate of oxidative addition of the C-I bond to the palladium catalyst. Additionally, the acidic phenolic proton can interact with the base and other components of the reaction mixture, potentially leading to side reactions or catalyst inhibition. The steric hindrance from the ortho-fluorine atoms can also influence the approach of the coupling partners.

Q2: Should I protect the phenolic hydroxyl group before performing a coupling reaction?

A2: This is a common consideration. For many Suzuki-Miyaura and Sonogashira reactions, protection is not strictly necessary, and the reaction can proceed in the presence of the free phenol, especially when using carbonate or phosphate bases. For Buchwald-Hartwig amination, the use of a strong base like NaOtBu will deprotonate the phenol, and while C-N coupling is generally favored, protection may be advisable to avoid any potential for C-O coupling byproducts and to ensure a cleaner reaction profile. The decision to protect should be made based on the specific reaction conditions and the observed outcomes in your initial experiments.

Q3: What is the general order of reactivity for aryl halides in these coupling reactions?

A3: The general order of reactivity for the oxidative addition step is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. Your substrate, being an aryl iodide, is generally highly reactive, which is advantageous for achieving coupling under milder conditions.

Q4: How important is the purity of my reagents and solvents?

A4: Extremely important. Impurities in your starting materials, solvents, or base can poison the palladium catalyst and lead to low yields or complete reaction failure.[8] Solvents should be anhydrous and deoxygenated. Bases should be of high purity and handled under an inert atmosphere if they are hygroscopic.

Q5: My reaction is not going to completion. What are some general troubleshooting steps?

A5:

  • Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, ensure the in situ reduction to Pd(0) is occurring. Consider using a fresh batch of catalyst or a more active precatalyst.

  • Ligand Choice: The ligand plays a critical role. If you are using a simple phosphine ligand like PPh₃, consider switching to a more electron-rich and bulky biarylphosphine ligand.

  • Base Strength and Solubility: The base must be strong enough to facilitate the catalytic cycle but also sufficiently soluble in the reaction medium.

  • Temperature: If the reaction is sluggish at a lower temperature, a moderate increase in temperature may be necessary. However, be mindful that higher temperatures can also promote side reactions.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 3,5-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to palladium-catalyzed cross-coupling reactions involving 3,5-Difluoro-4-iodophenol. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The unique electronic properties of this compound—namely, the electron-withdrawing fluorine atoms and the acidic phenolic proton—present specific challenges that require careful consideration of the catalytic system.

This resource provides in-depth, experience-driven advice in a question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection so critical for coupling reactions with this compound?

A1: The substrate this compound possesses distinct electronic features that significantly influence the outcome of cross-coupling reactions. The two fluorine atoms are strongly electron-withdrawing, which can accelerate the oxidative addition step, the initial interaction of the aryl iodide with the palladium(0) catalyst.[1][2] However, the acidic phenolic proton can complicate the reaction by interacting with basic reagents or the catalyst itself, potentially leading to catalyst deactivation or unwanted side reactions. Therefore, a carefully chosen catalyst system, including the palladium source, ligand, and base, is essential to achieve high yields and selectivity.

Q2: For a Suzuki-Miyaura coupling, what class of ligands is generally most effective with this substrate?

A2: For Suzuki-Miyaura couplings with electron-deficient aryl halides like this compound, bulky and electron-rich phosphine ligands are typically the most effective. These ligands stabilize the palladium center and promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. Ligands such as SPhos, XPhos, and RuPhos have demonstrated broad utility in these types of transformations. The steric bulk of these ligands also helps to prevent the formation of inactive palladium dimers.

Q3: Can I use this compound directly in a Buchwald-Hartwig amination, or does the phenol group need to be protected?

A3: While direct coupling is sometimes possible, the acidic phenol can interfere with the strong bases typically used in Buchwald-Hartwig aminations, such as sodium tert-butoxide.[3] This can lead to deprotonation of the phenol and potential side reactions or catalyst inhibition. Protecting the phenol as a non-acidic ether (e.g., methyl or benzyl ether) is a common strategy to circumvent these issues. Alternatively, using a weaker base like cesium carbonate or potassium phosphate may allow for direct coupling, but this often requires more specialized ligands and careful optimization of reaction conditions.

Q4: In a Sonogashira coupling, is a copper co-catalyst always necessary when using this compound?

A4: While the classic Sonogashira reaction utilizes a copper(I) co-catalyst, copper-free conditions have been developed and are often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[4][5][6][7] For an activated substrate like this compound, a copper-free Sonogashira coupling is highly feasible. The reaction can be effectively catalyzed by a palladium complex with a suitable phosphine ligand, such as Xantphos or a bulky monophosphine ligand, in the presence of an amine base.

Q5: What is the role of the base in these coupling reactions, and how does the phenolic proton of the substrate influence base selection?

A5: The base in palladium-catalyzed cross-coupling reactions plays multiple roles, including regenerating the active catalyst and, in the case of Suzuki coupling, activating the boronic acid.[8] The acidic phenolic proton of this compound will react with the base. Therefore, a sufficient excess of the base must be used to neutralize the phenol and still perform its catalytic role. The choice of base is critical; strong bases like alkoxides can promote side reactions, while weaker inorganic bases like carbonates or phosphates are often a better choice, though they may require higher reaction temperatures.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving very low conversion. I'm using Pd(PPh₃)₄ and K₂CO₃ in aqueous dioxane. What should I investigate first?

A: Low conversion in this system can stem from several factors. Here is a systematic troubleshooting approach:

  • Catalyst Activity: Pd(PPh₃)₄ can be sensitive to air and may have degraded. Consider using a more robust, air-stable precatalyst such as a Buchwald G3 or G4 precatalyst in combination with a ligand like SPhos or XPhos. These systems are often more active and require lower catalyst loadings.

  • Base Strength and Solubility: Potassium carbonate (K₂CO₃) is a relatively weak base and may not be sufficient, especially given the acidity of the phenol. Switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ can significantly improve the reaction rate.[9]

  • Solvent System: While aqueous dioxane is a common solvent for Suzuki couplings, ensuring proper degassing is crucial to prevent catalyst oxidation. Sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst is recommended.

  • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which are less reactive. Ensure your boronic acid is of high quality or consider using a boronate ester (e.g., a pinacol ester) which can be more stable.

Issue 2: Formation of Homocoupling Byproducts

Q: In my Sonogashira coupling of this compound with a terminal alkyne, I'm observing a significant amount of the alkyne homocoupled (Glaser) product. I am using PdCl₂(PPh₃)₂ with CuI. How can I suppress this side reaction?

A: Glaser coupling is a common side reaction in copper-catalyzed Sonogashira reactions, especially with electron-rich alkynes.[4] Here are strategies to minimize this byproduct:

  • Switch to Copper-Free Conditions: This is the most direct way to eliminate Glaser coupling.[5][6][7] A palladium catalyst system, such as Pd(OAc)₂ with a ligand like Xantphos or P(t-Bu)₃, in the presence of an amine base (e.g., diisopropylethylamine or triethylamine) is often effective.

  • Reduce Copper Loading: If copper is essential for your specific system, try reducing the amount of CuI to the lowest effective concentration (e.g., 0.5-1 mol%).

  • Strictly Anaerobic Conditions: The Glaser coupling is an oxidative process. Ensuring the reaction is rigorously free of oxygen by using degassed solvents and maintaining a positive pressure of an inert gas can significantly reduce this side reaction.

Issue 3: Dehalogenation of the Starting Material

Q: During a Buchwald-Hartwig amination with this compound (after protecting the phenol), I am isolating 3,5-difluorophenol as a major byproduct. What is causing this dehalogenation?

A: Dehalogenation, or hydrodehalogenation, is a known side reaction in palladium-catalyzed cross-couplings and often points to issues with the catalytic cycle.[1]

  • Source of Hydride: The hydride that replaces the iodine can come from various sources, including the amine coupling partner, the solvent, or residual water. If the amine has α-hydrogens, it can undergo β-hydride elimination from an intermediate palladium complex.

  • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions like β-hydride elimination. Using a bulkier, more electron-rich ligand can often favor the desired C-N bond formation. Consider switching to a ligand from the Buchwald biarylphosphine family if you are not already using one.

  • Reaction Temperature: High reaction temperatures can sometimes promote decomposition pathways. Try running the reaction at a lower temperature for a longer period.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a robust starting point for the Suzuki-Miyaura coupling of this compound.

  • To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).

  • The vial is sealed with a septum, and the atmosphere is evacuated and backfilled with argon three times.

  • Add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%) and the ligand (if not using a precatalyst).

  • Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • The reaction mixture is stirred at the desired temperature (e.g., 80-100 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol provides a reliable method for the copper-free Sonogashira coupling.

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).

  • The flask is evacuated and backfilled with argon three times.

  • Add degassed solvent (e.g., toluene or DMF) followed by the terminal alkyne (1.1 equiv) and an amine base (e.g., triethylamine, 3.0 equiv).

  • The reaction is heated to the desired temperature (e.g., 60-90 °C) and monitored by TLC or GC-MS.

  • After completion, the mixture is cooled, filtered through a pad of celite to remove palladium black, and the filtrate is concentrated. The residue is then purified by column chromatography.

Data Presentation

Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O1001235
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100688
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Dioxane80495
4SPhos-Pd-G3 (2)-K₃PO₄ (2)Dioxane/H₂O80392

Yields are isolated yields after column chromatography.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart Start Low Yield or No Reaction CheckReagents Verify Reagent Quality (Substrates, Solvent, Base) Start->CheckReagents ReagentOK Reagents OK? CheckReagents->ReagentOK CheckCatalyst Evaluate Catalyst System (Precatalyst, Ligand) CatalystOK Catalyst OK? CheckCatalyst->CatalystOK CheckConditions Assess Reaction Conditions (Temp, Degassing) ConditionsOK Conditions OK? CheckConditions->ConditionsOK ReagentOK->CheckCatalyst Yes PurifyReagents Purify/Replace Reagents ReagentOK->PurifyReagents No CatalystOK->CheckConditions Yes ChangeCatalyst Switch to Robust Precatalyst (e.g., Buchwald G3/G4) Change Ligand/Base CatalystOK->ChangeCatalyst No OptimizeConditions Increase Temperature Improve Degassing ConditionsOK->OptimizeConditions No Success Problem Solved ConditionsOK->Success Yes PurifyReagents->CheckReagents ChangeCatalyst->CheckCatalyst OptimizeConditions->CheckConditions

Caption: Decision-making workflow for troubleshooting low-yielding coupling reactions.

References

Technical Support Center: Recrystallization of 3,5-Difluoro-4-iodophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 3,5-Difluoro-4-iodophenol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. The unique electronic and steric properties of these molecules, stemming from the presence of fluorine and iodine atoms, can present specific hurdles in achieving high purity and yield. This resource addresses these issues in a direct question-and-answer format, grounded in established chemical principles and field-proven experience.

I. Fundamental Principles & Initial Considerations

Before delving into troubleshooting, it is crucial to understand the principles of recrystallization as they apply to this compound and its derivatives. Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2][3] The ideal solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for removal by hot filtration).[1]

The presence of two fluorine atoms and a bulky iodine atom on the phenol ring significantly influences the molecule's polarity, melting point, and intermolecular interactions. These factors are paramount in selecting an appropriate solvent system and optimizing the recrystallization protocol.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the recrystallization of this compound derivatives.

Q1: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solid melts and separates from the solution as a liquid phase instead of crystallizing.[4][5][6] This is a common issue when the melting point of the solute is lower than the boiling point of the recrystallization solvent.[5] The resulting oil is often an excellent solvent for impurities, which can become trapped upon eventual solidification, defeating the purpose of recrystallization.[6][7]

Causality & Solutions:

  • High Solvent Boiling Point: The boiling point of your chosen solvent may be too high.

    • Solution: Select a solvent with a lower boiling point. For instance, if you are using toluene (b.p. 111 °C), consider switching to a solvent like heptane or a hexane/ethyl acetate mixture.[8]

  • High Concentration of Impurities: Significant amounts of impurities can depress the melting point of your compound, leading to oiling out.

    • Solution: Attempt a preliminary purification step, such as a simple column chromatography plug or an initial wash with a solvent that selectively dissolves some of the impurities.

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal nucleation and growth.[5]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[4][9]

  • Solvent Mismatch: The polarity difference between your compound and the solvent might be too large.

    • Solution: Employ a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Add a drop or two of the good solvent to redissolve the oil and then allow the solution to cool slowly.[10][11]

Q2: I am experiencing very low recovery of my purified crystals. What are the likely causes and how can I improve my yield?

A2: Low yield is a frequent problem in recrystallization and can stem from several factors.[4][5]

Causality & Solutions:

  • Using Too Much Solvent: This is the most common reason for poor yield.[5][12] An excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your compound.[9][12] If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution and then attempt cooling again.[4][5]

  • Premature Crystallization During Hot Filtration: If your compound crystallizes in the funnel during hot filtration, you will lose a significant portion of your product.[6]

    • Solution: Use a stemless funnel and preheat it with hot solvent before filtering.[6] Also, keep the solution at a gentle boil during the filtration process.[6]

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal precipitation.

    • Solution: After cooling to room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.[9][10]

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will redissolve your product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[10][13]

Q3: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

A3: The failure of crystals to form is often due to either using too much solvent or the solution being supersaturated.[5][12]

Causality & Solutions:

  • Excess Solvent: As mentioned previously, too much solvent will prevent the solution from becoming saturated upon cooling.[4][5]

    • Solution: Boil off some of the solvent to concentrate the solution and then allow it to cool again.[4][10]

  • Supersaturation: The solution may be supersaturated, meaning it contains more dissolved solute than it should at that temperature, but crystal nucleation has not been initiated.[5][12]

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][10][12]

    • Solution 2: Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the solution. This will act as a template for further crystal growth.[4][12][14]

    • Solution 3: Flash Freezing: Briefly dipping the bottom of the flask in a dry ice/acetone bath can sometimes induce nucleation.

Q4: My final product is still impure, as indicated by a broad melting point range. How can I improve the purity?

A4: Impurities can be trapped within the crystal lattice, especially if crystallization occurs too rapidly.[4][10]

Causality & Solutions:

  • Rapid Crystallization: Fast crystal growth can incorporate impurities into the crystal structure.[4] An ideal crystallization should see crystals beginning to form after about 5 minutes of cooling and continue to grow over 20 minutes.[4]

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature undisturbed on the benchtop before moving it to an ice bath.[10] You can also add a slight excess of hot solvent to slow down the initial crystallization.[4]

  • Inadequate Washing: Residual mother liquor, which contains the impurities, may still be coating the crystals.

    • Solution: Ensure you wash the crystals with a small amount of ice-cold solvent during vacuum filtration to remove any adhering impurities.[13]

  • Unsuitable Solvent: The chosen solvent may not be effective at separating the desired compound from specific impurities.

    • Solution: Re-evaluate your solvent choice. Experiment with different solvents or solvent mixtures to find one that provides better separation.

III. Solvent Selection for this compound Derivatives

The principle of "like dissolves like" is a good starting point for solvent selection.[11] Given the polar phenolic hydroxyl group and the polarizable C-I and C-F bonds, a solvent of intermediate polarity is often a good choice.

Table 1: Potential Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Heptane/Hexane69-98Non-polarMay be a good "poor" solvent in a mixed-solvent system.[8]
Toluene111Non-polarCan be effective, but be cautious of oiling out due to its higher boiling point.[15]
Dichloromethane (DCM)40IntermediateLow boiling point can be advantageous, but its high volatility requires care.
Ethyl Acetate77IntermediateA versatile solvent, often used in combination with hexanes.[8][11]
Ethanol78PolarThe hydroxyl group can interact favorably with the phenolic proton.[8][16]
Water100Very PolarGenerally, halogenated phenols have low solubility in water, making it a potential "poor" solvent.[8]

Experimental Protocol for Solvent Screening:

  • Place a small amount of your crude this compound derivative into several test tubes.

  • Add a few drops of a different potential solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.[15]

  • Gently heat the test tubes. A suitable solvent will dissolve the compound completely at or near its boiling point.

  • Allow the test tubes to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a good crop of crystals.

IV. Visualizing the Recrystallization Workflow

The following diagram outlines the key steps and decision points in a typical recrystallization procedure.

RecrystallizationWorkflow Recrystallization Workflow for this compound Derivatives start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration_q Insoluble Impurities? dissolve->hot_filtration_q hot_filtration Hot Gravity Filtration hot_filtration_q->hot_filtration Yes cool Cool Slowly to Room Temperature hot_filtration_q->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath crystals_q Crystals Formed? ice_bath->crystals_q filtration Vacuum Filtration crystals_q->filtration Yes troubleshoot Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent Volume crystals_q->troubleshoot No wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end troubleshoot->ice_bath TroubleshootingTree Recrystallization Troubleshooting Decision Tree start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield scratch_seed Action: Scratch Flask or Add Seed Crystal no_crystals->scratch_seed Try First slow_cool Action: Re-dissolve, Add More Solvent, Cool Slowly oiling_out->slow_cool Primary Solution check_mother_liquor Action: Check Mother Liquor for Dissolved Product low_yield->check_mother_liquor Diagnosis reduce_solvent Action: Reduce Solvent Volume and Re-cool scratch_seed->reduce_solvent If Unsuccessful change_solvent Action: Choose a Lower Boiling Point Solvent slow_cool->change_solvent If Problem Persists re_evaluate_solvent_vol Action: Use Less Solvent in Subsequent Attempts check_mother_liquor->re_evaluate_solvent_vol Correction

References

Technical Support Center: Mitigating Homocoupling of 3,5-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for controlling and preventing the undesired homocoupling of 3,5-Difluoro-4-iodophenol in palladium-catalyzed cross-coupling reactions. As a valuable and reactive building block, its efficient use is often hampered by the formation of the symmetrical 3,3',5,5'-tetrafluoro-4,4'-biphenyldiol byproduct, which complicates purification and reduces yields. This document offers troubleshooting advice, preventative strategies, and validated protocols to ensure successful and clean transformations.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with this compound.

Frequently Asked Questions

Q1: I'm observing a significant, difficult-to-separate byproduct in my Suzuki/Sonogashira/Buchwald-Hartwig reaction. How can I confirm it's the homocoupled dimer?

A1: The primary homocoupling product is 3,3',5,5'-tetrafluoro-4,4'-biphenyldiol. You can confirm its identity using standard analytical techniques:

  • Mass Spectrometry (MS): Look for the molecular ion peak corresponding to its molecular weight. The molecular formula is C₁₂H₆F₄O₂.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic singlet for the aromatic protons and a signal for the hydroxyl protons. ¹⁹F NMR will also show a single environment for the four fluorine atoms.

Q2: What are the primary causes of homocoupling with this specific aryl iodide?

A2: Several factors contribute to the propensity of this compound to undergo homocoupling:

  • High Reactivity of the C-I Bond: The Carbon-Iodine bond is the most reactive of the aryl halides in the crucial oxidative addition step of the catalytic cycle.[1][2] This high reactivity can sometimes favor the side reaction where two molecules of the aryl iodide couple.

  • Presence of Oxidants: Residual oxygen in the reaction mixture can promote the homocoupling of organoboron reagents (in Suzuki reactions) or terminal alkynes (Glaser coupling in Sonogashira reactions).[1][3][4] It can also lead to the formation of Pd(II) species that facilitate these side reactions.[1]

  • Catalyst Decomposition: High temperatures or inappropriate base selection can cause the palladium catalyst to decompose into palladium black, which is known to be an effective, albeit uncontrolled, catalyst for homocoupling reactions.[5][6]

Q3: My palladium catalyst is precipitating as a black solid, and I'm seeing high levels of homocoupling. Are these events related?

A3: Yes, they are strongly related. The formation of palladium black indicates that your soluble Pd(0) catalyst is decomposing. This heterogeneous palladium black can avidly promote the homocoupling of your starting material.[5][6] This is often a sign that the ligand is not robust enough to stabilize the catalyst under the reaction conditions or that the temperature is too high.

Q4: What is the single most effective change I can make to my protocol to suppress homocoupling?

A4: The most impactful modification is typically the choice of phosphine ligand . Switching from a simple ligand like triphenylphosphine (PPh₃) to a more sterically bulky and electron-rich biaryl monophosphine ligand is highly recommended.[7][8] Ligands such as SPhos, XPhos, or RuPhos are designed to promote the desired reductive elimination step (forming your product) over competing side reactions.[7][9] Their bulkiness sterically hinders the formation of diarylpalladium(II) intermediates that lead to homocoupling.

SymptomProbable Cause(s)Recommended Solution(s)
High levels of 3,3',5,5'-tetrafluoro-4,4'-biphenyldiol detected. 1. Inadequate ligand performance. 2. Presence of oxygen. 3. Reaction temperature is too high.1. Ligand Upgrade: Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos).[7] 2. Rigorous Degassing: Ensure solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes). Maintain an inert atmosphere throughout the reaction.[3] 3. Temperature Control: Lower the reaction temperature. Start at a milder temperature (e.g., 60-80 °C) and only increase if the reaction is sluggish.
Low yield of desired product with significant starting material remaining. 1. Inefficient catalyst activation or turnover. 2. Inappropriate base or solvent.1. Catalyst System: Screen different palladium precursors (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with your chosen ligand.[10] 2. Base & Solvent Optimization: For Suzuki reactions, consider bases like K₃PO₄ or Cs₂CO₃. Ensure the solvent (e.g., dioxane, toluene, 2-MeTHF) is anhydrous and degassed.[1]
In Sonogashira coupling, significant formation of the diyne byproduct is observed. Copper-catalyzed homocoupling of the terminal alkyne (Glaser-Hay coupling).[4][11]Utilize a Copper-Free Protocol: Many modern Sonogashira conditions omit the copper co-catalyst entirely, which eliminates this specific side reaction.[4][12] This is highly recommended when working with sensitive or valuable alkynes.
In Buchwald-Hartwig amination, aryl iodide proves to be an inhibitory substrate. Iodide ions generated during the reaction can act as catalyst inhibitors for some ligand systems.[13]Switch Electrophile (if possible): If the synthetic route allows, using the analogous aryl bromide (3,5-Difluoro-4-bromophenol) can sometimes lead to cleaner and more efficient reactions.[13] If not, careful ligand and base screening is critical.

Mechanistic Insights: Competing Reaction Pathways

To effectively prevent homocoupling, it is crucial to understand how it competes with the desired cross-coupling reaction. The diagram below illustrates the catalytic cycle for a generic cross-coupling reaction, highlighting the point at which the undesired homocoupling pathway diverges.

Catalytic Cycle pd0 L-Pd(0) ox_add Oxidative Addition pd0->ox_add pd2_aryl L-Pd(II)(Ar¹)(I) ox_add->pd2_aryl transmetal Transmetalation pd2_aryl->transmetal ox_add_2 Oxidative Addition pd2_aryl->ox_add_2 Undesired Pathway pd2_biaryl L-Pd(II)(Ar¹)(Ar²) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Desired Product (Ar¹-Ar²) red_elim->product pd2_diaryl L-Pd(II)(Ar¹)(Ar¹) ox_add_2->pd2_diaryl red_elim_homo Reductive Elimination pd2_diaryl->red_elim_homo red_elim_homo->pd0 homo_product Homocoupling Byproduct (Ar¹-Ar¹) red_elim_homo->homo_product aryl_iodide Ar¹-I (this compound) aryl_iodide->ox_add aryl_iodide->ox_add_2 coupling_partner Ar²-M (e.g., Boronic Acid) coupling_partner->transmetal

References

Technical Support Center: Troubleshooting Low Conversion Rates with 3,5-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Difluoro-4-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during synthetic applications of this versatile building block. As a highly functionalized aromatic compound, this compound presents unique challenges, particularly concerning reaction yields. This document, structured in a direct question-and-answer format, offers field-proven insights and validated protocols to help you navigate these complexities and optimize your experimental outcomes.

Part 1: Foundational Troubleshooting & Starting Material Integrity

This initial section addresses the most critical and often overlooked aspects of any chemical reaction: the quality of the starting materials and the integrity of the reaction setup.

Q1: My reaction with this compound has stalled or resulted in a very low yield. What is the first logical step in my investigation?

A1: Before delving into the intricate optimization of reaction parameters, it is imperative to validate the foundational elements of your experiment. A systematic initial review can save significant time and resources. The primary cause of failure often lies with either the purity of the reagents or the integrity of the reaction environment.

We recommend following a logical diagnostic workflow to identify the root cause efficiently.

Troubleshooting_Workflow start Low / No Conversion Observed reagent_check Step 1: Verify Reagent Purity & Integrity start->reagent_check Initial Assessment setup_check Step 2: Scrutinize Reaction Setup reagent_check->setup_check Reagents Verified sub_reagent1 Is this compound pure? (See Q2) reagent_check->sub_reagent1 sub_reagent2 Are other reagents (boronic acid, amine, base) pure & dry? reagent_check->sub_reagent2 sub_reagent3 Is the solvent anhydrous and degassed? reagent_check->sub_reagent3 sub_reagent4 Is the catalyst/ligand active? reagent_check->sub_reagent4 optimization Step 3: Begin Systematic Parameter Optimization setup_check->optimization Setup Confirmed sub_setup1 Was the system properly degassed? (See Q3) setup_check->sub_setup1 sub_setup2 Is the temperature accurately controlled? setup_check->sub_setup2 sub_setup3 Is stirring efficient? setup_check->sub_setup3

Caption: General troubleshooting workflow for low conversion.
Q2: How can I confirm the purity of my this compound, and what are the common impurities?

A2: The purity of your starting material is paramount. Impurities can poison catalysts or participate in side reactions.[1] For a crystalline organic solid like this compound, purity should be assessed using a combination of analytical methods.

Common impurities may include residual starting materials from its synthesis (e.g., 3,5-difluorophenol), regioisomers, or degradation products. Iodophenols can be susceptible to slow decomposition, potentially releasing free iodine.[2] A visual inspection for a dark red or brown coloration can be an initial indicator of degradation.

Table 1: Recommended Analytical Methods for Purity Assessment

Analytical Method Principle & Purpose Typical Acceptance Criteria
HPLC-UV Separates compounds based on polarity. The primary method for quantifying the main component and detecting non-volatile impurities.[3] >98% peak area
¹H and ¹⁹F NMR Provides structural confirmation and detects proton- or fluorine-containing impurities. Quantitative NMR (qNMR) can provide a highly accurate purity value against a certified standard.[3] Spectrum consistent with structure; no significant unexplained signals.
LC-MS Confirms the molecular weight of the main peak and helps identify the mass of unknown impurities. Main peak corresponds to M-H or M+H of the target molecule.

| Melting Point | A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.[2] | Sharp range, e.g., 93-95 °C |

For a detailed protocol on purity assessment via HPLC, please refer to the "Protocols" section at the end of this guide.

Q3: My cross-coupling reaction is failing. What are the most common modes of catalyst deactivation and how can I prevent them?

A3: Palladium-catalyzed cross-coupling reactions are notoriously sensitive to atmospheric oxygen. The active catalytic species is a Pd(0) complex. Oxygen can oxidize this Pd(0) to an inactive Pd(II) state, effectively killing the catalytic cycle before it begins.[4] This often manifests as the formation of a black precipitate (palladium black), which has very low catalytic activity.

Prevention Strategies:

  • Thorough Degassing: This is the most critical step. The solvent and the reaction vessel containing the substrates must be rigorously degassed. The "freeze-pump-thaw" method (three cycles) is highly effective for removing dissolved oxygen. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes can be sufficient.

  • Use of an Inert Atmosphere: The reaction should be set up and run under a positive pressure of a high-purity inert gas. Use Schlenk lines or a glovebox for handling catalysts and reagents.

  • Solvent Purity: Use high-purity, anhydrous solvents. Peroxides in aged ether solvents (like THF or dioxane) can also oxidize the catalyst.

  • Ligand Protection: The phosphine ligands used to stabilize the palladium center are themselves susceptible to oxidation. Ensure they are handled under inert conditions.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. However, the electronic effects of the fluorine atoms and the presence of the acidic phenol group introduce specific challenges.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd Oxidative Addition (Ar-I) Result Coupled Product Trans Ar-Pd(II)-R(L₂) OxAdd->Trans Transmetalation (R-B(OR)₂) Trans->Pd0 Reductive Elimination Product Ar-R ArI This compound ArI->OxAdd Boronic R-B(OR)₂ + Base Boronic->Trans Result->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.
Subsection 2.1: Suzuki-Miyaura Coupling

Q4: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but the conversion is low. Could my catalyst and ligand system be the issue?

A4: Absolutely. The choice of catalyst and, more importantly, the ligand is critical for success. While the C-I bond is reactive, the electron-withdrawing fluorine atoms can influence the electronics of the oxidative addition step.[5] Furthermore, the free phenol can potentially coordinate to the palladium center, inhibiting catalysis.

Troubleshooting Steps:

  • Move Beyond Pd(PPh₃)₄: While tetrakis(triphenylphosphine)palladium(0) is a classic catalyst, it can be inefficient for challenging substrates. It often requires higher temperatures, which can lead to degradation.[6]

  • Employ Modern Ligands: For electron-deficient or sterically hindered aryl halides, electron-rich, bulky phosphine ligands are often required to promote both the oxidative addition and the reductive elimination steps.[7] Consider using Buchwald-type biarylphosphine ligands.

  • Use Pre-catalysts: Modern pre-catalysts (e.g., G3 or G4 palladacycles) are air-stable and form the active Pd(0) species more reliably and efficiently in situ.

Table 2: Recommended Catalyst Systems for Suzuki Coupling

Catalyst System Ligand Type Advantages Common Loading
Pd(OAc)₂ + SPhos Buchwald Biarylphosphine Excellent for a wide range of substrates, good thermal stability. 1-2 mol% Pd, 2-4 mol% Ligand
Pd₂(dba)₃ + XPhos Buchwald Biarylphosphine Highly active, often effective at lower temperatures. 1-2 mol% Pd, 2-4 mol% Ligand

| XPhos Pd G3 | Palladacycle Pre-catalyst | Air-stable, highly efficient, reproducible results. | 1-2 mol% |

Q5: How does the base affect the reaction, and which one should I choose?

A5: The base is not merely a spectator; it is essential for activating the boronic acid in the transmetalation step.[4][8] The choice of base is often solvent-dependent and must be strong enough to facilitate the reaction without causing decomposition of the starting materials.

Table 3: Guide to Base Selection in Suzuki Coupling

Base Common Solvents Strength Comments
K₂CO₃ / Cs₂CO₃ Dioxane/H₂O, Toluene/H₂O Moderate A common and effective choice. Cesium carbonate is more soluble and often gives higher rates.[4]
K₃PO₄ Toluene, Dioxane, DMF Strong Often the base of choice for difficult couplings, particularly with hindered substrates. Can be run under anhydrous or aqueous conditions.[7]

| KF | Toluene, Dioxane | Mild | Can be effective and may prevent side reactions like ester hydrolysis if sensitive functional groups are present.[9] |

For this compound, K₃PO₄ in a solvent like dioxane or toluene/water is an excellent starting point due to its proven efficacy in challenging couplings.

Q6: I suspect the free phenolic -OH group is interfering with the catalyst. Should I protect it?

A6: This is a valid concern. The acidic proton of the phenol can react with the base, and the resulting phenoxide can coordinate to the palladium, potentially inhibiting the catalytic cycle.

  • When to Consider Protection: If you have optimized the catalyst, ligand, base, and solvent system and still see low conversion, protecting the phenol is a logical next step.

  • When It Might Be Unnecessary: Many modern catalytic systems, particularly those using bulky biarylphosphine ligands, can tolerate free phenols.[10] The steric bulk of the ligand can prevent the phenoxide from effectively coordinating and deactivating the catalyst.

  • Recommended Protocol: Before adding a two-step protection/deprotection sequence, first try a robust catalyst system (e.g., XPhos Pd G3) with a strong base (K₃PO₄). If this fails, protecting the phenol as a methyl ether (using DMS or MeI) or a silyl ether (e.g., TBDMSCl) is a reliable strategy.

Q7: My main side product is a biaryl derived from the homocoupling of my boronic acid. What causes this and how can I stop it?

A7: The homocoupling of boronic acids to form a symmetrical biaryl (R-R) is a common side reaction, almost always caused by the presence of oxygen.[4][11] Oxygen can mediate the homocoupling pathway, consuming your boronic acid and reducing the yield of the desired cross-coupled product.

Solution: The remedy is rigorous exclusion of oxygen.

  • Ensure your solvent is thoroughly degassed before adding the catalyst.

  • Maintain a positive pressure of inert gas (argon or nitrogen) throughout the entire reaction.

  • Add the palladium catalyst and ligand to the reaction mixture last, after all other components are combined and the system is under an inert atmosphere.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Potassium phosphate (K₃PO₄) (3.0 eq.)

  • XPhos Pd G3 catalyst (2 mol%)

  • Dioxane and Water (e.g., 4:1 or 5:1 v/v), thoroughly degassed

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Via syringe, add the degassed dioxane/water solvent mixture.

  • Briefly remove the septum and quickly add the XPhos Pd G3 catalyst under a positive flow of inert gas. Immediately reseal the flask.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Purity Assessment by HPLC-UV

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Method:

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of mobile phase diluent (e.g., 50:50 acetonitrile/water) to make a 0.1 mg/mL solution.

  • Mobile Phase: A typical gradient might be:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Analysis: Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

References

Technical Support Center: Solvent Effects on the Reactivity of 3,5-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the nuanced world of solvent effects in reactions involving 3,5-Difluoro-4-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we move beyond simple protocol recitation to explore the underlying principles governing solvent-solute interactions and their profound impact on reactivity, yield, and selectivity.

I. Frequently Asked Questions (FAQs)

Q1: How does the polarity of this compound itself influence solvent selection?

A1: this compound is a polar molecule.[1] The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, while the fluorine and iodine atoms contribute to the molecule's overall dipole moment. The benzene ring provides a nonpolar region.[2] This amphiphilic nature means its solubility and reactivity are highly dependent on the solvent's properties. In polar protic solvents like water or ethanol, hydrogen bonding with the solvent can stabilize the phenol, potentially reducing the nucleophilicity of the phenoxide ion if formed.[3][4] In polar aprotic solvents like DMF or DMSO, the phenol is well-solvated, and the corresponding phenoxide, once formed, is less solvated and thus more nucleophilic.

Q2: What are the primary types of reactions where solvent choice is critical for this compound?

A2: Solvent selection is paramount in several key transformations:

  • Nucleophilic Aromatic Substitution (SNA r): Reactions at the carbon bearing the iodine atom are sensitive to solvent polarity and the solvent's ability to stabilize charged intermediates.

  • Cross-Coupling Reactions (e.g., Suzuki, Ullmann): The choice of solvent impacts catalyst solubility, stability, and the rate of transmetalation and reductive elimination steps.[5][6][7]

  • Etherification (e.g., Williamson Ether Synthesis): Solvent polarity influences the reactivity of the phenoxide nucleophile.[8]

Q3: How do the electron-withdrawing fluorine atoms affect the reactivity of the different functional groups?

A3: The two fluorine atoms are strong electron-withdrawing groups. This has a dual effect:

  • Increased Acidity of the Phenolic Proton: The fluorine atoms stabilize the resulting phenoxide anion, making the phenolic proton more acidic compared to phenol. This facilitates deprotonation, which can be advantageous in reactions requiring the phenoxide intermediate.[8]

  • Activation of the Aryl Ring for Nucleophilic Attack: The electron-withdrawing nature of the fluorines makes the aromatic ring more electron-deficient, which can facilitate nucleophilic aromatic substitution, particularly at the iodine-bearing carbon.

Q4: Can hydrogen bonding with the solvent hinder a desired reaction?

A4: Yes. In polar protic solvents, extensive hydrogen bonding to the phenolic oxygen can decrease its nucleophilicity.[9][10] This is because the solvent molecules form a "cage" around the oxygen, sterically hindering its approach to an electrophile and energetically stabilizing the ground state. For reactions where the phenol itself is the nucleophile, a less hydrogen-bonding solvent might be preferable.

II. Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Scenario 1: Low Yield in Suzuki-Miyaura Coupling Reactions

Problem: You are performing a Suzuki-Miyaura coupling with this compound and a boronic acid, but the yield of the desired biaryl product is consistently low.

Potential Causes & Troubleshooting Solutions
Potential Cause Explanation Troubleshooting Solution
Poor Catalyst/Reagent Solubility The palladium catalyst, base, or boronic acid may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.Change to a more suitable solvent system. Common solvents for Suzuki coupling include toluene, THF, dioxane, and DMF.[5][6] Often, a biphasic system with water is used to dissolve inorganic bases like K₂CO₃ or Cs₂CO₃.[5] Experiment with different solvent mixtures to ensure all components are adequately solubilized.
Inhibition of Reductive Elimination The final step of the catalytic cycle, reductive elimination, can be influenced by the solvent. Highly polar, coordinating solvents can sometimes stabilize the palladium intermediate and slow down this crucial step.Consider a less coordinating solvent. If using a strongly coordinating solvent like DMF or DMSO, try switching to toluene or dioxane. These less polar solvents may facilitate the final C-C bond formation.
Side Reactions (e.g., Protodeboronation) In the presence of protic solvents (like water or alcohols), the boronic acid can undergo protodeboronation, reducing the amount of active nucleophile available for the coupling reaction.Use anhydrous solvents if possible, or consider using a boronic ester (e.g., a pinacol ester) which is more stable to protodeboronation. [6] Alternatively, minimize the amount of water in the reaction mixture.
Base Incompatibility with Solvent The chosen base may not be effective in the selected solvent. For example, a weaker base like K₂CO₃ might require some water to be effective, while a stronger base like KOtBu is typically used in anhydrous organic solvents.Match the base to the solvent system. For aqueous/organic biphasic systems, carbonates and phosphates are common. For anhydrous conditions, consider alkoxides or fluorides.[6]

Experimental Workflow: Optimizing Solvent for Suzuki Coupling

Suzuki_Optimization cluster_start Initial Low Yield cluster_troubleshoot Troubleshooting Steps cluster_outcome Optimized Conditions Start Low Yield in Toluene/H2O (K2CO3 base) Solvent_Screen Screen Solvents: 1. Dioxane/H2O 2. THF/H2O 3. DMF (anhydrous) Start->Solvent_Screen Vary Solvent Boronic_Ester Use Pinacol Boronic Ester in Toluene/H2O Start->Boronic_Ester Alternative approach Base_Test Test Bases: - Cs2CO3 in Dioxane/H2O - KOtBu in anhydrous THF Solvent_Screen->Base_Test If still low yield Optimized High Yield Achieved: Dioxane/H2O with Cs2CO3 Base_Test->Optimized Select best combo Boronic_Ester->Optimized If successful

Caption: Workflow for troubleshooting low yields in Suzuki coupling.

Scenario 2: Unsuccessful Ullmann Condensation (O-Arylation)

Problem: You are attempting an Ullmann condensation to form a diaryl ether from this compound and another aryl halide, but the reaction fails to proceed or gives very low conversion.

Potential Causes & Troubleshooting Solutions
Potential Cause Explanation Troubleshooting Solution
High Reaction Temperature Requirement Traditional Ullmann reactions often require very high temperatures (>200 °C) and high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene.[11] Your chosen solvent may have too low a boiling point.Switch to a high-boiling point solvent. N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are common choices. Be aware of potential decomposition at very high temperatures.
Solvent Inhibition of Copper Catalyst Some solvents can strongly coordinate to the copper catalyst, inhibiting its activity. For instance, solvents with coordinating oxygen atoms might be less than ideal for certain catalyst systems.[12]Consider non-polar or less coordinating solvents. In some modern Ullmann protocols, non-polar solvents like toluene or xylene have been shown to be effective, particularly with the right choice of ligand and base.[12] This can be counterintuitive but is worth exploring.
Poor Base Solubility/Activity The base (often K₂CO₃ or Cs₂CO₃) needs to be able to deprotonate the phenol to form the active nucleophile. Its solubility and reactivity are highly solvent-dependent.Use a polar aprotic solvent to improve base activity. Solvents like DMF and DMSO can enhance the reactivity of carbonate bases. In non-polar solvents, a stronger base or a phase-transfer catalyst might be necessary.
Ligand Incompatibility If using a ligand-modified copper catalyst, the solvent can affect the ligand's ability to coordinate to the copper center.Screen different solvent/ligand combinations. The optimal solvent will depend on the specific ligand used. Consult literature for similar systems to guide your selection.
Data Presentation: Solvent Effects on Ullmann Coupling Yield

The following table illustrates hypothetical results from a solvent screen for an Ullmann coupling reaction.

Solvent Dielectric Constant (Approx.) Boiling Point (°C) Observed Yield (%) Notes
Toluene2.411115%Poor reagent solubility.
Dioxane2.210125%Moderate solubility.
Acetonitrile37.582<5%Low boiling point, potential catalyst inhibition.
DMF36.715385%Good solubility and high boiling point.[13]
DMSO46.718990%Excellent solubility, high boiling point.

Note: This data is illustrative. Actual results will vary based on specific reaction conditions.

Scenario 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile

Problem: Your SNAr reaction of this compound with an amine nucleophile is sluggish and gives a mixture of starting material and product, even after prolonged reaction times.

Potential Causes & Troubleshooting Solutions
Potential Cause Explanation Troubleshooting Solution
Protic Solvent Interference If using a protic solvent (e.g., ethanol, water), it can solvate the amine nucleophile through hydrogen bonding, reducing its nucleophilicity.[9][10] The solvent can also protonate the amine, rendering it non-nucleophilic.Switch to a polar aprotic solvent. Solvents like DMSO, DMF, or NMP will solvate the cation of the amine salt (if used) but will not strongly solvate the amine itself, leaving it more "naked" and reactive.
Insufficient Polarity to Stabilize Meisenheimer Intermediate The key intermediate in an SNAr reaction is the negatively charged Meisenheimer complex. A nonpolar solvent will not adequately stabilize this charged species, leading to a high activation energy.Ensure the solvent is sufficiently polar. Polar aprotic solvents are ideal as they can stabilize the charged intermediate without deactivating the nucleophile.
Base Strength and Solubility A base is often required to deprotonate the amine nucleophile or to neutralize the HI formed during the reaction. The effectiveness of the base is solvent-dependent.Use a non-nucleophilic base that is soluble in your chosen solvent. For example, in DMF, K₂CO₃ is a common choice. In THF, a stronger, more soluble base like NaH or an organic base like DBU might be necessary.

Diagram: Role of Solvent in SNAr

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Difluoro-4-iodophenol vs. 3,5-difluoro-4-bromophenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency, cost, and feasibility of a synthetic route. Among the vast array of available reagents, halogenated phenols are indispensable precursors. This guide provides an in-depth, objective comparison of two such building blocks: 3,5-Difluoro-4-iodophenol and 3,5-Difluoro-4-bromophenol . We will explore the fundamental principles governing their reactivity and provide supporting data to guide your selection in palladium-catalyzed cross-coupling reactions.

The Decisive Factor: Carbon-Halogen Bond Strength

The significant difference in reactivity between these two compounds stems primarily from the disparity in their carbon-halogen (C-X) bond dissociation energies (BDE). The C-I bond is considerably weaker and longer than the C-Br bond.[1] This fundamental property is the principal driver for the observed differences in their performance in cross-coupling catalysis.

The energy required to break the C-X bond directly influences the activation energy of the oxidative addition step, which is often the rate-determining step in many palladium-catalyzed cross-coupling reactions.[2][3][4] A weaker bond, as in the case of the C-I bond, leads to a lower activation energy, allowing the reaction to proceed more readily and under milder conditions.[5]

PropertyThis compound3,5-Difluoro-4-bromophenolJustification
Molecular Formula C₆H₃F₂IOC₆H₃BrF₂O-
Molecular Weight 255.99 g/mol [6]208.99 g/mol [7]-
CAS Number N/A130191-91-2[7]-
Aryl C-X BDE (kJ/mol) ~213[8]~285[8]The C-I bond is significantly weaker, making it a better leaving group.

Note: Exact BDE values can vary slightly depending on the source and molecular environment. The values presented are representative for aryl C-I and C-Br bonds.[8][9]

The Mechanism of Activation: Oxidative Addition

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, typically initiate with the oxidative addition of the aryl halide to a low-valent palladium(0) species.[2][10][11] During this step, the palladium catalyst inserts itself into the carbon-halogen bond, breaking it and forming a new organopalladium(II) complex.[2][12]

Because the C-I bond is weaker, this compound undergoes oxidative addition much more rapidly and under less forcing conditions than its bromo-analogue.[3][4] This is the core mechanistic reason for its superior reactivity.

cluster_0 Oxidative Addition Step cluster_1 Energy Profile Pd(0)L2 Pd(0)L₂ (Active Catalyst) TS [L₂Pd---X---Ar]‡ (Transition State) Pd(0)L2->TS Rate-Determining Step ArX Ar-X (Aryl Halide) (X = I or Br) ArX->TS ArPdXL2 Ar-Pd(II)(X)L₂ (Organopalladium Complex) TS->ArPdXL2 Energy Activation Energy (Ea) Ea_I Ea (Ar-I) is LOW Ea_Br Ea (Ar-Br) is HIGH

Caption: Oxidative addition is the key reactivity-defining step.

Comparative Reactivity in Key Cross-Coupling Reactions

The higher intrinsic reactivity of the C-I bond translates into tangible advantages across the most common cross-coupling platforms. The general order of reactivity for aryl halides is consistently I > OTf > Br >> Cl.[2][13][14]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is a cornerstone of modern synthesis.[2][15] When comparing the two substrates:

  • This compound: Typically reacts under mild conditions, often at room temperature or with gentle heating. It may require lower catalyst loadings and is compatible with a wider range of boronic acids and bases.[16]

  • 3,5-Difluoro-4-bromophenol: Generally requires higher temperatures (e.g., 80-100 °C), longer reaction times, and potentially more specialized, electron-rich phosphine ligands to achieve high yields.[17][18]

ParameterTypical for Aryl IodideTypical for Aryl Bromide
Temperature Room Temp to 60 °C80 °C to 120 °C
Reaction Time 1 - 6 hours6 - 24 hours
Catalyst System Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, Bulky Biarylphosphine Ligands
Chemoselectivity High (can react selectively in the presence of a bromide)[16]Lower (requires forcing conditions that may affect other functional groups)
B. Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[19][20] The reactivity trend is particularly pronounced in this reaction.

  • This compound: Coupling often proceeds efficiently at room temperature, even with copper-free protocols.[19][21] The mild conditions preserve sensitive functional groups on the alkyne coupling partner.

  • 3,5-Difluoro-4-bromophenol: Almost always requires heating and the presence of a copper(I) co-catalyst to proceed at a reasonable rate.[19] The higher temperatures can sometimes lead to alkyne homocoupling (Glaser coupling) as a side reaction.

C. Buchwald-Hartwig Amination

This reaction is crucial for synthesizing aryl amines by coupling aryl halides with primary or secondary amines.[22][23] While the general reactivity trend of I > Br holds for the oxidative addition step, the overall catalytic cycle can be more complex.

  • This compound: Generally reacts faster and under milder conditions. However, the iodide anion generated during the reaction can sometimes act as an inhibitor to the catalyst, forming unreactive palladium-iodide bridged dimers.[22][24] This can sometimes make aryl bromides more reliable substrates for this specific transformation.[24]

  • 3,5-Difluoro-4-bromophenol: Often the preferred substrate for Buchwald-Hartwig aminations despite its slower oxidative addition.[24] Modern, sterically hindered biarylphosphine ligands have been developed that are highly effective for activating aryl bromides and chlorides, leading to reliable and high-yielding transformations.[25]

Illustrative Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates. They illustrate the typical differences in reaction conditions.

Protocol A: Suzuki Coupling of this compound (Milder Conditions)
  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Add a base, such as K₂CO₃ (2.0 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent system, such as a 3:1 mixture of Dioxane/Water.

  • Stir the mixture at 60 °C for 3 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol B: Suzuki Coupling of 3,5-Difluoro-4-bromophenol (Forcing Conditions)
  • To a reaction vessel, add 3,5-difluoro-4-bromophenol (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium source such as Pd(OAc)₂ (0.05 eq), and an electron-rich ligand such as SPhos (0.10 eq).

  • Add a stronger base, such as K₃PO₄ (3.0 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent, such as Toluene or Dioxane.

  • Stir the mixture at 100 °C for 12-18 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Decision-Making Workflow

Choosing the right substrate depends on a balance of reactivity, cost, and synthetic strategy.

start Synthetic Goal Defined q1 Is chemoselective functionalization required (e.g., in presence of -Br or -Cl)? start->q1 q2 Are mild reaction conditions (low temp, short time) a high priority? q1->q2 No reco_iodo Choose: This compound q1->reco_iodo Yes q3 Is cost the primary concern and are forcing conditions acceptable? q2->q3 No q2->reco_iodo Yes q3->reco_iodo No reco_bromo Choose: 3,5-Difluoro-4-bromophenol q3->reco_bromo Yes

Caption: Substrate selection workflow.

Conclusion and Strategic Recommendations

Both This compound and 3,5-Difluoro-4-bromophenol are valuable reagents, but their utility is dictated by their inherent reactivity profiles.

  • This compound is the substrate of choice when high reactivity is paramount. Its ability to undergo cross-coupling under mild conditions makes it ideal for synthesizing complex molecules with sensitive functional groups. It is also the superior choice for sequential cross-coupling strategies where its C-I bond can be addressed selectively in the presence of C-Br or C-Cl bonds.[16]

  • 3,5-Difluoro-4-bromophenol serves as a more robust and often more cost-effective alternative. While it requires more forcing conditions and advanced catalytic systems, it is a reliable workhorse for many applications, particularly in Buchwald-Hartwig aminations where iodide inhibition can be a concern.[24]

Ultimately, the choice between these two building blocks is a strategic one. By understanding the mechanistic underpinnings of their reactivity, chemists can make informed decisions to optimize synthetic routes, improve yields, and accelerate the discovery and development of novel chemical entities.

References

Comparing 3,5-Difluoro-4-iodophenol with other halogenated phenols in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 3,5-Difluoro-4-iodophenol in Cross-Coupling Reactions

This guide provides an in-depth technical comparison of this compound with other halogenated phenols in palladium- and copper-catalyzed cross-coupling reactions. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the unique reactivity profile of this compound, supported by comparative data and detailed experimental protocols.

Introduction: The Strategic Value of Halogenated Phenols in Synthesis

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium and copper, represent a cornerstone of modern organic synthesis.[1][2] These transformations are indispensable for constructing carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which form the backbones of countless pharmaceuticals, agrochemicals, and advanced materials.

Within the vast arsenal of building blocks for these reactions, halogenated phenols are of paramount importance. The hydroxyl group offers a handle for further functionalization or can act as a key pharmacophoric feature, while the halogen atom serves as the reactive site for the cross-coupling event. The choice of halogen (I, Br, or Cl) and the presence of other substituents on the aromatic ring dramatically influence the substrate's reactivity, dictating the required reaction conditions and ultimately, the efficiency of the synthesis.

This guide focuses on This compound , a substrate whose unique electronic properties confer distinct advantages in cross-coupling. We will objectively compare its performance against other common halogenated phenols, providing a clear rationale for its selection in demanding synthetic applications.

The Protagonist: Unpacking the Reactivity of this compound

The enhanced performance of this compound stems from a synergistic combination of two key structural features: the hypervalent iodine atom and the strongly electron-withdrawing fluorine substituents.

  • The Carbon-Iodine Bond: The C-I bond is the most reactive of the carbon-halogen bonds commonly used in cross-coupling. Its relatively low bond dissociation energy facilitates the crucial oxidative addition step in the catalytic cycle of palladium, which is often rate-determining.[3] This inherent reactivity allows for milder reaction conditions—lower temperatures, reduced catalyst loadings, and shorter reaction times—compared to analogous bromo- and chloro-phenols.[3][4]

  • The Ortho-Fluorine Effect: The two fluorine atoms positioned ortho to the iodine atom exert a powerful electron-withdrawing inductive effect.[5] This effect renders the ipso-carbon (the carbon atom bonded to iodine) more electrophilic, further accelerating the oxidative addition of the Pd(0) catalyst. This electronic activation is a distinct advantage that sets it apart from non-fluorinated iodophenols.[5][6] Furthermore, the incorporation of fluorine is a widely used strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability and binding affinity.[5]

The Alternatives: A Comparative Reactivity Analysis

To fully appreciate the utility of this compound, it is essential to compare it with other classes of halogenated phenols.

Iodophenol Isomers vs. This compound

While all iodophenols benefit from the reactive C-I bond, the presence and position of other substituents matter. A systematic study comparing 2-, 3-, and 4-iodophenol in Suzuki couplings revealed that electronic and steric factors related to the hydroxyl group's position influence yield.[7][8] However, the addition of the two fluorine atoms in this compound provides a purely electronic enhancement of the C-I bond's reactivity, often leading to faster and more complete conversions under mild conditions.

Bromophenols and Chlorophenols

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows a well-established trend: I > Br >> Cl .[4][9][10]

  • Bromophenols: These are common, cost-effective substrates. However, the C-Br bond is significantly stronger than the C-I bond, necessitating more forcing conditions to achieve oxidative addition. This often translates to higher reaction temperatures, higher catalyst loadings, and the use of more sophisticated, electron-rich phosphine ligands to promote catalysis.[11]

  • Chlorophenols: Aryl chlorides are the most cost-effective but also the least reactive substrates. Their use in cross-coupling was historically challenging and their successful implementation often requires specialized, highly active catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[11][12]

The use of this compound can circumvent the need for these more complex and expensive catalytic systems, simplifying process development and improving economic feasibility.

Data-Driven Performance Comparison: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions.[1] The table below provides a generalized comparison of typical performance metrics for different halophenols in a Suzuki coupling with phenylboronic acid, illustrating the practical implications of the halide choice.

Parameter4-Chlorophenol4-Bromophenol4-IodophenolThis compound
Relative Reactivity Very Low (<0.01)Moderate (~0.05)High (1.00)Very High (>1.00)
Typical Temperature 100-120 °C80-100 °CRoom Temp - 80 °CRoom Temp - 60 °C
Catalyst System Requires highly active catalysts (e.g., Pd2(dba)3 with bulky phosphine ligands)Pd(PPh3)4 or PdCl2(dppf)Pd(PPh3)4 or Pd(OAc)2Simple Pd catalysts (e.g., Pd(OAc)2) often suffice
Typical Yield Moderate to GoodGood to ExcellentExcellentExcellent
Reaction Time 12-24 h4-12 h1-6 h0.5-4 h

Note: Data is generalized from multiple sources, including[3][7], to illustrate typical trends.

Mechanistic Insights & Visualizations

Understanding the underlying mechanism is key to appreciating the differences in reactivity. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.

Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal R²-M (e.g., Boronic Acid) PdII_Coupling R¹-Pd(II)L₂-R² Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim Forms R¹-R² RedElim->Pd0 reactivity Reactivity Trend: I > Br > Cl (Determines rate of Oxidative Addition) reactivity->OxAdd

Caption: General catalytic cycle for a palladium-catalyzed cross-coupling reaction.

The initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst is the critical, often rate-limiting, step. The ease of this step is directly proportional to the lability of the C-X bond.

Reactivity Comparison cluster_0 Halogen Reactivity (Bond Energy) cluster_1 Electronic Effects on 4-Iodophenol Core Iodide C-I Bond Weakest Bond Fastest Reaction Bromide C-Br Bond Stronger Bond Slower Reaction Chloride C-Cl Bond Strongest Bond Slowest Reaction NoSub 4-Iodophenol Baseline Reactivity Difluoro This compound Fluorine atoms withdraw electron density Makes ipso-carbon more electrophilic Difluoro->NoSub Increased Reactivity (Faster Oxidative Addition)

Caption: Factors influencing the reactivity of halogenated phenols in cross-coupling.

Experimental Protocols in Practice

To illustrate the practical differences in methodology, detailed protocols for a Suzuki-Miyaura coupling are provided below.

Protocol 1: Suzuki Coupling of this compound (Optimized for High Reactivity)

This protocol leverages the high reactivity of the substrate to employ mild conditions.

Materials:

  • This compound (1.0 mmol, 256 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate [Pd(OAc)2] (0.02 mmol, 4.5 mg)

  • Potassium Carbonate (K2CO3) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times. This step is critical to prevent oxidation of the palladium catalyst.

  • Add toluene and water via syringe.

  • Add the Palladium(II) Acetate catalyst. The mixture may change color.

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Suzuki Coupling of 4-Bromophenol (Typical Conditions for a Less Reactive Substrate)

This protocol requires more forcing conditions to achieve a comparable outcome.

Materials:

  • 4-Bromophenol (1.0 mmol, 173 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K2CO3) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (6 mL)

  • Water (1.5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the Pd(PPh3)4 catalyst. Causality Note: A pre-formed Pd(0) complex with electron-rich phosphine ligands is used here to facilitate the more difficult oxidative addition of the C-Br bond.

  • Add the 1,4-dioxane and water (pre-sparged with Argon for 15 minutes to remove dissolved oxygen).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress. This reaction typically requires 6-12 hours for completion.

  • Follow work-up and purification steps 7-10 as described in Protocol 1.

Conclusion

This compound stands out as a superior substrate for a wide range of cross-coupling reactions. Its high reactivity, driven by the labile C-I bond and enhanced by the electronic effects of ortho-fluorine substituents, allows for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to other halogenated phenols. These advantages translate into more efficient, cost-effective, and sustainable synthetic processes, making it an invaluable tool for researchers in drug discovery and materials science.

References

Navigating Selective Synthesis: A Comparative Guide to Chemoselectivity in Cross-Coupling Reactions of Polyhalogenated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise functionalization of complex aromatic scaffolds is a cornerstone of modern synthesis. Polyhalogenated phenols represent a versatile class of building blocks, offering multiple reaction sites for diversification. However, achieving selective C-C or C-N bond formation at a single desired position, while leaving other halogen sites untouched for subsequent transformations, presents a significant synthetic challenge. This guide provides an in-depth comparison of catalytic strategies to control chemoselectivity in cross-coupling reactions of these valuable substrates, supported by experimental data and mechanistic insights to inform your synthetic design.

The Fundamental Principles of Chemoselectivity

The ability to discriminate between multiple carbon-halogen (C-X) bonds in a polyhalogenated phenol hinges on exploiting the inherent differences in their reactivity, or overriding these differences through careful selection of catalytic components. The outcome of a cross-coupling reaction is determined by a complex interplay of factors, with the oxidative addition of the C-X bond to the low-valent metal catalyst (typically Palladium(0)) being the selectivity-determining step.[1][2]

The primary factors governing this crucial step are:

  • Nature of the Halogen: The intrinsic reactivity of carbon-halogen bonds follows the order of bond dissociation energies: C-I < C-Br < C-Cl < C-F. This hierarchy is the most powerful determinant of selectivity. In a substrate containing different halogens, the catalyst will preferentially activate the C-I bond, followed by C-Br, and then C-Cl.[3][4][5]

  • Electronic Effects of the Ring: The electron density at the carbon atom bearing the halogen influences the rate of oxidative addition. Electron-withdrawing groups generally increase the reactivity of a C-X bond, while electron-donating groups decrease it. The phenolic hydroxyl group, being an ortho-, para-director, enriches the electron density at these positions, which can modulate the inherent reactivity of the C-X bonds.

  • Steric Hindrance: Access to the C-X bond is critical. A sterically encumbered halogen will be less reactive towards the bulky metal-ligand complex, allowing for selective coupling at a less hindered site.

  • The Catalyst System (Ligand Control): This is arguably the most powerful tool for overriding the intrinsic reactivity of the substrate. The choice of phosphine ligand, in particular, can dramatically alter the steric and electronic environment of the palladium center, leading to "catalyst-controlled" regioselectivity.[6][7]

  • The Hydroxyl Directing Group: The phenolic -OH group is not a passive spectator. It can coordinate to the palladium catalyst, directing it to a nearby C-X bond (typically the ortho position) through the formation of a palladium-alkoxide intermediate. This effect can be potent enough to favor coupling at a sterically hindered or electronically less favorable position.[8][9]

The interplay of these factors is illustrated in the workflow below:

G cluster_factors Factors Influencing Chemoselectivity cluster_outcome Reaction Outcome Halogen Identity Halogen Identity Site of Oxidative Addition Site of Oxidative Addition Halogen Identity->Site of Oxidative Addition Electronic Effects Electronic Effects Electronic Effects->Site of Oxidative Addition Steric Hindrance Steric Hindrance Steric Hindrance->Site of Oxidative Addition Catalyst/Ligand Catalyst/Ligand Catalyst/Ligand->Site of Oxidative Addition Override/Enhance Directing Group Directing Group Directing Group->Site of Oxidative Addition Directs Ortho Chemoselective Cross-Coupling Chemoselective Cross-Coupling Site of Oxidative Addition->Chemoselective Cross-Coupling

Caption: Logical workflow of factors determining chemoselectivity.

Comparative Analysis: Suzuki-Miyaura Coupling of Dihalophenols and Derivatives

The Suzuki-Miyaura reaction is a workhorse in pharmaceutical and materials chemistry for the formation of C-C bonds.[10] The challenge of achieving site-selectivity is particularly evident in substrates containing two identical halogens, such as 2,4-dibromophenol, where the electronic and steric differences are minimal. In such cases, the choice of ligand becomes paramount.

Case Study 1: Catalyst-Controlled Regiodivergence in 2,4-Dibromoanisole Coupling

While direct comparative data on 2,4-dibromophenol is sparse, extensive studies on its methyl-protected analogue, 2,4-dibromoanisole, provide critical insights that are largely translatable. The weak coordinating ability of the ether group means that selectivity is primarily governed by the catalyst system rather than a strong directing effect.[6]

A recent study demonstrated a remarkable switch in selectivity based on the ligand system employed. Under ligand-free conditions, a statistical mixture with a slight preference for the C4 position is observed. However, the introduction of specialized phosphine and olefin ligands can completely reverse this outcome.[6]

Catalyst System (Pd(OAc)₂)Ligand(s)C2:C4 SelectivityYield (%) of Mono-arylated ProductReference
NoneNone33:6745[6]
PPh₃Triphenylphosphine41:5960[6]
JackiePhos + 1,5-CODElectron-deficient phosphine + olefin93:7 75[6][7]

Analysis and Causality:

  • Ligand-Free/PPh₃: In the absence of a strongly directing ligand, the reaction defaults to the thermodynamically favored pathway. The C4 position is slightly less sterically hindered and electronically favored for oxidative addition, leading to a modest preference for the C4-arylated product.[6]

  • JackiePhos/1,5-COD System: The dramatic switch to C2-selectivity is a result of a cooperative effect. The electron-deficient phosphine ligand, JackiePhos, preferentially facilitates oxidative addition at the slightly more electron-rich C2-Br bond. Concurrently, the olefin ligand (1,5-cyclooctadiene) stabilizes the monomeric palladium species, preventing the formation of palladium aggregates that would lead to non-selective coupling. This unique ligand cooperation overrides the subtle intrinsic preferences of the substrate.[7]

This case highlights a key principle: for substrates with minimal intrinsic bias, highly tailored ligand systems are required to achieve high levels of chemoselectivity.

Case Study 2: The Hydroxyl Directing Effect in 2,4-Dibromophenol

The free hydroxyl group introduces a powerful new element of control. In the Kumada coupling of 2,4-dibromophenol with Grignard reagents, a switch in selectivity can be achieved by choosing ligands that either coordinate with or ignore the phenolic oxygen.

Catalyst PrecursorLigandSelectivity (C2 vs C4)Mechanistic RationaleReference
Pd(OAc)₂DPPFFavors C4 Less steric hindrance at the para position dominates.[8]
Pd(OAc)₂Ph-HTPFavors C2 Ligand and substrate -OH groups coordinate to Pd, directing oxidative addition to the ortho C-Br bond.[8]

Analysis and Causality:

  • DPPF (1,1'-Bis(diphenylphosphino)ferrocene): This common bidentate ligand does not strongly interact with the hydroxyl group. Therefore, the reaction proceeds based on steric factors, with the more accessible C4-Br bond being the preferred site for oxidative addition.[8]

  • Ph-HTP (Hydroxyterphenylphosphine): This specialized ligand possesses its own hydroxyl group. It is proposed that both the ligand's and the substrate's hydroxyl groups coordinate to the palladium center. This creates a transient chelate that holds the catalyst in close proximity to the C2-Br bond, forcing the oxidative addition to occur at the ortho position, despite it being more sterically hindered.[8]

G cluster_c4 C4-Selectivity (Steric Control) cluster_c2 C2-Selectivity (Hydroxyl-Directed) 2,4-Dibromophenol_A 2,4-Dibromophenol Pd_DPPF Pd(0)/DPPF Catalyst 2,4-Dibromophenol_A->Pd_DPPF OA_C4 Oxidative Addition at C4 Pd_DPPF->OA_C4 Product_C4 4-Aryl-2-bromophenol OA_C4->Product_C4 2,4-Dibromophenol_B 2,4-Dibromophenol Pd_HTP Pd(0)/Ph-HTP Catalyst 2,4-Dibromophenol_B->Pd_HTP Coordination Coordination of -OH to Pd Pd_HTP->Coordination OA_C2 Directed Oxidative Addition at C2 Coordination->OA_C2 Product_C2 2-Aryl-4-bromophenol OA_C2->Product_C2

Caption: Catalyst-controlled regiodivergence in 2,4-dibromophenol coupling.

Orthogonal Reactivity: Cross-Coupling of Phenols with Mixed Halogens

When the polyhalogenated phenol contains different halogens, the inherent reactivity hierarchy (C-I > C-Br > C-Cl) typically dictates the reaction site. This provides a reliable and predictable strategy for sequential functionalization.

Case Study 3: Selective Sonogashira Coupling of 4-Bromo-2-iodophenol

For a substrate like 4-bromo-2-iodophenol, the much greater reactivity of the C-I bond allows for highly selective coupling at the C2 position under mild conditions, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction.

Catalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)SelectivityReference
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT to 602-6>90Exclusive at C-I[5][11]
Pd(OAc)₂ / XPhosK₃PO₄Toluene804-12>95Exclusive at C-I[11]

Analysis and Causality:

  • Mild Conditions: The key to selectivity is using conditions that are sufficient to activate the C-I bond but not energetic enough to activate the more robust C-Br bond. Standard Sonogashira conditions using catalysts like Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst are ideal for this purpose.[11][12]

  • Robustness: This selectivity is generally high and less dependent on specialized ligands compared to the di-bromo case, as it relies on the fundamental difference in bond energies. The C-Br bond can then be subjected to a second coupling (e.g., a Suzuki or Buchwald-Hartwig reaction) under more forcing conditions (higher temperature, stronger base, and a more active catalyst system).

G start 4-Bromo-2-iodophenol step1 Step 1: Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, Et₃N, RT Selective C-I Activation start->step1 intermediate 4-Bromo-2-(alkynyl)phenol step1->intermediate step2 Step 2: Suzuki Coupling Pd(OAc)₂, SPhos, K₃PO₄, 100°C C-Br Activation intermediate->step2 final 4-Aryl-2-(alkynyl)phenol step2->final

Caption: Orthogonal, sequential cross-coupling workflow.

Experimental Protocols

The following protocols are generalized starting points. Optimization of catalyst loading, base, solvent, and temperature is often necessary for specific substrates.

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine the polyhalogenated phenol (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂ with the chosen phosphine ligand, 1-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 eq.).[13][14]

  • Solvent and Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene). Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., Room Temperature to 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Selective Sonogashira Coupling
  • Reaction Setup: To a degassed solution of the polyhalogenated phenol (1.0 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, 2-3 eq.).[14][15]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq. for mono-alkynylation) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and dissolve the residue in an organic solvent. Wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion and Future Outlook

Achieving high chemoselectivity in the cross-coupling of polyhalogenated phenols is a nuanced but solvable challenge. For substrates with mixed halogens, exploiting the innate reactivity differences provides a robust and predictable path for selective, orthogonal functionalization. For the more challenging substrates with identical halogens, selectivity is no longer substrate-controlled but must be catalyst-controlled. The development of sophisticated phosphine ligands and cooperative catalytic systems has opened new avenues for achieving previously difficult transformations, including the regiodivergent coupling of dibromophenols and their derivatives. The directing capacity of the phenolic hydroxyl group adds another layer of control that can be harnessed with appropriately designed ligands. As ligand design and mechanistic understanding continue to evolve, the precision with which we can functionalize complex polyhalogenated scaffolds will only increase, empowering the synthesis of novel therapeutics and advanced materials.

References

Efficacy of different palladium catalysts with 3,5-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Catalyst Efficiency

My initial steps involve an in-depth literature search. I'm focusing on the performance of diverse palladium catalysts in cross-coupling reactions with 3,5-Difluoro-4-iodophenol. The goal is to identify catalysts that are particularly effective and well-suited for this specific transformation. I am focusing on identifying different catalytic systems that might be relevant.

Refining Search Parameters

My literature search has been expanded to encompass not only specific catalyst performance but also the mechanistic details behind catalyst efficacy in reactions with this compound. I'm focusing on the impact of ligand properties on reactivity, seeking data on various phosphine and N-heterocyclic carbene ligands. Simultaneously, the guide's structure is solidified, with clear sections on introduction, catalyst comparison, protocols, and troubleshooting taking shape. Data synthesis will soon lead to detailed catalyst comparisons, focusing on reactivity and selectivity.

Expanding Data Gathering

I've just broadened my search to include all key cross-coupling reactions involving this compound, and not just the common ones. I'm prioritizing reactions with palladium catalysts featuring various phosphine and N-heterocyclic carbene ligands. I am seeking detailed yields, side reactions, and mechanistic insights to understand catalyst effectiveness better. Concurrently, section outlines have solidified, ensuring a smooth transition into catalyst comparison and experimental detail synthesis. I'm gathering details on why specific reaction conditions are used with each catalyst.

Analyzing Catalysts' Trends

My initial sweep of the literature has given me a solid base for a comparative guide. I've compiled details on several palladium catalysts, including those sporting phosphine and NHC ligands. I'm focusing on their general attributes and applications for now.

Scrutinizing Reaction Data

I've strengthened my guide's foundation by researching palladium catalysts in cross-coupling, focusing on ligand properties and reaction types. My search now includes insights into electron-deficient substrates like this compound, and I'm examining general reaction conditions. However, I still need direct comparative data specifically for this substrate to build a robust guide with quantitative results.

Refining Catalyst Search

I'm now zeroing in on this compound. My search broadens to include challenges tied to this electron-deficient, sterically-hindered substrate. I'm actively seeking quantitative data—yields, loadings, and reaction times. I plan to construct the guide's framework, including a comparative section organized by catalyst class, based on my findings.

Pinpointing Relevant Literature

I've refined my search and unearthed some promising leads. The second round of research, while broad, surfaced a paper on Suzuki-Miyaura coupling for fluorinated biphenyls. This appears particularly relevant to the this compound substrate. I'll need to delve deeper into these findings.

Focusing on Catalysts

I've uncovered some additional, yet general, information on Buchwald-Hartwig amination and Heck reactions, including catalyst systems and mechanisms. A comparative study of palladium carbene and phosphine catalysts for cross-coupling reactions now forms a good basis for my comparison. I need more specific experimental data relating to the exact substrate, this compound. My next step will be to perform a more focused search to find precise catalyst comparisons for this particular compound.

Targeting Catalyst Specificity

The latest research yielded some very useful general information on cross-coupling reactions, but I need data tailored to the specific substrate, this compound. My next step will be a more targeted search combining the substrate name with specific catalyst types and related reactions. Patents will be a key focus, along with broadening my search to analogous compounds to inform the guide.

Exploring Similar Reactions

I've made progress on finding a closely related reaction. A recent patent details a Suzuki coupling, which gives some valuable insights, even though it's not a direct match. The reaction involves 3,5-difluorophenyl boronic acid and 2- or 3-iodobenzaldehyde. It's a key step to understanding the relevant chemistry for a di-ortho-fluoro-substituted variant.

Compiling Catalyst Strategies

I'm now diving into the selection of catalysts. While there's no direct comparison for my specific substrate, I've gathered key insights from various sources. I'm focusing on bulky, electron-rich phosphine ligands and NHCs, understanding their role in activating unreactive aryl halides for these couplings. This has broadened my understanding of the general mechanisms and principles governing catalyst selection.

Analyzing Catalyst Options

I've been analyzing the catalyst options. I've found a close analogue to my target transformation: a Suzuki coupling of 3,5-difluorophenyl boronic acid with 2- or 3-iodobenzaldehyde. Additionally, I found resources highlighting the importance of bulky, electron-rich phosphine ligands and NHCs for activating challenging substrates, which will prove helpful. This is key to building a comprehensive guide. Now, I have enough data to move toward synthesis.

A Senior Application Scientist's Guide to Leaving Group Efficiency in the Nucleophilic Aromatic Substitution of Difluorinated Halophenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Phenols in Modern Drug Discovery

In the landscape of medicinal chemistry and pharmaceutical development, functionalized aromatic scaffolds are indispensable building blocks. Among these, halophenols, and specifically poly-fluorinated derivatives, have garnered significant attention. Their unique electronic properties and metabolic stability make them prized precursors for a vast array of therapeutic agents, from protein tyrosine kinase inhibitors to novel antibiotics.[1][2] The strategic functionalization of these scaffolds often relies on a cornerstone reaction of organic chemistry: Nucleophilic Aromatic Substitution (SNAr).

This guide provides a comparative analysis of halogen leaving groups (F, Cl, Br, I) in the context of difluorinated phenol systems. For drug development professionals, understanding the subtle yet critical differences in reactivity is not merely an academic exercise; it directly impacts route scouting, process optimization, and the economic viability of synthesizing novel chemical entities. We will move beyond simple textbook trends to explore the mechanistic causality behind experimental observations, providing a robust framework for rational substrate selection and reaction design.

Theoretical Framework: Deconstructing the SNAr Mechanism

To appreciate the comparative reactivity of halogens, one must first understand the mechanism of Nucleophilic Aromatic Substitution. Unlike the familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers, the SNAr reaction proceeds via a distinct two-step addition-elimination pathway at an sp2-hybridized aromatic carbon.[3]

  • Step 1 (Rate-Determining): Nucleophilic Addition. A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is paramount.

  • Step 2 (Fast): Elimination & Aromaticity Restoration. The leaving group departs, taking its bonding electrons with it. This collapses the intermediate, restores the aromaticity of the ring, and yields the final substituted product.

A critical insight is that the first step—the formation of the Meisenheimer complex—is typically the rate-determining step (RDS) of the overall reaction.[4][6] This fact is the key to understanding the often counter-intuitive trend of halogen leaving group ability in SNAr reactions.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction & Monitoring cluster_analysis Phase 3: Analysis A Synthesize/Procure 2,4-difluoro-6-X-phenols (X = F, Cl, Br, I) B Prepare Stock Solutions: - Halophenols in DMSO - Morpholine in DMSO A->B C Set up Parallel Reactions (Constant Temperature, e.g., 80°C) B->C D Initiate Reactions by adding Morpholine Solution C->D E Monitor Reaction Progress (HPLC-UV at t=0, 1, 2, 4, 8, 24h) D->E F Quench Aliquots & Dilute for HPLC Analysis E->F G Quantify Reactant Consumption and Product Formation F->G H Calculate Reaction Yields and Initial Rates G->H

References

A Comparative Guide to the Validation of Reaction Mechanisms Involving 3,5-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, halogenated phenols serve as indispensable building blocks. Among these, 3,5-Difluoro-4-iodophenol is a particularly valuable synthon, prized for its unique electronic properties and multiple reactive sites. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the iodo group provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation, and the phenolic hydroxyl allows for further derivatization.

However, the multiplicity of reactive sites demands a rigorous understanding and validation of reaction mechanisms to ensure selectivity, optimize yield, and minimize by-product formation. This guide provides a framework for researchers to approach this challenge, comparing common reaction pathways and detailing robust experimental protocols for their validation. We will move beyond simple procedural descriptions to explore the underlying causality of experimental choices, empowering researchers to design self-validating and reproducible synthetic strategies.

Mechanistic Crossroads: Key Reaction Pathways and Competitive Alternatives

The reactivity of this compound is dominated by two primary sites: the carbon-iodine bond and the phenolic hydroxyl group. Understanding the interplay and potential competition between these sites is paramount for achieving desired synthetic outcomes.

The Carbon-Iodine Bond: A Hub for Cross-Coupling

The C-I bond is the most common site for modification, primarily via palladium-catalyzed cross-coupling reactions. The choice of coupling partner and reaction conditions dictates the final product.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This is often the preferred method due to the mild reaction conditions and the commercial availability of a vast library of boronic acids.

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes, a valuable motif in medicinal chemistry. This reaction typically requires both a palladium and a copper catalyst.

  • Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with amines. This is a crucial transformation for synthesizing anilines and their derivatives.

The primary mechanistic challenge in these reactions is ensuring that the catalyst selectively activates the C-I bond without interacting with the phenolic -OH group, which can act as a ligand or a proton source, potentially deactivating the catalyst.

The Phenolic Hydroxyl Group: A Site for Derivatization

The hydroxyl group readily undergoes reactions typical of phenols, such as:

  • Williamson Ether Synthesis: O-alkylation with alkyl halides under basic conditions.

  • Esterification: O-acylation with acyl chlorides or anhydrides.

A critical consideration is the potential for the base used in these reactions to influence the stability of the C-I bond or promote undesired side reactions.

Validating the Suzuki-Miyaura Coupling Mechanism: A Comparative Case Study

To illustrate the principles of mechanistic validation, we will focus on the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The generally accepted catalytic cycle provides a hypothesis to be tested.

The Standard Hypothesis: A Pd(0)/Pd(II) Catalytic Cycle

The textbook mechanism for Suzuki coupling involves a sequence of oxidative addition, transmetalation, and reductive elimination.[1][2] The catalytically active species is a Pd(0) complex.

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.

  • Transmetalation: The organic group from the arylboronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the final biaryl product and regenerating the Pd(0) catalyst.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Reactant1 Ar-I (this compound) Reactant1->OxAdd Reactant2 Ar'-B(OH)₂ + Base Reactant2->Transmetal

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Alternative Pathways and Competing Reactions

A robust validation strategy must also account for potential deviations from this ideal cycle.

  • Homocoupling (Glaser-Hay type): The boronic acid can undergo oxidative self-coupling to form an Ar'-Ar' dimer. This is often promoted by the presence of oxygen and certain palladium species.

  • Protodeboronation: The boronic acid can be replaced by a proton from the solvent (especially if water is present) or from the phenol itself, leading to the formation of an Ar'-H byproduct.[2]

  • Catalyst Inhibition/Deactivation: The phenolic -OH can coordinate to the palladium center, potentially inhibiting catalytic activity. Alternatively, incorrect ligand choice or reaction conditions can lead to the formation of inactive palladium black.

Data-Driven Comparison of Reaction Parameters

The choice of ligand, base, and solvent significantly impacts the efficiency and selectivity of the coupling. Below is a table summarizing expected outcomes based on common choices for coupling aryl iodides. The development of specialized phosphine and N-heterocyclic carbene (NHC) ligands has been a major advance in enhancing reaction rates and substrate scope.[4]

Parameter Alternative 1 Alternative 2 Expected Outcome & Rationale
Ligand PPh₃ (Triphenylphosphine)SPhos (Buchwald Ligand)SPhos is superior. Its bulk and electron-donating properties accelerate reductive elimination, which is often rate-limiting, and stabilize the monoligated Pd(0) species, leading to higher turnover numbers.[4]
Base K₂CO₃ (Potassium Carbonate)K₃PO₄ (Potassium Phosphate)K₃PO₄ is often more effective. It is a stronger base, which can more efficiently generate the active boronate species. Its higher solubility in mixed aqueous/organic solvents can also improve reaction rates.
Solvent Toluene/H₂ODioxane/H₂ODioxane/H₂O is a common choice. Dioxane's ability to dissolve both organic substrates and inorganic bases, along with its higher boiling point, often leads to more consistent and faster reactions.

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanism and rule out alternatives, a multi-faceted experimental approach is required. The following protocols provide a self-validating system where results from one experiment inform the next.

Diagram: Workflow for Mechanistic Validation

Validation_Workflow A Hypothesize Mechanism (e.g., Suzuki Cycle) B Reaction Optimization & Baseline Kinetics A->B C Identify Byproducts (GC-MS, LC-MS) B->C D Kinetic Analysis: Determine Rate Law B->D G Refine Mechanistic Hypothesis C->G E Intermediate Trapping or Spectroscopic ID D->E D->G E->G F Isotopic Labeling Studies (Optional) F->G H Conclusion G->H

A logical workflow for the experimental validation of a reaction mechanism.

Protocol 1: Baseline Kinetic Analysis via In-Situ Monitoring

Objective: To determine the reaction order with respect to each reactant (aryl iodide, boronic acid, catalyst, base) and establish a baseline rate profile.

Causality: The rate law of a reaction provides powerful evidence for the species involved in the rate-determining step. For many Suzuki couplings, the reaction is first-order in the aryl halide and the catalyst, and zero-order in the boronic acid and base, implicating oxidative addition as the rate-limiting step.

Methodology:

  • Reaction Setup: In a temperature-controlled reactor equipped with an automated sampling probe (e.g., EasySampler), combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and an internal standard (e.g., dodecane) in the chosen solvent system.

  • Initiation: Allow the mixture to reach the desired temperature (e.g., 80 °C). Initiate the reaction by adding the palladium catalyst/ligand solution (e.g., Pd₂(dba)₃ with SPhos).

  • Sampling: Automatically collect aliquots from the reaction mixture at regular intervals (e.g., every 5 minutes for the first hour, then every 15 minutes). Each sample should be immediately quenched in a vial containing a solution to stop the reaction (e.g., ethyl acetate and water).

  • Analysis: Analyze the quenched samples by a calibrated HPLC or GC-FID method to quantify the concentration of the starting material, product, and any major byproducts over time.

  • Data Processing: Plot the concentration of the aryl iodide versus time. To determine the reaction order, plot ln[Aryl Iodide] vs. time (for first-order) and 1/[Aryl Iodide] vs. time (for second-order). A linear plot indicates the correct order.

  • Validation: Repeat the experiment while systematically varying the initial concentration of one component at a time (e.g., double the catalyst concentration) to determine its effect on the initial reaction rate.

Protocol 2: Byproduct Identification and Quantification

Objective: To identify and quantify side products such as homocoupled dimers and protodeboronated arenes.

Causality: The presence and quantity of specific byproducts provide direct evidence for competing reaction pathways. For example, significant formation of Ar'-Ar' suggests that conditions favor the undesired homocoupling pathway, which may necessitate adjustments like rigorously deoxygenating the solvent or changing the catalyst.

Methodology:

  • Sample Preparation: At the end of a standard reaction (from Protocol 1), take a final aliquot of the crude reaction mixture.

  • GC-MS Analysis:

    • Derivatize the sample if necessary (e.g., silylation of the phenolic -OH) to improve volatility and peak shape.

    • Inject the sample into a GC-MS instrument.

    • Identify peaks by comparing their mass spectra to known libraries (NIST) and by running authentic standards if available.

  • LC-MS Analysis:

    • Dilute the sample in a suitable solvent (e.g., acetonitrile/water).

    • Inject the sample into an LC-MS instrument, typically using a C18 column.

    • Identify the molecular ions corresponding to the expected product and potential byproducts (e.g., M+H⁺).

  • Quantification: Once identified, quantify the byproducts relative to the desired product using the calibrated HPLC or GC method developed in Protocol 1.

Conclusion and Best Practices

The validation of reaction mechanisms for versatile substrates like this compound is not merely an academic exercise; it is a critical component of robust process development and chemical innovation. By moving beyond simple yield optimization and employing a systematic, data-driven approach, researchers can gain a profound understanding of the factors that control reaction outcomes.

Key Takeaways:

  • Kinetics are Key: Reaction rate data provides the most direct insight into the rate-determining step and the influence of each component.

  • Analyze the Entire Mixture: Byproducts are not failures; they are mechanistic clues. Their identification is crucial for understanding competing pathways.

  • Rational Ligand & Reagent Choice: Modern, well-defined catalyst systems and rationally chosen bases are critical for achieving high selectivity and activity. The use of bulky, electron-rich phosphine ligands, for instance, is a field-proven strategy for accelerating challenging cross-coupling reactions.[4]

By integrating these principles and protocols, scientists can develop highly optimized, reproducible, and scalable synthetic routes, unlocking the full potential of valuable building blocks like this compound in their research and development endeavors.

References

A Spectroscopic Guide to 3,5-Difluoro-4-iodophenol and Its Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the structural and electronic properties of molecular scaffolds is paramount. 3,5-Difluoro-4-iodophenol stands as a versatile building block, offering multiple points for chemical modification. The strategic placement of fluorine atoms and an iodine atom on the phenolic ring provides unique electronic characteristics and synthetic handles. This guide offers an in-depth spectroscopic comparison of this compound and its rationally selected derivatives, providing the foundational data and interpretive insights necessary for its effective utilization in research and development.

The Spectroscopic Signature of this compound

The spectroscopic profile of this compound is a direct reflection of its distinct electronic and structural features. The interplay of the electron-donating hydroxyl group and the electron-withdrawing halogen substituents creates a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary and crucial information.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two aromatic protons are chemically equivalent due to the molecule's symmetry, and they will appear as a singlet. The phenolic proton will also be a singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum will reveal the different carbon environments in the molecule. The presence of fluorine and iodine atoms significantly influences the chemical shifts of the aromatic carbons.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an indispensable tool.[1][2] It offers high sensitivity and a wide chemical shift range, making it excellent for tracking changes in the electronic environment of the fluorine atoms upon derivatization.[3][4][5] For this compound, a single resonance is expected for the two equivalent fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum is characterized by several key absorptions. The O-H stretching vibration of the phenolic hydroxyl group will appear as a broad band, typically in the region of 3200-3600 cm⁻¹.[6] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-O stretching of the phenol will be observed around 1200-1300 cm⁻¹. The C-F and C-I stretching vibrations will appear in the fingerprint region, at lower wavenumbers.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Phenols exhibit characteristic absorptions in the UV region due to π-π* transitions of the aromatic ring.[7] The substitution pattern of this compound will influence the position and intensity of these absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak will be observed at its corresponding mass-to-charge ratio (m/z). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct. Fragmentation patterns can also provide structural information.

Comparative Spectroscopic Analysis of this compound Derivatives

To illustrate the utility of this scaffold, we will explore the expected spectroscopic changes in three representative derivatives:

  • 4-Amino-3,5-difluorophenol: The iodine atom is replaced by an amino group, a strong electron-donating group.

  • 3,5-Difluoro-4-nitrophenol: The iodine is substituted with a nitro group, a strong electron-withdrawing group.

  • 3,5-Difluoro-4-(trifluoromethyl)phenol: The iodine is replaced by a trifluoromethyl group, a strongly electron-withdrawing group with a distinct ¹⁹F NMR signature.

The introduction of these substituents will cause predictable shifts in the spectroscopic data, providing a clear illustration of structure-property relationships.

dot graph TD{ subgraph Core_Molecule A[this compound] end

}

Caption: Synthetic pathways to key derivatives of this compound.

Predicted Spectroscopic Data Summary

CompoundKey ¹H NMR Shifts (ppm)Key ¹³C NMR Shifts (ppm)Key ¹⁹F NMR Shifts (ppm)Key IR Absorptions (cm⁻¹)λmax (nm)
This compound Aromatic H: ~7.0 (s, 2H), OH: variable (s, 1H)C-O: ~155, C-F: ~160 (d), C-I: ~85~ -110 to -130~3400 (br, O-H), ~1600 (C=C), ~1250 (C-O), ~1100 (C-F)~280
4-Amino-3,5-difluorophenol Aromatic H: ~6.5 (s, 2H), NH₂: ~3.5 (br s, 2H), OH: variable (s, 1H)C-O: ~150, C-F: ~155 (d), C-N: ~140Further upfield shift~3400 (br, O-H), ~3300 (N-H), ~1600 (C=C)Bathochromic shift (>280)
3,5-Difluoro-4-nitrophenol Aromatic H: ~7.5 (s, 2H), OH: variable (s, 1H)C-O: ~160, C-F: ~165 (d), C-N: ~145Downfield shift~3400 (br, O-H), ~1530 & ~1350 (NO₂)Bathochromic shift (>280)
3,5-Difluoro-4-(trifluoromethyl)phenol Aromatic H: ~7.3 (s, 2H), OH: variable (s, 1H)C-O: ~158, C-F: ~162 (d), C-CF₃: ~125 (q)Ar-F: ~ -110 to -130, CF₃: ~ -60~3400 (br, O-H), ~1600 (C=C), ~1150 (C-F of CF₃)Hypsochromic shift (<280)

Note: Predicted values are based on general principles of substituent effects and data from related compounds. Actual experimental values may vary.

Experimental Protocols

General Considerations
  • Solvents: Use deuterated solvents for NMR spectroscopy (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Ensure solvents are of high purity and dry for accurate measurements. For UV-Vis, use spectroscopic grade solvents.

  • Instrumentation: High-field NMR spectrometers (≥400 MHz for ¹H) are recommended for better resolution. A standard FT-IR spectrometer is suitable. A dual-beam UV-Vis spectrophotometer is ideal for accurate absorbance measurements. High-resolution mass spectrometry (e.g., TOF or Orbitrap) is beneficial for accurate mass determination.

NMR Spectroscopy Protocol

dot graph TD{ subgraph NMR_Workflow A[Sample Preparation] --> B[Instrument Setup]; B --> C[Data Acquisition]; C --> D[Data Processing]; D --> E[Spectral Analysis]; end

}

Caption: A generalized workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on the concentration.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical spectral width: -50 to -250 ppm (can be wider).

    • Number of scans: 16-64.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition:

    • Record a background spectrum.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Data Acquisition:

    • Record a baseline spectrum with the solvent-filled cuvette.

    • Record the absorption spectrum of the sample from approximately 200 to 400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI). Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Causality of Spectroscopic Shifts in Derivatives

The observed changes in the spectra of the derivatives can be rationalized by considering the electronic effects of the substituents.

  • 4-Amino-3,5-difluorophenol: The amino group is a strong electron-donating group through resonance. This increases the electron density on the aromatic ring, leading to:

    • NMR: Shielding of the aromatic protons and carbons, causing an upfield shift (lower ppm values) in their ¹H and ¹³C NMR signals. The increased electron density around the fluorine atoms will also cause an upfield shift in the ¹⁹F NMR spectrum.

    • UV-Vis: The extended conjugation and increased electron density lower the energy of the π-π* transition, resulting in a bathochromic (red) shift of the λmax.

  • 3,5-Difluoro-4-nitrophenol: The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects. This decreases the electron density on the aromatic ring, resulting in:

    • NMR: Deshielding of the aromatic protons and carbons, causing a downfield shift (higher ppm values). The fluorine atoms will also be deshielded, leading to a downfield shift in the ¹⁹F NMR spectrum.

    • UV-Vis: The strong electronic perturbation and extended conjugation lead to a significant bathochromic shift of the λmax.[7]

  • 3,5-Difluoro-4-(trifluoromethyl)phenol: The trifluoromethyl group is a strong electron-withdrawing group primarily through its inductive effect.

    • NMR: This will cause a downfield shift in the ¹H and ¹³C NMR spectra of the aromatic ring. The ¹⁹F NMR will show two distinct signals: one for the aromatic fluorines and another, more downfield signal for the CF₃ group.

    • UV-Vis: The strong inductive withdrawal of electrons can sometimes lead to a hypsochromic (blue) shift or a less pronounced bathochromic shift compared to nitro-substitution, depending on the interplay of electronic effects.

Conclusion

This guide provides a comprehensive spectroscopic framework for understanding this compound and its derivatives. By systematically analyzing the NMR, IR, UV-Vis, and Mass spectra, researchers can gain deep insights into the structural and electronic properties of these valuable compounds. The provided protocols and interpretive guidelines are intended to empower scientists in their pursuit of novel molecular entities with tailored properties for a wide range of applications, particularly in the realm of drug discovery and materials science.

References

A Senior Application Scientist's Guide to Arylating Agents: Benchmarking 3,5-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic selection of an arylating agent is a critical decision that profoundly impacts the efficiency, scope, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of 3,5-Difluoro-4-iodophenol against other common arylating agents, offering experimental insights and data-driven recommendations to inform your choice of reagent for constructing vital carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Introduction: The Value Proposition of this compound

This compound is a versatile building block that offers a unique combination of reactive handles for sequential and diverse functionalization. The presence of an iodo group, a highly reactive leaving group in palladium- and copper-catalyzed cross-coupling reactions, allows for efficient arylation. The ortho-difluoro substitution pattern significantly influences the electronic properties of the aromatic ring, often enhancing the metabolic stability and modulating the physicochemical properties of the resulting products, a feature of paramount importance in medicinal chemistry.[1] Furthermore, the phenolic hydroxyl group provides an additional site for modification, either through etherification or by serving as a directing group.

This guide will benchmark the performance of this compound against other arylating agents, focusing on key cross-coupling reactions central to modern synthetic chemistry: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation.

The Decisive Role of the Leaving Group: A Reactivity Comparison

The nature of the leaving group on the arylating agent is a primary determinant of its reactivity in cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl.[2] This trend is a direct consequence of the carbon-halogen bond dissociation energy, with the weaker C-I bond facilitating a faster rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions.

Arylating AgentRelative Reactivity in Oxidative AdditionKey AdvantagesKey Disadvantages
Aryl Iodides HighHigh reactivity allows for milder reaction conditions and lower catalyst loadings.Higher cost and lower stability compared to other halides.
Aryl Bromides ModerateGood balance of reactivity and stability; widely available.Often require higher temperatures and catalyst loadings than iodides.
Aryl Chlorides LowLow cost and vast commercial availability.Generally require more specialized and expensive catalyst systems to achieve good yields.
Aryl Triflates HighReactivity comparable to or greater than aryl bromides.Can be sensitive to base and moisture; higher cost.

While direct head-to-head kinetic data for this compound against its bromo and chloro analogues under identical conditions is not extensively published, the established principles of cross-coupling chemistry strongly support its superior reactivity. This enhanced reactivity can translate to shorter reaction times, lower energy input, and potentially higher yields, particularly for challenging substrates.

The Influence of Fluorine Substitution: Electronic Effects and Their Synthetic Implications

The two fluorine atoms positioned ortho to the iodine in this compound exert a powerful electron-withdrawing inductive effect (-I). This electronic perturbation has several important consequences for its performance as an arylating agent:

  • Enhanced Electrophilicity: The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the carbon atom bearing the iodine, making it more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)).

  • Modulation of Product Properties: The incorporation of fluorine atoms into the final arylated product can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[1] Furthermore, fluorine substitution can modulate pKa, lipophilicity, and binding affinity, properties that are critical for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Performance in Key Cross-Coupling Reactions: A Comparative Overview

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for the creation of biaryl structures. The reactivity of the aryl halide is a critical parameter for success.

Comparison of Iodophenol Isomers in Suzuki Coupling:

While specific data for this compound is limited, a comparative study of iodophenol isomers highlights the influence of substituent positioning on reactivity. In a study utilizing a Pd/C catalyst, the following yields were obtained for the coupling of iodophenol isomers with phenylboronic acid:[1]

Iodophenol IsomerIsolated Yield (%)
2-Iodophenol70
3-Iodophenol95 (estimated)
4-Iodophenol98

This data suggests that steric hindrance from the ortho-hydroxyl group in 2-iodophenol can diminish the yield compared to the meta and para isomers. While this compound has ortho-fluoro substituents, their smaller size compared to a hydroxyl group, coupled with their electron-withdrawing nature, is expected to result in high reactivity and yields in Suzuki-Miyaura couplings.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Iodide

This generalized protocol can be adapted for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl iodide (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl iodide, arylboronic acid, and base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines. The choice of aryl halide significantly impacts the reaction's efficiency. While aryl iodides are generally highly reactive, they can sometimes present challenges due to the formation of off-cycle palladium-iodide complexes.[3] However, the use of appropriate ligands, such as bulky biarylphosphines, can mitigate these issues and enable efficient coupling.[4][5]

Given the electron-deficient nature of the aromatic ring in this compound, it is expected to be an excellent substrate for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Iodide

This generalized protocol can serve as a starting point for the amination of this compound. Careful selection of the ligand and base is crucial for optimal results.

Materials:

  • Aryl iodide (e.g., this compound) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the aryl iodide, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the amine followed by the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine_Coordination HNR2 Ar-Pd(II)-X(L)(HNR2) [Ar-Pd(II)-X(L)(HNR2)] Amine_Coordination->Ar-Pd(II)-X(L)(HNR2) Deprotonation Deprotonation Ar-Pd(II)-X(L)(HNR2)->Deprotonation Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Buchwald-Hartwig Amination Catalytic Cycle
Ullmann Condensation: Forming C-O Bonds

The Ullmann condensation is a classical method for the synthesis of diaryl ethers, typically employing a copper catalyst.[6] The reactivity of the aryl halide follows the general trend of I > Br > Cl. The electron-deficient nature of this compound should facilitate the nucleophilic attack of the phenoxide, leading to good yields of the corresponding diaryl ether.[7]

Experimental Protocol: Ullmann Condensation

This protocol provides a general method for the synthesis of diaryl ethers using an aryl iodide.

Materials:

  • Aryl iodide (e.g., this compound) (1.0 equiv)

  • Phenol (1.0-1.2 equiv)

  • Copper catalyst (e.g., CuI, 5-10 mol%)

  • Ligand (e.g., 1,10-Phenanthroline, 10-20 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv)

  • High-boiling point solvent (e.g., DMF, NMP, or Toluene)

  • Reaction vessel suitable for high-temperature reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl iodide, phenol, copper catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent.

  • Heat the reaction mixture to a high temperature (typically 120-180 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove insoluble inorganic salts.

  • Dilute the filtrate with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or crystallization.

Conclusion

This compound emerges as a highly effective and versatile arylating agent for a range of synthetically important cross-coupling reactions. Its key advantages include:

  • High Reactivity: The carbon-iodine bond ensures rapid oxidative addition, allowing for milder reaction conditions and broader substrate scope compared to bromo or chloro analogues.

  • Favorable Electronic Properties: The ortho-difluoro substitution pattern enhances the electrophilicity of the aryl iodide and imparts valuable properties to the resulting arylated products, particularly in the context of medicinal chemistry.

  • Versatility: The presence of the phenolic hydroxyl group offers an additional point of diversification for further synthetic transformations.

While direct, quantitative, head-to-head comparisons with a wide range of other arylating agents under standardized conditions are not always available in the literature, the fundamental principles of organic chemistry and the existing data on analogous systems strongly support the superior performance of this compound in many applications. For researchers and drug development professionals seeking an efficient and versatile building block for the synthesis of complex, fluorinated aryl compounds, this compound represents a compelling choice.

References

A Researcher's Guide to DFT Studies on the Oxidative Addition of Palladium to Halophenols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, palladium-catalyzed cross-coupling reactions are an indispensable tool for synthesizing complex molecular architectures. The oxidative addition of a palladium(0) complex to an aryl halide is the critical initiating step of many of these transformations, including the widely used Suzuki-Miyaura and Buchwald-Hartwig reactions.[1][2] Halophenols, key building blocks in pharmaceuticals and functional materials, introduce an additional layer of complexity due to the electronic influence of the hydroxyl group. Understanding the mechanism and energetics of the oxidative addition to these substrates is paramount for reaction optimization and catalyst design.

This guide provides an in-depth comparison of Density Functional Theory (DFT) approaches for studying the oxidative addition of palladium to halophenols. We will delve into the mechanistic nuances, compare computational methodologies with supporting data, and offer a practical protocol for researchers embarking on their own computational investigations.

The Heart of the Catalytic Cycle: Mechanistic Pathways of Oxidative Addition

The oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, typically a 12-electron Pd(0)L or a 14-electron Pd(0)L₂ species, is not a single, monolithic process.[3][4] DFT studies have been instrumental in elucidating two primary, competing pathways: a three-centered concerted mechanism and a more polar nucleophilic displacement mechanism .[5][6][7]

The preferred pathway is a delicate balance of factors including the nature of the halide, the electronic properties of the aryl ring, the steric and electronic characteristics of the supporting ligands, and the solvent environment.[6][8]

  • Concerted Mechanism: This pathway involves the simultaneous interaction of the palladium center with both the ipso-carbon and the halogen atom of the halophenol. It proceeds through a single, three-membered transition state. The 12e⁻ PdL species, with its σ-type Highest Occupied Molecular Orbital (HOMO), is strongly biased toward this mechanism.[5][6]

  • Nucleophilic Displacement (SₙAr-like) Mechanism: In this stepwise pathway, the palladium complex first attacks the ipso-carbon, leading to a transition state where the C-X bond is significantly polarized and elongated, but without a strong Pd-X interaction.[4] This mechanism is often favored by the 14e⁻ PdL₂ species, whose π-type HOMO symmetry is well-suited for interacting with the π-system of the aryl ring.[4][5] Electron-deficient aryl halides and polar solvents tend to favor this pathway.

The presence of the hydroxyl group on the phenol ring adds another dimension. As an electron-donating group, it can influence the electron density of the aromatic ring and its susceptibility to either mechanistic pathway. Furthermore, under basic reaction conditions, the deprotonated phenoxide form would dramatically increase the electron-donating ability, potentially altering the reaction's kinetics and mechanism.

Oxidative_Addition_Mechanisms cluster_concerted Concerted Mechanism cluster_snar Nucleophilic Displacement Mechanism c_start Pd(0)L + Ar-X c_ts [L-Pd---X---Ar]‡ c_start->c_ts c_end cis-(L)Pd(II)(Ar)(X) c_ts->c_end s_start Pd(0)L₂ + Ar-X s_ts [L₂-Pd---Ar---X]‡ s_start->s_ts s_end cis-(L₂)Pd(II)(Ar)(X) s_ts->s_end DFT_Workflow cluster_prep Step 1: System Setup cluster_opt Step 2: Geometry Optimization cluster_ts Step 3: Transition State Search cluster_energy Step 4: Energy Calculation p1 Define Reactants: - Halophenol (e.g., 4-chlorophenol) - Pd(0) Complex (e.g., Pd(PPh₃)₂) p2 Choose Computational Level: - Functional (e.g., B3LYP-D3) - Basis Set (e.g., LANL2DZ for Pd, 6-31G(d) for others) p1->p2 p3 Select Solvent Model (e.g., SMD, THF) p2->p3 o1 Optimize Reactants (PdL₂, ArX) p3->o1 o2 Optimize Product (cis-Pd(II) complex) p3->o2 t1 Locate Transition State (TS) (e.g., using QST2/3 or Berny algorithm) o1->t1 o2->t1 t2 Verify TS with Frequency Calculation (Confirm one imaginary frequency) t1->t2 t3 Perform IRC Calculation (Connects TS to reactants and products) t2->t3 e1 Calculate Single-Point Energies with a larger basis set for higher accuracy t3->e1 e2 Compute Gibbs Free Energies (Includes thermal corrections) e1->e2

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While 3,5-Difluoro-4-iodophenol is a valuable building block in synthetic chemistry, its handling and disposal demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated phenol, ensuring the safety of your personnel and compliance with environmental regulations. Our goal is to extend beyond simply providing a product, and to become your trusted partner in laboratory safety and chemical handling.

Understanding the Hazard Profile of this compound

Before we delve into the disposal procedures, it is crucial to understand the inherent risks associated with this compound. As a halogenated phenol, it shares characteristics with other compounds in its class, which are generally classified as hazardous. The presence of fluorine and iodine atoms on the phenol ring influences its reactivity, toxicity, and environmental fate.

Based on data from similar compounds, this compound is expected to be:

  • Harmful if swallowed, inhaled, or in contact with skin. [1][2][3][4][5][6][7]

  • A cause of serious eye irritation or damage. [1][3][4][5][6][7]

  • A potential skin irritant. [1][3][4][5][6][7]

  • Toxic to aquatic life. [2]

Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste .[8][9] Never dispose of this compound down the drain or in regular trash.[8][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound in any capacity, including for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile, neoprene)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or vapors.[1][3][5][11]

Step-by-Step Disposal Procedures

The proper disposal of this compound requires segregation of waste into different streams. The following procedures provide a clear, actionable plan for each type of waste.

Unused or Expired Solid this compound

Solid waste must be collected in a designated, properly labeled hazardous waste container.

  • Step 1: Container Selection: Choose a robust, leak-proof container with a secure lid that is compatible with the chemical.

  • Step 2: Labeling: Immediately label the container as "Hazardous Waste" and include the full chemical name: "this compound". Also, add the date and any other information required by your institution's waste management program.

  • Step 3: Transfer: Carefully transfer the solid waste into the labeled container, avoiding the creation of dust.[2][12]

  • Step 4: Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong bases, acid anhydrides, and acid chlorides.[2][12]

  • Step 5: Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.

Solutions Containing this compound

Liquid waste containing this compound must be collected separately, especially from non-halogenated waste.

  • Step 1: Waste Stream Identification: This is a halogenated organic waste . It must be collected in a container separate from non-halogenated solvents.[13][14]

  • Step 2: Container Selection: Use a shatter-proof container, such as a coated glass or plastic bottle, with a screw-top cap.

  • Step 3: Labeling: Clearly label the container "Halogenated Organic Hazardous Waste" and list all contents, including "this compound" and any solvents.

  • Step 4: Collection: Pour the liquid waste carefully into the container, avoiding splashes. Do not overfill the container.

  • Step 5: Storage and Disposal: Store the sealed container in the designated hazardous waste area and follow your institution's procedures for disposal by a certified company.

Contaminated Labware and Materials

Items such as gloves, pipette tips, and paper towels that have come into contact with this compound are also considered hazardous waste.

  • Step 1: Collection: Place all contaminated solid materials into a designated, sealed plastic bag or a leak-tight container.[8][9]

  • Step 2: Labeling: Label the bag or container as "Hazardous Waste - Contaminated Debris" and specify the contaminant "this compound".

  • Step 3: Disposal: This waste should be disposed of through your institution's hazardous waste program, often by incineration.[8][9]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[9]

    • Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[2][12]

    • Clean the spill area with an appropriate solvent and decontaminate.

  • Major Spills:

    • Evacuate the area immediately.

    • Notify your institution's Environmental Health and Safety (EHS) department and/or emergency services.

    • Prevent entry to the contaminated area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Waste Collection & Disposal start This compound Waste is_solid Solid? start->is_solid is_liquid Liquid? start->is_liquid is_debris Contaminated Debris? start->is_debris solid_waste Collect in labeled, leak-proof container. Dispose as solid hazardous waste. is_solid->solid_waste Yes liquid_waste Collect in labeled, shatter-proof container. Dispose as halogenated organic waste. is_liquid->liquid_waste Yes debris_waste Collect in sealed bag or container. Dispose as contaminated hazardous waste. is_debris->debris_waste Yes

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for this compound for the most accurate and up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Difluoro-4-iodophenol
Reactant of Route 2
Reactant of Route 2
3,5-Difluoro-4-iodophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.